BI-8668
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C23H32Cl2N8O2 |
|---|---|
分子量 |
523.5 g/mol |
IUPAC名 |
2-[[(3-amino-6-chloropyrazine-2-carbonyl)amino]methyl]-N-[2-(dimethylamino)ethyl]-1,3-diethyl-N-methylbenzimidazol-1-ium-5-carboxamide chloride |
InChI |
InChI=1S/C23H31ClN8O2.ClH/c1-6-31-16-9-8-15(23(34)30(5)11-10-29(3)4)12-17(16)32(7-2)19(31)14-27-22(33)20-21(25)26-13-18(24)28-20;/h8-9,12-13H,6-7,10-11,14H2,1-5H3,(H2-,25,26,27,33);1H |
InChIキー |
PJKRNPPUSQSCHN-UHFFFAOYSA-N |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of BI-8668
This technical guide provides a comprehensive overview of the core mechanism of action of BI-8668, a potent and selective inhibitor of the epithelial sodium channel (ENaC). This document is intended for researchers, scientists, and drug development professionals interested in the pharmacological and physiological effects of this compound.
Core Mechanism of Action
This compound functions as a direct inhibitor of the epithelial sodium channel (ENaC).[1][2][3][4][5][6] ENaC is a transmembrane ion channel located on the apical membrane of epithelial cells in various tissues, including the lungs, kidneys, and colon.[2][3] It plays a crucial role in sodium and water homeostasis by mediating the reabsorption of sodium ions from the luminal fluid.[2][3]
The ENaC channel is a heterotrimeric protein composed of α, β, and γ subunits, encoded by the SCNN1A, SCNN1B, and SCNN1G genes, respectively.[1][2][3] By blocking this channel, this compound inhibits the influx of sodium ions into the epithelial cells. This inhibition leads to a decrease in the osmotic gradient for water reabsorption, thereby increasing the fluid volume on the epithelial surface. This mechanism is particularly relevant in conditions such as cystic fibrosis, where increased ENaC activity contributes to airway surface dehydration.[2][3]
Quantitative Pharmacological Profile
The pharmacological activity of this compound has been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data.
In Vitro Potency and Efficacy
| Parameter | Value | Assay System | Reference |
| IC50 | 17 nM | Ussing Chamber (Human Airway Epithelium) | [1][2][3] |
| Inhibition of Water Resorption | 81% at 3 µM | M-1 Mouse Kidney Tubule Cells | [2][3] |
In Vivo Efficacy
| Parameter | Value | Animal Model | Dosing | Reference |
| Inhibition of Lung Fluid Absorption | 33% | Wistar Rats | 3 µg/kg | [2][3] |
| ED50 for Lung Fluid Absorption | 0.1 µg/kg | Acute Rat Model | Intratracheal | [1] |
Selectivity Profile
This compound demonstrates high selectivity for ENaC. In a panel of 50 off-targets, it showed ≥1,000-fold selectivity for 47 targets. For the remaining three targets (M2 and M3 muscarinic receptors, and the α1A adrenergic receptor), the selectivity was at least 50-fold.[1][2][3] It is recommended that cellular studies do not exceed a concentration of 1 µM to avoid potential off-target effects.[1]
A structurally similar but inactive compound, BI-0377, is available as a negative control for in vitro experiments.[1][2][3] BI-0377 has a more than 500-fold lower potency in the Ussing chamber assay.[3]
Detailed Experimental Protocols
Ussing Chamber Assay for ENaC Inhibition
This protocol is designed to measure the inhibitory effect of this compound on ENaC-mediated sodium currents in human airway epithelial cells.
-
Cell Culture: Primary human bronchial epithelial cells are cultured on permeable supports until a differentiated, polarized monolayer is formed.
-
Ussing Chamber Setup: The permeable supports with the cell monolayers are mounted in Ussing chambers. The basolateral and apical sides are bathed with identical Krebs-bicarbonate solution, gassed with 95% O2/5% CO2, and maintained at 37°C.
-
Short-Circuit Current Measurement: The potential difference across the monolayer is clamped to 0 mV, and the resulting short-circuit current (Isc), representing the net ion transport, is continuously recorded.
-
Experimental Procedure:
-
After a stable baseline Isc is established, amiloride (B1667095) (a known ENaC inhibitor) is added to the apical side to determine the amiloride-sensitive Isc, which corresponds to the ENaC activity.
-
The chambers are washed to remove the amiloride and allow the Isc to return to baseline.
-
This compound is then added to the apical chamber in a cumulative concentration-response manner.
-
The reduction in Isc after the addition of this compound is measured and used to calculate the IC50 value.
-
M-1 Cell Water Resorption Assay
This assay quantifies the effect of this compound on ENaC-mediated water transport across a mouse kidney tubule cell line.
-
Cell Culture: M-1 mouse kidney cortical collecting duct cells are seeded on permeable supports and cultured until a confluent monolayer is formed.
-
Water Transport Measurement:
-
The cell monolayers are washed, and a known volume of medium containing a non-absorbable marker (e.g., [3H]-inulin) is added to the apical side.
-
The cells are incubated for a defined period (e.g., 24 hours) in the presence of either vehicle or varying concentrations of this compound.
-
After incubation, the volume of the remaining apical fluid is determined by measuring the concentration of the non-absorbable marker.
-
The percentage of water resorption is calculated, and the inhibitory effect of this compound is determined.[2]
-
Rat Lung Fluid Absorption Model
This in vivo model assesses the efficacy of this compound in reducing fluid absorption from the lungs.
-
Animal Model: Male Wistar rats are used for this study.[3]
-
Experimental Procedure:
-
The rats are anesthetized, and a solution (e.g., Ringer's lactate) containing a test compound (this compound) or vehicle is instilled into the trachea.[3]
-
After a specific time period (e.g., 3 hours), the animals are euthanized, and the lungs are excised and weighed.[3]
-
The difference in lung weight between the compound-treated and vehicle-treated groups is used to determine the extent of fluid absorption inhibition.[3]
-
Serum levels of aldosterone (B195564) may also be measured to assess any systemic ENaC inhibition.[3]
-
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the mechanism of action of this compound and the experimental workflows.
References
The Discovery and Development of BI-8668: A Potent and Selective ENaC Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery and development of BI-8668, a potent and selective inhibitor of the epithelial sodium channel (ENaC). This compound serves as a valuable in vitro and in vivo tool compound for research into the physiological and pathological roles of ENaC.[1] This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant pathways and workflows to support further scientific investigation.
Introduction to ENaC and this compound
The epithelial sodium channel (ENaC) is a crucial ion channel expressed on the apical surface of epithelial cells in various organs, including the lungs, kidneys, and colon.[1] It plays a vital role in regulating sodium and fluid balance across these epithelial barriers. Consequently, ENaC has emerged as a significant therapeutic target for diseases such as cystic fibrosis.[2][3][4]
This compound is a potent and well-characterized ENaC inhibitor that is structurally distinct from amiloride-based compounds.[1] It was developed by Boehringer Ingelheim and is available through their open innovation portal, opnMe.com, along with a structurally analogous negative control, BI-0377, which exhibits a significantly lower potency.[1]
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo pharmacological and pharmacokinetic properties of this compound.
Table 1: In Vitro Potency and Efficacy of this compound
| Parameter | Assay System | Value | Reference |
| IC50 | Ussing Chamber (human airway epithelium) | 17 nM | [1][5] |
| % Inhibition | M-1 Water Resorption Assay (3 µM) | 81% | [1][5] |
Table 2: In Vitro DMPK and Physicochemical Properties of this compound
| Parameter | Value |
| Aqueous Solubility | High |
| Microsomal Stability | High |
| Hepatocyte Stability | High |
| Caco-2 Permeability | Moderate |
| Cytochrome P450 Inhibition | Devoid of inhibition |
| Plasma Protein Binding | Low |
| Molecular Weight | 523.5 g/mol |
Table 3: In Vivo Efficacy of this compound
| Assay System | Dose | Effect |
| Airway Fluid Absorption (Wistar rats) | 3 µg/kg | Up to 33% inhibition of fluid absorption |
Table 4: Selectivity Profile of this compound
| Target Panel | Selectivity |
| 50 targets | ≥1,000-fold for 47/50 targets (≤ 50% inhibition @ 10 µM) |
| M3, M2, α1 receptors | At least 50-fold selectivity |
Signaling Pathway and Experimental Workflow
ENaC Inhibition Signaling Pathway
The following diagram illustrates the mechanism of ENaC inhibition by this compound in an epithelial cell.
Caption: Mechanism of ENaC inhibition by this compound at the apical membrane.
Experimental Workflow for ENaC Inhibitor Characterization
This diagram outlines a typical workflow for characterizing a novel ENaC inhibitor like this compound.
Caption: Workflow for the preclinical characterization of this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Ussing Chamber Assay for ENaC Potency
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on ENaC-mediated sodium current in human airway epithelium.[1]
-
Cell System: Human airway epithelial cells cultured on permeable supports to form a polarized monolayer (e.g., MucilAir™).
-
Apparatus: Ussing Chamber system.
-
Methodology:
-
The epithelial monolayer is mounted in the Ussing Chamber, separating the apical and basolateral compartments.
-
Both compartments are filled with appropriate physiological buffer solutions, and the transepithelial voltage and resistance are monitored.
-
The short-circuit current (Isc), which reflects the net ion transport, is measured.
-
To isolate the ENaC-mediated current, other ion channels are blocked using a cocktail of inhibitors (e.g., for CFTR and calcium-activated chloride channels).
-
A baseline ENaC current is established.
-
Increasing concentrations of this compound are added to the apical side of the monolayer.
-
The reduction in the Isc is recorded for each concentration.
-
The IC50 value is calculated by fitting the concentration-response data to a sigmoidal dose-response curve.
-
M-1 Water Resorption Assay
-
Objective: To assess the functional inhibition of ENaC-mediated water transport by this compound.[1]
-
Cell System: M-1 mouse kidney tubule cells grown to form a confluent monolayer.[1][5]
-
Methodology:
-
M-1 cells are seeded on permeable supports and cultured until a polarized monolayer is formed.
-
The assay is initiated by adding a specific volume of medium containing a tracer (e.g., tritiated water) to the apical compartment.
-
The cells are incubated with either vehicle control or a specified concentration of this compound (e.g., 3 µM).[1]
-
Over time, water is transported from the apical to the basolateral compartment, driven by the osmotic gradient created by active sodium transport via ENaC.
-
After a defined incubation period, the amount of tracer remaining in the apical compartment is quantified.
-
A reduction in water transport, indicated by a higher amount of remaining liquid in the apical compartment, signifies ENaC inhibition.[1]
-
The percentage of inhibition is calculated by comparing the results from the this compound treated cells to the vehicle-treated controls.[1]
-
Conclusion
This compound is a highly potent and selective ENaC inhibitor with favorable in vitro and in vivo properties, making it an excellent tool for preclinical research.[1] Its structural distinction from amiloride-based inhibitors provides an alternative chemical scaffold for studying ENaC biology. The availability of a well-characterized negative control, BI-0377, further enhances its utility in elucidating the specific roles of ENaC in various physiological and disease models.[1] This guide provides a comprehensive summary of the currently available data to facilitate its application in future scientific endeavors.
References
BI-8668: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of BI-8668, a potent and selective inhibitor of the epithelial sodium channel (ENaC). All quantitative data is presented in structured tables, and detailed experimental methodologies are provided. Visual diagrams of key signaling pathways and experimental workflows are included to facilitate understanding.
Core Compound Properties
This compound is a chemical probe designed by Boehringer Ingelheim, structurally distinct from amiloride-derived compounds.[1][2][3] It is a valuable tool for in vitro and in vivo studies related to ENaC function, particularly in the context of diseases like cystic fibrosis.[1]
| Property | Value | Source |
| CAS Number | 2084059-97-0 | [1] |
| Molecular Formula | C23H32Cl2N8O2 | [4] |
| Molecular Weight | 523.463 Da | [4] |
| Appearance | Solid | [4] |
| Aqueous Solubility | High | [2][3] |
Mechanism of Action & Signaling Pathway
This compound is a highly potent and selective inhibitor of the epithelial sodium channel (ENaC).[2][3][4] ENaC is a heterotrimeric transmembrane protein, composed of α, β, and γ subunits, that mediates the diffusion of luminal sodium and water across the apical membrane of epithelial cells.[2] This channel plays a crucial role in electrolyte and blood pressure homeostasis, as well as in maintaining the hydration of airway surfaces, which is essential for proper mucus clearance.[2][3]
In conditions such as cystic fibrosis, the dysfunction of the cystic fibrosis transmembrane conductance regulator (CFTR) leads to increased ENaC activity. This hyperactivity results in excessive sodium and water absorption from the airway surface, leading to mucus dehydration, obstruction, and recurrent infections.[2] this compound directly inhibits ENaC, thereby blocking the reabsorption of sodium ions and, consequently, water. This action helps to rehydrate the airway surface liquid and restore mucus clearance.
Potency and Efficacy
This compound demonstrates high potency in inhibiting ENaC-mediated sodium current and water transport in various assays.
| Assay | Cell Line/System | Endpoint | Result | Source |
| Ussing Chamber | Human Airway Epithelium | IC50 (Na+ current inhibition) | 17 nM | [2][3][4] |
| M-1 Water Resorption Assay | M-1 Mouse Kidney Tubule Cells | Inhibition of water permeability | 81% at 3 µM | [2][3][4] |
| Airway Fluid Absorption | Wistar Rats (in vivo) | Inhibition of fluid absorption | 33% at 3 µg/kg | [2][3] |
| Acute Rat Lung Fluid Absorption | Rats (in vivo) | ED50 | 0.1 µg/kg | [5] |
Selectivity and Pharmacokinetic Profile
This compound exhibits good selectivity for ENaC over other ion channels and receptors and possesses favorable pharmacokinetic properties for both in vitro and in vivo applications.
| Parameter | Result | Source |
| Selectivity | ≥1,000-fold selectivity for 47 out of 50 targets tested. At least 50-fold selectivity for M2, M3, and α1 receptors. | [2][5] |
| Microsomal Stability | High | [2][3] |
| Hepatocyte Stability | High | [2][3] |
| Caco-2 Permeability | Moderate | [2][3] |
| Plasma Protein Binding | Low | [2][3] |
| Cytochrome P450 Inhibition | Devoid of significant inhibition (CYP2C8, 2C9, 2C19, 2D6, 3A4 IC50 >50 µM) | [3] |
Experimental Protocols
Ussing Chamber Assay for ENaC Inhibition
This protocol is designed to measure the effect of this compound on the short-circuit current (Isc) in polarized epithelial cell monolayers, which is indicative of net ion transport.
Methodology:
-
Cell Culture: Human airway epithelial cells are cultured on permeable supports until a confluent and polarized monolayer is formed.
-
Chamber Setup: The permeable support with the cell monolayer is mounted in an Ussing chamber, separating the apical and basolateral compartments. Both compartments are filled with Krebs-Ringer bicarbonate solution, gassed with 95% O2/5% CO2, and maintained at 37°C.
-
Electrophysiological Measurements: The transepithelial voltage is clamped to 0 mV, and the resulting short-circuit current (Isc) is continuously recorded.
-
Compound Addition: After a stable baseline Isc is established, this compound is added to the apical chamber in a cumulative concentration-response manner.
-
Data Analysis: The percentage inhibition of the Isc is calculated for each concentration of this compound, and the IC50 value is determined by fitting the data to a four-parameter logistic equation.
M-1 Water Resorption Assay
This assay measures the ability of this compound to inhibit ENaC-mediated water transport across a cell monolayer.
Methodology:
-
Cell Culture: M-1 mouse kidney tubule cells are grown to confluence on permeable supports.
-
Assay Setup: The apical surface of the cell monolayer is incubated with a solution containing tritiated water (³H₂O) and the test compound (this compound) or vehicle control.
-
Incubation: The cells are incubated for a defined period to allow for water transport.
-
Measurement: The amount of ³H₂O remaining in the apical compartment is measured using a scintillation counter.
-
Data Analysis: A reduction in the transport of ³H₂O from the apical to the basolateral compartment, resulting in more remaining liquid in the apical chamber, indicates inhibition of water resorption. The percentage inhibition is calculated relative to the vehicle control.[2][3]
In Vivo Airway Fluid Absorption Assay in Rats
This in vivo model assesses the efficacy of this compound in a relevant physiological setting.
Methodology:
-
Animal Preparation: Male Wistar rats are anesthetized.
-
Compound Administration: A Ringer's lactate (B86563) solution (control) or a test solution containing this compound (e.g., 0.1 mg/kg) is instilled into the trachea.[3]
-
Incubation Period: The animals are maintained for a period of 3 hours to allow for fluid absorption from the lungs.[3]
-
Measurement: After the incubation period, the lungs are excised and weighed.
-
Data Analysis: The inhibition of fluid absorption is determined by comparing the lung weight of the compound-treated animals to that of the control group.[3]
References
BI-8668 Target Selectivity Profile: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target selectivity profile of BI-8668, a potent and selective inhibitor of the epithelial sodium channel (ENaC). The information is compiled from publicly available data and is intended to support further research and drug development efforts. This compound's high potency and selectivity, coupled with the availability of a structurally similar negative control (BI-0377), make it a valuable tool for investigating the physiological and pathological roles of ENaC.[1][2]
Core Target and Mechanism of Action
This compound is a potent inhibitor of the epithelial sodium channel (ENaC).[1][2][3][4] ENaC is a heterotrimeric transmembrane protein, composed of α, β, and γ subunits, that plays a crucial role in regulating sodium and fluid balance across epithelial tissues.[1][2] It is expressed on the apical surface of epithelial cells in various organs, including the lungs, kidneys, and colon.[1][2] By blocking ENaC, this compound inhibits the reabsorption of sodium ions, which is a key mechanism in conditions such as cystic fibrosis where mucus dehydration is a critical factor.[1][2][3]
Quantitative Selectivity Profile
This compound has been profiled against a panel of 50 molecular targets to assess its selectivity. The data demonstrates a high degree of selectivity for ENaC.
| Target Class | Target | Result | Selectivity vs. ENaC (IC50 = 17 nM) |
| Primary Target | Epithelial Sodium Channel (ENaC) | IC50 = 17 nM | - |
| Off-Target Panel (47 targets) | Various Receptors, Channels, Enzymes | ≤ 50% inhibition @ 10 µM | ≥1,000-fold |
| Off-Target Panel (3 targets) | Muscarinic M2 Receptor (M2) | > 50% inhibition @ 10 µM | ≥50-fold |
| Muscarinic M3 Receptor (M3) | > 50% inhibition @ 10 µM | ≥50-fold | |
| Alpha-1A Adrenergic Receptor (α1A) | > 50% inhibition @ 10 µM | ≥50-fold | |
| Acetylcholinesterase | Potential for inhibition at > 1 µM | Not explicitly quantified | |
| Intracellular Kinases | Not expected to be inhibited in cellular assays due to low permeability | Not profiled |
Table 1: Summary of this compound Target Selectivity. Data compiled from publicly available sources.[1][5]
Experimental Protocols
ENaC Inhibition Assay (Ussing Chamber)
This assay is designed to measure the inhibitory effect of this compound on the ENaC-mediated sodium current in human airway epithelial cells.
-
Cell Culture: Human airway epithelial cells are cultured on permeable supports to form a polarized monolayer.
-
Ussing Chamber Setup: The cell monolayer is mounted in an Ussing chamber, which separates the apical and basolateral compartments.
-
Electrophysiological Recordings: The short-circuit current (Isc), a measure of net ion transport, is recorded.
-
Compound Application: this compound is added to the apical side of the monolayer at varying concentrations.
-
Data Analysis: The decrease in Isc following the addition of this compound is used to determine the half-maximal inhibitory concentration (IC50).[1][2][4]
M-1 Water Resorption Assay
This cellular assay assesses the functional consequence of ENaC inhibition on water transport.
-
Cell Line: M-1 mouse kidney tubule cells, which express ENaC, are used.[1][4]
-
Assay Principle: The assay measures the movement of tritiated water across the M-1 cell monolayer. Inhibition of ENaC reduces water transport, leading to more radioactive water remaining in the apical compartment.[1]
-
Procedure:
-
Endpoint: The percentage inhibition of water resorption is calculated by comparing the results from compound-treated and vehicle-treated cells.[1]
In Vivo Airway Fluid Absorption Assay (Rat Model)
This in vivo model evaluates the efficacy of this compound in a physiological setting.
-
Procedure:
-
A control solution (Ringer Lactate) or a test solution containing this compound is instilled into the trachea.[2]
-
After a set period (e.g., 3 hours), the lungs are excised and weighed.[2]
-
The difference in lung weight between the control and treated groups indicates the extent of fluid absorption inhibition.[2]
-
-
Outcome: The percentage inhibition of fluid absorption is determined. For example, this compound at 3 µg/kg showed up to 33% inhibition of fluid absorption.[1][2][6]
Visualizations
Signaling Pathway of ENaC and Inhibition by this compound
Caption: ENaC-mediated sodium and water transport and its inhibition by this compound.
Experimental Workflow for Selectivity Profiling
References
BI-8668: A Technical Guide for the Investigation of Epithelial Sodium Channel (ENaC) Function
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of BI-8668, a potent and selective inhibitor of the epithelial sodium channel (ENaC). This document is intended to serve as a core resource for researchers utilizing this compound in the study of ion channel function, particularly in the context of diseases such as cystic fibrosis.
Introduction to this compound
This compound is a chemical probe developed by Boehringer Ingelheim that acts as a highly potent and well-characterized inhibitor of the epithelial sodium channel (ENaC).[1][2] Structurally distinct from amiloride-based inhibitors, this compound offers a valuable tool for investigating the physiological and pathological roles of ENaC.[1][2] The epithelial sodium channel is a key player in maintaining electrolyte and fluid balance across epithelial tissues, including those in the lungs, kidneys, and colon.[2] Its dysregulation is implicated in several diseases, most notably cystic fibrosis, where ENaC hyperactivity leads to airway surface dehydration.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its activity and properties.
Table 1: In Vitro Activity of this compound
| Assay | Cell Line/System | Parameter | Value | Reference |
| ENaC Inhibition | Human Airway Epithelium (in Ussing Chamber) | IC50 | 17 nM | [1][2] |
| Water Resorption Inhibition | M-1 (mouse kidney tubule cells) | % Inhibition @ 3 µM | 81% | [1][2] |
Table 2: In Vivo Activity of this compound
| Assay | Animal Model | Dose | Effect | Reference |
| Airway Fluid Absorption | Wistar Rats | 3 µg/kg | Up to 33% inhibition of fluid absorption | [1][2] |
Table 3: Selectivity Profile of this compound
| Target Panel | Number of Targets | Selectivity | Remarks | Reference |
| General Selectivity Panel | 50 | ≥1,000-fold for 47/50 targets (≤ 50% inhibition @ 10 µM) | At least 50-fold selectivity for M2, M3, and α1 receptors. | [1][2] |
Table 4: Physicochemical and Pharmacokinetic Properties of this compound
| Parameter | Value | Reference |
| Aqueous Solubility | High | [1][2] |
| Microsomal Stability | High | [1][2] |
| Hepatocyte Stability | High | [1][2] |
| Caco-2 Permeability | Moderate | [1][2] |
| Cytochrome P450 Inhibition (CYP3A4, 2C8, 2C9, 2C19, 2D6) | IC50 > 50 µM | [2] |
| Plasma Protein Binding | Low | [1][2] |
Signaling Pathways and Mechanism of Action
The primary mechanism of action of this compound is the direct inhibition of the epithelial sodium channel (ENaC). ENaC is a heterotrimeric channel composed of α, β, and γ subunits that facilitates the transport of sodium ions across the apical membrane of epithelial cells.[2] This sodium influx drives the osmotic movement of water, thereby regulating the volume of the airway surface liquid. In conditions like cystic fibrosis, where CFTR function is impaired, ENaC becomes hyperactive, leading to excessive sodium and water absorption and subsequent mucus dehydration. This compound blocks the ENaC pore, reducing sodium influx and helping to restore airway surface liquid height.
Caption: Mechanism of this compound action on ENaC in epithelial cells.
Experimental Protocols
The following are detailed, representative protocols for the key experiments cited for this compound. It is important to note that these are generalized methodologies and the specific parameters used in the original Boehringer Ingelheim studies may have varied.
Ussing Chamber Electrophysiology for ENaC Inhibition in Human Airway Epithelium
This protocol describes the measurement of ENaC-mediated short-circuit current (Isc) in polarized human airway epithelial cells (e.g., MucilAir™) using an Ussing chamber.
Materials:
-
Ussing chamber system with voltage-clamp amplifier
-
Human airway epithelial cell cultures on permeable supports
-
Ringer's solution (e.g., 120 mM NaCl, 25 mM NaHCO3, 3.3 mM KH2PO4, 0.8 mM K2HPO4, 1.2 mM MgCl2, 1.2 mM CaCl2, 10 mM glucose)
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
Amiloride (B1667095) (positive control)
-
Gas mixture (95% O2 / 5% CO2)
-
Water bath or heating system to maintain 37°C
Procedure:
-
Prepare and pre-warm the Ringer's solution to 37°C and continuously bubble with 95% O2 / 5% CO2 to maintain pH at ~7.4.
-
Mount the permeable support with the cultured human airway epithelium in the Ussing chamber, separating the apical and basolateral compartments.
-
Fill both compartments with an equal volume of the pre-warmed and gassed Ringer's solution.
-
Equilibrate the system for 20-30 minutes, allowing the baseline short-circuit current (Isc) to stabilize.
-
Record the baseline Isc.
-
To the apical compartment, add a known concentration of this compound.
-
Record the change in Isc until a new steady-state is reached.
-
Repeat step 6 with increasing concentrations of this compound to generate a dose-response curve.
-
At the end of the experiment, add a saturating concentration of amiloride (e.g., 10 µM) to the apical side to determine the total ENaC-mediated current.
-
Calculate the IC50 value by plotting the percentage inhibition of the amiloride-sensitive Isc against the log concentration of this compound.
References
BI-8668: A Potent and Selective Chemical Probe for the Epithelial Sodium Channel (ENaC)
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The epithelial sodium channel (ENaC) plays a crucial role in maintaining sodium and fluid homeostasis across various epithelial tissues, including those in the lungs, kidneys, and colon.[1][2] Dysregulation of ENaC activity is implicated in the pathophysiology of several diseases, most notably cystic fibrosis, where hyperactivation of ENaC contributes to airway surface liquid depletion and mucus obstruction.[2][3] Consequently, ENaC has emerged as a significant therapeutic target. This technical guide provides a comprehensive overview of BI-8668, a potent and selective chemical probe for ENaC, designed to facilitate research into the channel's function and the development of novel therapeutics.
This compound is a highly potent and well-characterized ENaC inhibitor, structurally distinct from the classic ENaC blocker amiloride.[3] It was developed to possess favorable physicochemical and pharmacokinetic properties, making it a suitable tool for both in vitro and in vivo investigations.[4] This guide will detail the quantitative characteristics of this compound, provide in-depth experimental protocols for its characterization, and visualize the relevant biological pathways and experimental workflows.
Data Presentation
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its activity, selectivity, and physicochemical properties.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Assay | Cell Line/System | Reference |
| IC50 | 17 nM | Ussing Chamber | Human Airway Epithelium | [5] |
| % Inhibition | 81% at 3 µM | M-1 Water Resorption | M-1 Mouse Kidney Tubule Cells | [5] |
Table 2: In Vivo Activity of this compound
| Parameter | Value | Assay | Animal Model | Reference |
| % Inhibition of Fluid Absorption | 27% at 0.3 µg/kg | Airway Fluid Absorption | Wistar Rats | [4] |
| % Inhibition of Fluid Absorption | 33% at 3.0 µg/kg | Airway Fluid Absorption | Wistar Rats | [4] |
| ED50 | 0.1 µg/kg (3h post-dosing) | Acute Rat Lung Fluid Absorption | Rats | [1] |
Table 3: Selectivity Profile of this compound
| Target | Selectivity | Method | Reference |
| 47 out of 50 targets | ≥1,000-fold | Selectivity Panel (≤ 50% inhibition @ 10 µM) | [4] |
| M3, M2, α1 receptors | ≥50-fold | Selectivity Panel | [4] |
| Negative Control (BI-0377) | >500-fold lower potency | Ussing Chamber Assay | [4] |
Table 4: Physicochemical and Pharmacokinetic Properties of this compound
| Property | Value | Reference |
| Molecular Weight (free base) | 523.5 Da | |
| Aqueous Solubility | High | [4] |
| Microsomal Stability | High | [4] |
| Hepatocyte Stability | High | [4] |
| Caco-2 Permeability | Moderate | [4] |
| Cytochrome P450 Inhibition | Devoid | [4] |
| Plasma Protein Binding | Low | [4] |
| Lung Retention in Rats (10 µg/kg, 3h post-instillation) | 55% | [1] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Ussing Chamber Assay for ENaC Inhibition
This protocol is used to measure the effect of this compound on ENaC-mediated sodium current in polarized epithelial cells.
-
Cell Culture: Human airway epithelial cells are cultured on permeable supports (e.g., Transwell inserts) until a confluent and polarized monolayer is formed, typically confirmed by measuring transepithelial electrical resistance (TEER).
-
Ussing Chamber Setup:
-
Prepare a physiological Ringer's solution (e.g., 120 mM NaCl, 25 mM NaHCO₃, 3.3 mM KH₂PO₄, 0.8 mM K₂HPO₄, 1.2 mM MgCl₂, 1.2 mM CaCl₂, 10 mM glucose).[6]
-
Warm the Ringer's solution to 37°C and continuously gas with 95% O₂/5% CO₂ to maintain a pH of 7.4.[6]
-
Mount the permeable support with the cell monolayer in an Ussing chamber, separating the apical and basolateral compartments. Each chamber should be filled with 3 mL of the warmed and gassed Ringer's solution.[6]
-
Equilibrate the system for a baseline period (e.g., 30 minutes) to allow the short-circuit current (Isc) to stabilize.[6]
-
-
Inhibitor Application and Measurement:
-
Add this compound at various concentrations to the apical chamber.
-
Record the change in the amiloride-sensitive Isc, which represents the ENaC-mediated sodium transport.
-
The IC₅₀ value is calculated by plotting the percentage inhibition of the amiloride-sensitive current against the log concentration of this compound and fitting the data to a dose-response curve.
-
M-1 Cell Water Resorption Assay
This assay quantifies the effect of this compound on ENaC-mediated water transport across a kidney-derived cell line.
-
Cell Culture: M-1 mouse cortical collecting duct cells are seeded on permeable supports and cultured until a confluent monolayer is formed.
-
Assay Procedure:
-
The culture medium is removed from the apical side to create an air-liquid interface, and the cells are maintained in this condition for a period to enhance polarization and ENaC expression.
-
A known volume of a physiological solution containing tritiated water ([³H]₂O) as a tracer is added to the apical compartment.
-
This compound or vehicle control is added to the apical solution.
-
The cells are incubated at 37°C in a humidified incubator for a defined period (e.g., 4 hours).
-
After incubation, the remaining volume of the apical solution is carefully collected.
-
The amount of transported water is determined by measuring the radioactivity of the collected apical fluid using a liquid scintillation counter.
-
The percentage inhibition of water resorption is calculated by comparing the transported volume in the presence of this compound to the vehicle control.
-
In Vivo Rat Airway Fluid Absorption Assay
This in vivo model assesses the efficacy of this compound in a physiologically relevant setting.
-
Animal Preparation: Male Wistar rats are anesthetized.
-
Instillation Procedure:
-
A control solution (e.g., Ringer's Lactate) or a test solution containing this compound at the desired concentration is instilled into the trachea.[4]
-
-
Measurement of Fluid Absorption:
-
After a set period (e.g., 3 hours), the animals are euthanized.
-
The lungs are excised, and the wet weight of the lungs is measured.
-
The absorption of fluid from the lungs is determined by the difference in lung weight between the control and compound-treated groups.[4]
-
The compound's effect is expressed as the percent inhibition of fluid absorption compared to the control animals.[4]
-
-
Systemic ENaC Inhibition Assessment (Optional):
-
Blood samples can be collected to measure serum aldosterone (B195564) levels as an indicator of systemic ENaC inhibition.[4]
-
Mandatory Visualization
The following diagrams were created using Graphviz (DOT language) to visualize key signaling pathways and experimental workflows.
ENaC Signaling and Regulation
This diagram illustrates the key components of the ENaC signaling pathway and points of regulation.
Caption: ENaC signaling pathway and the mechanism of action of this compound.
Experimental Workflow for this compound Characterization
This diagram outlines the logical flow of experiments to characterize this compound as a chemical probe.
Caption: A logical workflow for the comprehensive characterization of this compound.
Conclusion
This compound stands out as a robust and valuable chemical probe for the investigation of ENaC biology. Its high potency, selectivity, and favorable drug-like properties make it an ideal tool for a wide range of applications, from basic research into ion channel function to preclinical studies aimed at developing novel therapies for conditions such as cystic fibrosis. The detailed data and protocols provided in this guide are intended to empower researchers to effectively utilize this compound in their studies and contribute to a deeper understanding of the vital role of ENaC in health and disease.
References
- 1. Protocol for isolating murine kidney tubules and ex vivo cell death assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Increased ENaC-mediated liquid absorption across vitamin-D deficient human airway epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A rat lung model of instilled liquid transport in the pulmonary airways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimization of mouse kidney digestion protocols for single-cell applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isolation, Characterization, And High Throughput Extracellular Flux Analysis of Mouse Primary Renal Tubular Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth In Vitro Characterization of BI-8668: A Novel Epithelial Sodium Channel (ENaC) Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive overview of the in vitro characterization of BI-8668, a potent and selective inhibitor of the epithelial sodium channel (ENaC).[1][2][3] Structurally distinct from amiloride-based inhibitors, this compound serves as a valuable tool for investigating ENaC's role in various physiological processes, particularly in the context of cystic fibrosis research.[1][2][4][5] This document details its mechanism of action, potency, selectivity, and key pharmacokinetic properties, supported by structured data tables, detailed experimental protocols, and illustrative diagrams of its biological context and characterization workflow. A structurally analogous but significantly less potent compound, BI-0377, is available as a negative control for in vitro studies.[1][2]
Mechanism of Action of this compound
The primary target of this compound is the epithelial sodium channel (ENaC). ENaC is a transmembrane ion channel located on the apical surface of epithelial cells in various tissues, including the lungs, kidneys, and colon.[1][2][6] It plays a critical role in regulating sodium and fluid balance across these epithelial layers.[1][2] ENaC is a heterotrimeric protein composed of α, β, and γ subunits that form a channel pore highly selective for sodium ions (Na⁺).[1][2][6]
The influx of Na⁺ through ENaC generates an osmotic gradient that drives the absorption of water from the luminal space into the cells. In conditions like cystic fibrosis, ENaC is hyperactive, leading to excessive water absorption from the airway surface liquid, resulting in dehydrated and thick mucus that is difficult to clear.[1][2][6] this compound directly inhibits this channel, blocking the influx of Na⁺ and, consequently, preventing the excessive resorption of water. This action helps to rehydrate the airway surface liquid.
References
BI-8668: A Technical Guide to a Potent ENaC Inhibitor for Respiratory Disease Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of BI-8668, a potent and selective inhibitor of the epithelial sodium channel (ENaC). Developed by Boehringer Ingelheim, this compound is a valuable chemical probe for investigating the role of ENaC in respiratory diseases, particularly cystic fibrosis. This document outlines the mechanism of action, key experimental data, and detailed protocols for its use in preclinical research.
Core Mechanism and Relevance to Respiratory Disease
The epithelial sodium channel (ENaC) is a crucial regulator of sodium and water transport across the apical membrane of epithelial cells in various tissues, including the lungs.[1][2] In the airways, ENaC activity helps maintain the appropriate height of the airway surface liquid (ASL), a thin layer of fluid essential for proper mucociliary clearance. In cystic fibrosis, the dysfunction of the cystic fibrosis transmembrane conductance regulator (CFTR) protein leads to hyperactivity of ENaC. This results in excessive sodium and water absorption, dehydration of the ASL, and the accumulation of thick, sticky mucus that obstructs the airways, leading to chronic infection and inflammation.[1][2][3]
This compound is a potent inhibitor of ENaC.[1][2][4] By blocking ENaC, this compound is designed to reduce sodium and water reabsorption from the airway surface, thereby increasing the ASL height and restoring mucociliary clearance. This mechanism makes it a promising therapeutic strategy for cystic fibrosis and potentially other respiratory diseases characterized by mucus obstruction. This compound is structurally distinct from amiloride-derived ENaC inhibitors and has been optimized for in vitro and in vivo use, with properties suitable for inhaled delivery.[1][2][5]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on preclinical studies.
Table 1: In Vitro Potency and Efficacy
| Assay | Cell/Tissue Type | Parameter | Value | Concentration | Reference |
| Ussing Chamber | Human Airway Epithelium | IC50 | 17 nM | - | [1][6] |
| M-1 Water Resorption | M-1 Mouse Kidney Tubule Cells | % Inhibition | 81% | 3 µM | [1][2][3] |
Table 2: In Vivo Efficacy
| Assay | Animal Model | Parameter | Value | Dose | Reference |
| Airway Fluid Absorption | Wistar Rats | % Inhibition of Fluid Absorption | up to 33% | 3 µg/kg | [1][2][3] |
Table 3: Physicochemical and Pharmacokinetic Properties
| Parameter | Value | Reference |
| Aqueous Solubility | High | [1][2] |
| Microsomal Stability | High | [1][2] |
| Hepatocyte Stability | High | [1][2] |
| Caco-2 Permeability | Moderate | [1][2] |
| Plasma Protein Binding | Low | [1] |
| Cytochrome P450 Inhibition (CYP3A4, 2C8, 2C9, 2C19, 2D6) | >50 µM (IC50) | [2] |
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and the workflows of key experiments.
Figure 1: Signaling pathway of this compound in airway epithelium.
Figure 2: Experimental workflow for the Ussing Chamber assay.
Figure 3: Workflow for the in vivo airway fluid absorption assay in rats.
Experimental Protocols
Ussing Chamber Assay with Human Airway Epithelium
Objective: To determine the potency of this compound in inhibiting ENaC-mediated sodium current in a physiologically relevant model.
Methodology:
-
Human bronchial epithelial cells are cultured on permeable supports until a confluent and differentiated monolayer is formed.
-
The permeable supports are mounted in Ussing chambers, which separate the apical and basolateral sides of the epithelium.
-
The epithelial monolayer is bathed in Krebs-bicarbonate Ringer solution and voltage-clamped to 0 mV. The resulting short-circuit current (Isc) is a measure of net ion transport.
-
After a stable baseline Isc is achieved, this compound is added cumulatively to the apical chamber.
-
The change in Isc, which primarily reflects the inhibition of ENaC-mediated sodium absorption, is recorded.
-
The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
M-1 Water Resorption Assay
Objective: To assess the functional consequence of ENaC inhibition by this compound on water transport.
Methodology:
-
M-1 mouse kidney tubule cells, which express ENaC, are seeded on permeable supports and cultured to form a confluent monolayer.
-
The apical surface of the monolayer is loaded with a solution containing tritiated water (³H₂O).
-
This compound or vehicle control is added to the apical solution.
-
The cells are incubated to allow for ENaC-mediated water transport from the apical to the basolateral compartment.
-
After the incubation period, the amount of remaining ³H₂O in the apical compartment is measured.
-
The percentage inhibition of water resorption is calculated by comparing the amount of remaining ³H₂O in the this compound treated wells to the vehicle-treated wells.[1] A potent ENaC inhibitor results in reduced water transport, leading to more remaining liquid in the apical compartment.[1]
In Vivo Airway Fluid Absorption Assay in Wistar Rats
Objective: To evaluate the in vivo efficacy of this compound in reducing fluid absorption from the lungs.
Methodology:
-
Male Wistar rats are anesthetized.
-
A control solution (Ringer's Lactate) or a test solution containing this compound is instilled directly into the trachea.[1][2]
-
The animals are allowed to recover and are maintained for a period of 3 hours.[1][2]
-
After 3 hours, the rats are euthanized, and the lungs are excised.
-
The difference in lung weight between the control and this compound-treated groups is used to determine the extent of fluid absorption.
-
The compound's effect is expressed as the percent inhibition of fluid absorption compared to the control animals.[1] Concurrently, serum aldosterone (B195564) levels can be measured as an indicator of systemic ENaC inhibition.[1][2]
Selectivity and Negative Control
This compound has been profiled for selectivity against a panel of 50 targets and demonstrated high selectivity.[1][5] For 47 of the 50 targets, there was at least a 1,000-fold selectivity (≤ 50% inhibition at 10 µM).[1][5] For the remaining three targets (M3, M2, and α1 receptors), the data indicate at least 50-fold selectivity.[1][5]
A structurally analogous compound, BI-0377, is available as a negative control.[1][2] BI-0377 has a more than 500-fold lower potency in the Ussing chamber assay on human airway epithelium, making it a suitable tool to confirm that the observed effects of this compound are due to on-target ENaC inhibition.[1][2]
Conclusion
This compound is a well-characterized, potent, and selective ENaC inhibitor that serves as an excellent research tool for investigating the role of ENaC in respiratory diseases like cystic fibrosis. Its favorable physicochemical and pharmacokinetic properties make it suitable for both in vitro and in vivo studies. The detailed experimental protocols and data presented in this guide provide a solid foundation for researchers to incorporate this compound into their studies to further explore the therapeutic potential of ENaC inhibition.
References
understanding the pharmacodynamics of BI-8668
An In-depth Technical Guide to the Pharmacodynamics of BI-8668
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a potent and highly selective inhibitor of the epithelial sodium channel (ENaC).[1][2][3] As a chemical probe, it serves as a crucial tool for investigating the physiological and pathological roles of ENaC. This channel is a key regulator of sodium and fluid balance across epithelial surfaces, and its dysfunction is implicated in diseases such as cystic fibrosis.[1][2][3] This technical guide provides a comprehensive overview of the pharmacodynamics of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Mechanism of Action
This compound exerts its pharmacological effect by directly inhibiting the epithelial sodium channel (ENaC). ENaC is a membrane-bound ion channel, selectively permeable to sodium ions, located on the apical membrane of epithelial cells in various tissues, including the lungs, kidneys, and colon.[1][2] The channel is a heterotrimer, composed of α, β, and γ subunits.[1][2] By blocking ENaC, this compound prevents the reabsorption of sodium ions from the luminal space into the epithelial cells. This inhibition of sodium transport leads to a subsequent reduction in water reabsorption, thereby increasing the fluid on epithelial surfaces.[1][2] This mechanism of action is particularly relevant in conditions like cystic fibrosis, where increased ENaC activity contributes to airway surface dehydration.[1][2][3]
Quantitative Pharmacodynamic Data
The potency and efficacy of this compound have been characterized through a series of in vitro and in vivo studies. The key quantitative data are summarized in the tables below.
In Vitro Activity
| Assay | Cell Line/System | Parameter | Value | Reference |
| Ussing Chamber | Human Airway Epithelium (MucilAir™) | IC₅₀ | 17 nM | [1][2][4] |
| M-1 Water Resorption | M-1 Mouse Kidney Tubule Cells | % Inhibition @ 3 µM | 81% | [1][2][3][4] |
In Vivo Activity
| Assay | Animal Model | Dose | Parameter | Value | Reference |
| Airway Fluid Absorption | Wistar Rats | 3 µg/kg | % Inhibition | Up to 33% | [1][2][3] |
Selectivity Profile
This compound has been profiled for its selectivity against a broad panel of off-target proteins.
| Parameter | Details | Reference |
| Selectivity Panel | Tested against 50 targets. | [1][2] |
| High Selectivity | ≥1,000-fold selectivity for 47 out of 50 targets (≤ 50% inhibition at 10 µM). | [1][2] |
| Moderate Selectivity | ≥50-fold selectivity for 3 targets (M3, M2, α1). | [1][2] |
| Negative Control | A structurally analogous but significantly less potent compound, BI-0377 (>500-fold lower potency), is available for use as a negative control in experiments. | [1][2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Ussing Chamber Assay for ENaC Inhibition
This in vitro assay is used to measure the effect of this compound on ion transport across a polarized epithelial cell monolayer.
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound on ENaC-mediated sodium current.
-
Cell System: Differentiated human airway epithelial cells (e.g., MucilAir™) cultured on permeable supports.
-
Methodology:
-
The cell culture inserts are mounted in an Ussing chamber, which separates the apical and basolateral compartments.
-
Both compartments are filled with a physiological buffer solution (e.g., Ringer's solution) and maintained at 37°C with continuous oxygenation.
-
The transepithelial voltage is clamped to 0 mV, and the resulting short-circuit current (Isc), which represents the net ion transport, is measured.
-
After establishing a stable baseline Isc, this compound is added cumulatively to the apical chamber.
-
The reduction in the amiloride-sensitive Isc is measured at each concentration of this compound.
-
The IC₅₀ value is calculated from the concentration-response curve.
-
M-1 Water Resorption Assay
This cell-based assay quantifies the effect of this compound on ENaC-mediated water transport.
-
Objective: To measure the percentage inhibition of water resorption by this compound.
-
Cell System: M-1 mouse kidney tubule cells grown to confluence on a permeable support.
-
Methodology:
-
The M-1 cell monolayer is placed in a chamber separating an apical and a basolateral compartment.
-
Tritiated water (³H₂O) is added to the apical compartment as a tracer for water movement.
-
This compound is added to the apical compartment at a specified concentration (e.g., 3 µM).
-
The amount of tritiated water transported from the apical to the basolateral compartment is measured over time.
-
The inhibition of water resorption is calculated by comparing the amount of transported water in the presence of this compound to that in a vehicle control.
-
In Vivo Airway Fluid Absorption Assay in Rats
This in vivo model assesses the ability of this compound to inhibit fluid absorption from the lungs.
-
Objective: To determine the in vivo efficacy of this compound in reducing airway fluid absorption.
-
Animal Model: Male Wistar rats.
-
Methodology:
-
The rats are anesthetized, and a control solution (Ringer's lactate) or the test solution containing this compound is instilled into the trachea.
-
After a set period (e.g., 3 hours), the animals are euthanized.
-
The lungs are excised and weighed.
-
The percentage inhibition of fluid absorption is calculated by comparing the lung weight of the this compound-treated group to the control group.
-
To assess systemic ENaC inhibition, blood samples are collected to measure serum aldosterone (B195564) levels.[1][2]
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the ENaC signaling pathway and the experimental workflows.
Caption: Simplified signaling pathway of the epithelial sodium channel (ENaC).
Caption: Experimental workflow for the Ussing chamber assay.
Caption: Experimental workflow for the in vivo rat airway fluid absorption assay.
References
BI-8668 and its Impact on Electrolyte Homeostasis: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
BI-8668 is a potent and highly selective inhibitor of the epithelial sodium channel (ENaC), a key regulator of sodium and fluid balance in the body.[1][2] This technical guide provides an in-depth analysis of the mechanism of action of this compound and its anticipated effects on electrolyte balance. While direct clinical or preclinical data on this compound's specific impact on serum and urinary electrolyte levels are not publicly available, this document extrapolates its expected physiological consequences based on its mechanism and the well-established effects of other ENaC inhibitors. This guide also includes a compilation of the available quantitative data for this compound, detailed experimental methodologies for key preclinical assays, and visual representations of the relevant biological pathways and experimental workflows.
Introduction to this compound and its Mechanism of Action
This compound is a small molecule, structurally distinct from amiloride-derived compounds, that potently inhibits the epithelial sodium channel (ENaC).[1] ENaC is a transmembrane ion channel located on the apical surface of epithelial cells in various tissues, including the kidneys, lungs, colon, and sweat glands.[1][2] It plays a critical role in sodium reabsorption, and consequently, in maintaining electrolyte and blood pressure homeostasis.[1][2]
By blocking ENaC, this compound is expected to decrease the reabsorption of sodium ions from the luminal fluid back into the circulation. This primary action initiates a cascade of effects on the balance of other electrolytes and water, making it a compound of interest for therapeutic areas where ENaC is dysregulated.
Signaling Pathway of ENaC Inhibition by this compound
The following diagram illustrates the mechanism of ENaC inhibition by this compound at the cellular level in a renal collecting duct principal cell.
Expected Effects of this compound on Electrolyte Balance
While direct studies on this compound's effect on specific electrolyte concentrations are not available, the following consequences can be inferred from its mechanism of action as an ENaC inhibitor. These effects are well-documented for other drugs in this class, such as amiloride.
-
Sodium (Na+): Inhibition of ENaC by this compound is expected to decrease sodium reabsorption in the distal nephron of the kidney. This will lead to increased urinary sodium excretion (natriuresis) and a potential decrease in serum sodium levels (hyponatremia), particularly with higher doses or in susceptible individuals.
-
Potassium (K+): By blocking sodium entry into the principal cells of the collecting duct, this compound reduces the negative electrical potential across the apical membrane. This potential difference is a primary driving force for potassium secretion through the renal outer medullary potassium channel (ROMK). Consequently, ENaC inhibition is expected to decrease potassium excretion, leading to an increase in serum potassium levels (hyperkalemia). This "potassium-sparing" effect is a hallmark of ENaC inhibitors.
-
Chloride (Cl-): The increased luminal sodium concentration resulting from ENaC blockade will likely lead to a parallel increase in chloride excretion to maintain electrical neutrality in the urine.
-
Water Balance: The natriuretic effect of this compound will be accompanied by an osmotic diuresis, leading to increased water excretion. This is the basis for the diuretic effect of ENaC inhibitors.
-
Aldosterone (B195564): A compensatory increase in serum aldosterone levels may be observed as the body attempts to counteract the sodium loss and potassium retention.[1]
The following diagram illustrates the expected logical cascade of events following ENaC inhibition by this compound.
Quantitative Data for this compound
The following tables summarize the available quantitative data for this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Assay | Species | Value | Reference |
| IC50 | Ussing Chamber (Na+ current) | Human Airway Epithelium | 17 nM | [1][2] |
| % Inhibition | M-1 Water Resorption | Mouse Kidney Tubule Cells | 81% @ 3 µM | [1][2] |
Table 2: In Vivo Activity of this compound
| Parameter | Assay | Species | Dose | Effect | Reference |
| % Inhibition of Fluid Absorption | Airway Fluid Absorption | Wistar Rat | 3 µg/kg | Up to 33% | [1][2] |
Table 3: Select Pharmacokinetic and Drug Metabolism Properties of this compound
| Parameter | Value | Reference |
| Aqueous Solubility | High | [1][2] |
| Microsomal Stability | High | [1][2] |
| Hepatocyte Stability | High | [1][2] |
| Caco-2 Permeability | Moderate | [1][2] |
| Cytochrome P450 Inhibition | Devoid | [2] |
| Plasma Protein Binding | Low | [2] |
Experimental Protocols
Ussing Chamber Assay for ENaC Inhibition
This assay directly measures the inhibition of ENaC-mediated sodium current across an epithelial cell monolayer.
M-1 Water Resorption Assay
This cell-based assay assesses the ability of an ENaC inhibitor to block water transport across a kidney tubule cell line.
Methodology:
-
M-1 mouse kidney tubule cells are cultured on permeable supports to form a confluent monolayer.
-
The cells are treated with a substance to stimulate ENaC-mediated sodium and water transport.
-
This compound is added to the apical side of the cell monolayer.
-
Tritiated water (3H2O) is added to the apical compartment.
-
The amount of tritiated water that is transported to the basolateral compartment over a specific time period is measured.
-
The percentage of inhibition of water resorption by this compound is calculated by comparing the treated cells to vehicle-treated control cells.
In Vivo Airway Fluid Absorption Assay in Wistar Rats
This in vivo model evaluates the effect of an ENaC inhibitor on fluid clearance from the lungs.[1]
Methodology:
-
Male Wistar rats are anesthetized.
-
A Ringer's lactate (B86563) solution (control) or the test solution containing this compound is instilled into the trachea.
-
After a defined period (e.g., 3 hours), the animals are euthanized.
-
The lungs are excised and weighed.
-
The difference in lung weight between the control and compound-treated groups is used to determine the inhibition of fluid absorption.
-
Concurrently, blood samples can be collected to measure serum aldosterone levels as a biomarker of systemic ENaC inhibition.[1]
Conclusion and Implications for Drug Development
This compound is a potent and selective ENaC inhibitor with demonstrated in vitro and in vivo activity. Based on its mechanism of action, this compound is expected to have a significant impact on electrolyte balance, primarily by promoting sodium and water excretion while conserving potassium. These effects are therapeutically relevant for conditions characterized by sodium and fluid retention, such as certain types of hypertension and edema.
For drug development professionals, the primary consideration for a systemic ENaC inhibitor like this compound is the potential for hyperkalemia. Careful dose-finding studies and vigilant monitoring of serum potassium levels would be crucial in clinical trials. The development of inhaled formulations for respiratory diseases aims to maximize local efficacy while minimizing systemic exposure and the associated risk of electrolyte disturbances. Further preclinical studies directly quantifying the effects of this compound on serum and urinary electrolyte profiles are warranted to fully characterize its safety and therapeutic potential.
References
Methodological & Application
Application Notes and Protocols for the Experimental Use of BI-8668 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of BI-8668, a potent and selective inhibitor of the epithelial sodium channel (ENaC), in cell culture experiments. Detailed protocols for key assays, data presentation, and visualization of relevant biological pathways are included to facilitate robust and reproducible research.
Introduction
This compound is a chemical probe that acts as a highly potent and selective inhibitor of the epithelial sodium channel (ENaC).[1][2] ENaC is a key regulator of sodium and fluid balance across various epithelial tissues, including those in the airways, kidneys, and colon.[3] Its dysregulation is implicated in several diseases, most notably cystic fibrosis, where ENaC hyperactivity contributes to airway surface liquid dehydration.[3] this compound offers a valuable tool for investigating the physiological and pathological roles of ENaC in in vitro and in vivo models.
Mechanism of Action
This compound directly blocks the ENaC pore, thereby inhibiting the influx of sodium ions into epithelial cells. This inhibition of sodium transport subsequently reduces the osmotic gradient for water reabsorption, leading to increased hydration of the epithelial surface. This mechanism of action makes this compound a valuable tool for studying processes regulated by ENaC, such as mucociliary clearance and blood pressure regulation.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo efficacy parameters of this compound.
Table 1: In Vitro Activity of this compound
| Assay | Cell Line/System | Parameter | Value |
| Ussing Chamber | Human Airway Epithelium | IC₅₀ | 17 nM[1][2] |
| M-1 Water Resorption Assay | M-1 Mouse Kidney Tubule Cells | % Inhibition @ 3 µM | 81%[1][2] |
Table 2: In Vivo Activity of this compound
| Assay | Animal Model | Dose | Effect |
| Airway Fluid Absorption | Wistar Rats | 3 µg/kg | Up to 33% inhibition of fluid absorption[1] |
Signaling Pathway and Experimental Workflow
ENaC-mediated Sodium and Water Transport
The following diagram illustrates the role of ENaC in mediating sodium and water transport across an epithelial cell and the inhibitory effect of this compound.
Caption: ENaC-mediated transport and its inhibition by this compound.
Experimental Workflow for Assessing this compound Activity
The following diagram outlines a typical experimental workflow for evaluating the effect of this compound on epithelial cell function.
Caption: Workflow for evaluating this compound in cell culture.
Experimental Protocols
Cell Culture
A. M-1 Mouse Cortical Collecting Duct Cells
M-1 cells are a suitable model for studying aldosterone-regulated sodium reabsorption and vasopressin-mediated water transport.[4]
-
Culture Medium: A 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium supplemented with 5% fetal bovine serum (FBS), 5 µg/L selenium, 5 mg/L transferrin, 2 mM L-glutamine, 50 nM dexamethasone, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere of 5% CO₂.
-
Subculturing: Passage cells every 3-4 days or when they reach 80-90% confluency.
B. Primary Human Airway Epithelial Cells
Primary human airway epithelial cells cultured at an air-liquid interface (ALI) provide a physiologically relevant model for studying ion transport in the respiratory system.
-
Culture Medium: Use a specialized ALI culture medium.
-
Culture Conditions: Culture cells on permeable supports. Once confluent, switch to ALI by removing the apical medium. Maintain at 37°C in a humidified atmosphere of 5% CO₂.
-
Differentiation: Allow cells to differentiate for at least 21 days to form a well-differentiated mucociliary epithelium.
Ussing Chamber Electrophysiology
This protocol is for measuring ion transport across epithelial monolayers.
-
Materials:
-
Ussing chamber system
-
Voltage-current clamp amplifier
-
Ag/AgCl electrodes with 3M KCl agar (B569324) bridges
-
Ringer's solution (in mM): 120 NaCl, 25 NaHCO₃, 3.3 KH₂PO₄, 0.8 K₂HPO₄, 1.2 CaCl₂, 1.2 MgCl₂, 10 Glucose. Gassed with 95% O₂/5% CO₂ to maintain pH 7.4.
-
This compound stock solution (e.g., 10 mM in DMSO)
-
-
Procedure:
-
Mount the cell culture insert (e.g., Snapwell) containing the confluent cell monolayer into the Ussing chamber.
-
Fill both the apical and basolateral chambers with pre-warmed (37°C) and gassed Ringer's solution.
-
Equilibrate the system for 20-30 minutes until a stable baseline short-circuit current (Isc) is achieved.
-
Measure the baseline transepithelial electrical resistance (TEER) by applying a brief voltage pulse.
-
To the apical chamber, add cumulative concentrations of this compound to generate a dose-response curve.
-
Record the change in Isc after each addition until a new stable reading is obtained.
-
At the end of the experiment, add a supramaximal concentration of amiloride (B1667095) (e.g., 10 µM) to the apical chamber to determine the total amiloride-sensitive current.
-
-
Data Analysis:
-
Calculate the percentage inhibition of the amiloride-sensitive Isc for each this compound concentration.
-
Plot the percentage inhibition against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀.
-
M-1 Cell Water Resorption Assay
This assay measures the ability of ENaC inhibitors to block water transport across a confluent monolayer of M-1 cells.
-
Materials:
-
M-1 cells cultured to confluence on permeable supports (e.g., Transwell inserts)
-
Isotonic and hypertonic buffer solutions
-
A non-absorbable volume marker (e.g., ¹⁴C-sucrose or a fluorescent dextran)
-
This compound
-
-
Procedure:
-
Wash the confluent M-1 cell monolayers on the permeable supports with pre-warmed isotonic buffer.
-
To the apical side of the inserts, add a known volume of isotonic buffer containing the volume marker and the desired concentration of this compound (or vehicle control).
-
To the basolateral side, add hypertonic buffer to create an osmotic gradient.
-
Incubate the plates at 37°C for a defined period (e.g., 2-4 hours).
-
After incubation, collect the remaining apical fluid.
-
Measure the concentration of the volume marker in the collected fluid (e.g., by scintillation counting or fluorescence measurement).
-
-
Data Analysis:
-
Calculate the volume of water resorbed by comparing the final concentration of the volume marker to its initial concentration.
-
Determine the percentage inhibition of water resorption by this compound compared to the vehicle control.
-
Cell Viability Assay (MTT Assay)
This protocol is to assess the potential cytotoxic effects of this compound.
-
Materials:
-
Cells of interest (e.g., M-1 cells, human airway epithelial cells)
-
96-well cell culture plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
-
Procedure:
-
Seed cells into a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment.
-
Allow cells to adhere overnight.
-
Treat cells with a range of concentrations of this compound. It is recommended to start with a high concentration (e.g., 10-100 µM) and perform serial dilutions. Include a vehicle control (e.g., DMSO).
-
Incubate for a period relevant to your functional assays (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot cell viability against the log concentration of this compound to generate a dose-response curve and determine the IC₅₀ for cytotoxicity.
-
Western Blotting for ENaC Expression
This protocol can be used to determine if this compound treatment alters the expression levels of ENaC subunits.
-
Materials:
-
Cells treated with this compound or vehicle
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against α, β, and γ ENaC subunits
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Lyse cells and determine protein concentration.
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Re-probe the membrane with an antibody against a loading control (e.g., β-actin or GAPDH) to normalize for protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the ENaC subunit band intensities to the loading control.
-
Compare the expression levels of ENaC subunits in this compound-treated cells to the vehicle-treated controls.
-
References
Application Notes and Protocols for BI-8668 in Ussing Chamber Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing BI-8668, a potent and selective inhibitor of the epithelial sodium channel (ENaC), in Ussing chamber experiments. This document outlines the mechanism of action, experimental protocols, and expected outcomes for studying epithelial ion transport.
Introduction
The epithelial sodium channel (ENaC) is a key protein responsible for sodium and fluid reabsorption in various epithelial tissues, including the airways, kidneys, and colon.[1] Dysregulation of ENaC activity is implicated in several diseases, notably cystic fibrosis, where hyperactivation of ENaC contributes to airway surface dehydration.[2] this compound is a potent ENaC inhibitor with a reported IC50 of 17 nM in human airway epithelium, making it a valuable tool for investigating ENaC function and for the development of novel therapeutics.[3] Ussing chamber systems provide a robust in vitro method to measure electrophysiological properties of epithelial tissues, such as short-circuit current (Isc) and transepithelial electrical resistance (TEER), allowing for the quantitative assessment of ENaC activity and its modulation by compounds like this compound.[4][5]
Mechanism of Action
This compound selectively blocks the ENaC pore, thereby inhibiting the influx of sodium ions across the apical membrane of epithelial cells. This disruption of sodium transport leads to a decrease in the amiloride-sensitive short-circuit current (Isc), which is a direct measure of net ion movement across the epithelium. The inhibition of ENaC by this compound is expected to be concentration-dependent. A structurally analogous compound, BI-0377, has a significantly lower potency and can be used as a negative control in experiments.[1]
Quantitative Data Summary
The following tables summarize expected quantitative data from Ussing chamber experiments involving this compound on polarized epithelial cell monolayers (e.g., human bronchial epithelial cells).
| Compound | Parameter | Value | Cell Type |
| This compound | IC50 (Isc) | 17 nM | Human Airway Epithelium |
| BI-0377 (Negative Control) | Potency vs. This compound | >500-fold lower | Human Airway Epithelium |
Table 1: Potency of this compound and its negative control.
| Condition | Expected Change in Isc | Expected Change in TEER |
| Baseline | Stable Isc and TEER | Stable Isc and TEER |
| Addition of this compound | Concentration-dependent decrease | Minimal to slight increase |
| Addition of Amiloride (B1667095) (ENaC blocker) | Decrease | Minimal to slight increase |
| Addition of Forskolin (B1673556) (CFTR activator) | Increase (if CFTR is present and functional) | Decrease |
| Addition of Bumetanide (B1668049) (NKCC1 inhibitor) | Decrease in Forskolin-stimulated Isc | Increase |
Table 2: Expected qualitative changes in electrophysiological parameters in response to various compounds in a typical Ussing chamber experiment on airway epithelial cells.
Experimental Protocols
This section provides a detailed protocol for assessing the effect of this compound on ENaC activity in polarized epithelial cell monolayers using an Ussing chamber.
Materials and Reagents
-
Polarized epithelial cell monolayers (e.g., human bronchial epithelial cells cultured on permeable supports)
-
Ussing Chamber System
-
Voltage-clamp amplifier
-
Ag/AgCl electrodes with 3M KCl agar (B569324) bridges
-
Ringer's solution (e.g., Krebs-Ringer Bicarbonate Buffer), pre-warmed to 37°C and gassed with 95% O2/5% CO2
-
This compound stock solution (e.g., in DMSO)
-
Amiloride hydrochloride (positive control for ENaC inhibition)
-
Forskolin (optional, for studying CFTR activity)
-
Bumetanide (optional, for inhibiting basolateral Na-K-Cl cotransporter)
-
BI-0377 (optional, negative control)
Ussing Chamber Setup and Equilibration
-
Prepare Ringer's Solution : Ensure the buffer is at 37°C and continuously gassed with 95% O2/5% CO2 to maintain pH at approximately 7.4.
-
Assemble Ussing Chambers : Mount the permeable supports with the epithelial cell monolayers into the Ussing chamber sliders. Handle the monolayers carefully to avoid damaging the cell layer.
-
Fill Chambers : Fill both the apical and basolateral chambers with an equal volume of pre-warmed and gassed Ringer's solution. Ensure there are no air bubbles in the chambers.
-
Position Electrodes : Place the Ag/AgCl electrodes in their respective ports.
-
Equilibration : Allow the system to equilibrate for at least 20-30 minutes. During this time, the baseline short-circuit current (Isc) and transepithelial electrical resistance (TEER) should stabilize.
Measurement of ENaC Inhibition by this compound
-
Record Baseline : Once the baseline Isc and TEER are stable, record these values for a period of 5-10 minutes.
-
Apical Addition of this compound : Add this compound to the apical chamber to achieve the desired final concentration. It is recommended to perform a cumulative concentration-response curve (e.g., 1 nM to 1 µM).
-
Record Response : Record the change in Isc and TEER until a new stable reading is achieved after each addition of this compound. The Isc is expected to decrease as ENaC is inhibited.
-
Positive Control : At the end of the experiment, add a saturating concentration of amiloride (e.g., 10-100 µM) to the apical chamber to determine the total ENaC-mediated current.
-
Data Analysis : Calculate the percentage inhibition of the amiloride-sensitive Isc for each concentration of this compound to determine the IC50 value.
Optional Steps for Further Characterization
-
CFTR Activation : After inhibiting ENaC, you can investigate the activity of the cystic fibrosis transmembrane conductance regulator (CFTR) by adding a CFTR agonist cocktail (e.g., forskolin and IBMX) to the apical or basolateral chamber (depending on the cell type and protocol). This should induce an increase in Isc in cells with functional CFTR.
-
NKCC1 Inhibition : To confirm that the forskolin-stimulated Isc is due to chloride secretion, the Na-K-Cl cotransporter 1 (NKCC1) can be inhibited by adding bumetanide to the basolateral chamber, which should decrease the stimulated Isc.
Visualizations
ENaC Signaling and Inhibition Pathway
Figure 1: Simplified signaling pathway of ENaC regulation and inhibition.
Experimental Workflow for Ussing Chamber Assay
Figure 2: Workflow for this compound testing in an Ussing chamber.
References
Application Notes and Protocols for BI-8668 in M-1 Cell Water Resorption Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the use of BI-8668, a potent and selective inhibitor of the epithelial sodium channel (ENaC), in a water resorption assay utilizing the M-1 mouse cortical collecting duct cell line. ENaC plays a crucial role in sodium and water homeostasis in various epithelial tissues, including the kidney.[1][2][3] Its inhibition is a key therapeutic strategy for conditions such as cystic fibrosis.[1] The M-1 cell line, derived from the renal collecting duct, serves as an excellent in vitro model for studying ENaC function and identifying potential inhibitors.[4][5]
The protocol described herein is based on the principle of measuring transepithelial water transport across a polarized monolayer of M-1 cells. The transport of water is coupled to the movement of sodium ions through ENaC. By inhibiting ENaC with this compound, a reduction in water resorption is expected, which can be quantified using a tracer such as tritiated water.[3]
This compound: A Potent ENaC Inhibitor
This compound is a well-characterized ENaC inhibitor that is structurally distinct from amiloride-derived compounds.[3][6] It exhibits high potency and is suitable for both in vitro and in vivo studies. A structurally similar but inactive compound, BI-0377, is available as a negative control.[3]
Data Presentation
In Vitro Activity of this compound
| Compound | Assay | Cell Line | Concentration | % Inhibition | IC₅₀ (nM) |
| This compound | M-1 Water Resorption | M-1 (mouse kidney) | 3 µM | 81% | - |
| This compound | Ussing Chamber (Na⁺ current) | Human Airway Epithelium | - | - | 17 |
| BI-0377 | Ussing Chamber (Na⁺ current) | Human Airway Epithelium | - | - | >10,000 |
Data sourced from opnMe.com by Boehringer Ingelheim.[3][6]
Experimental Protocols
M-1 Cell Culture
Materials:
-
M-1 cell line (e.g., ATCC® CRL-2038™)
-
DMEM:Ham's F12 (1:1) medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Dexamethasone
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS)
-
Permeable cell culture inserts (e.g., Transwell®, 0.4 µm pore size)
-
Cell culture flasks and plates
Protocol:
-
Complete Growth Medium: Prepare DMEM:Ham's F12 (1:1) supplemented with 5% FBS, 5 µM Dexamethasone, 100 U/mL Penicillin, and 100 µg/mL Streptomycin.
-
Cell Thawing and Expansion:
-
Rapidly thaw a cryopreserved vial of M-1 cells in a 37°C water bath.
-
Transfer the cell suspension to a T-75 flask containing 15 mL of pre-warmed complete growth medium.
-
Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Change the medium every 2-3 days.
-
-
Subculturing:
-
When cells reach 80-90% confluency, aspirate the medium and wash the monolayer with PBS.
-
Add 2-3 mL of Trypsin-EDTA and incubate for 5-10 minutes at 37°C until cells detach.
-
Neutralize the trypsin with 7-8 mL of complete growth medium and centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh medium and seed into new flasks at a ratio of 1:3 to 1:6.
-
-
Seeding on Permeable Supports:
-
For water resorption assays, seed M-1 cells onto the apical side of permeable inserts at a density of 1 x 10⁵ cells/cm².
-
Add complete growth medium to both the apical and basolateral chambers.
-
Allow the cells to grow and form a polarized monolayer for 7-10 days, changing the medium every 2-3 days. Monitor the formation of a high transepithelial electrical resistance (TEER) to confirm monolayer integrity.
-
M-1 Cell Water Resorption Assay
Principle: This assay measures the movement of water from the apical to the basolateral compartment across a polarized M-1 cell monolayer. This water transport is primarily driven by the osmotic gradient created by active sodium transport via ENaC. The amount of transported water is quantified by measuring the dilution of a radiolabeled tracer (tritiated water, ³H₂O) in the basolateral compartment. Inhibition of ENaC by this compound will reduce sodium transport, thereby decreasing water resorption.
Materials:
-
Polarized M-1 cell monolayers on permeable supports
-
This compound
-
BI-0377 (negative control)
-
Vehicle (e.g., DMSO)
-
Tritiated water (³H₂O)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
-
Scintillation cocktail
-
Scintillation counter
-
Multi-well plates
Protocol:
-
Compound Preparation: Prepare stock solutions of this compound and BI-0377 in a suitable solvent (e.g., DMSO). Make serial dilutions in assay buffer to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed 0.1%.
-
Assay Setup:
-
Gently wash the apical and basolateral sides of the M-1 cell monolayers with pre-warmed assay buffer.
-
Add fresh assay buffer to the basolateral compartment of each well.
-
To the apical compartment, add the assay buffer containing the test compounds (this compound at various concentrations), negative control (BI-0377), or vehicle control. Pre-incubate for 30 minutes at 37°C.
-
-
Initiation of Water Transport Measurement:
-
To the apical compartment of each well, add tritiated water (³H₂O) to a final concentration of 1 µCi/mL.
-
Incubate the plates at 37°C in a 5% CO₂ incubator for a defined period (e.g., 2-4 hours). This incubation time should be optimized to ensure a measurable amount of tracer transport without reaching equilibrium.
-
-
Sample Collection and Measurement:
-
At the end of the incubation period, carefully collect a sample from the basolateral compartment of each well.
-
Add the collected sample to a scintillation vial containing an appropriate scintillation cocktail.
-
Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of water transport for each condition relative to the vehicle control.
-
The percent inhibition of water resorption by this compound is calculated as follows:
Where:
-
CPMSample is the CPM in the basolateral compartment of wells treated with this compound.
-
CPMVehicle is the CPM in the basolateral compartment of vehicle-treated wells.
-
CPMBlank is the background CPM from a well with no cells.
-
-
Visualizations
ENaC-Mediated Sodium and Water Transport Signaling Pathway
Caption: ENaC-mediated transport and its inhibition by this compound.
Experimental Workflow for M-1 Cell Water Resorption Assay
Caption: Workflow for the M-1 cell water resorption assay.
References
- 1. Coordinated Control of ENaC and Na+,K+-ATPase in Renal Collecting Duct - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of sodium transport by ENaC in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pardon Our Interruption [opnme.com]
- 4. M-1 Cells [cytion.com]
- 5. M-1. Culture Collections [culturecollections.org.uk]
- 6. Pardon Our Interruption [opnme.com]
Application Notes and Protocols for Studying Mucociliary Clearance with BI-8668
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI-8668 is a highly potent and selective inhibitor of the epithelial sodium channel (ENaC), a key regulator of fluid volume on mucosal surfaces.[1][2] Its distinct chemical structure, different from amiloride-based inhibitors, along with its high aqueous solubility and stability, make it an excellent tool for in vitro and in vivo studies of mucociliary clearance (MCC).[1][2] In respiratory research, particularly in the context of diseases like cystic fibrosis (CF) and chronic obstructive pulmonary disease (COPD), ENaC hyperfunction leads to airway surface liquid (ASL) depletion, mucus dehydration, and impaired MCC.[3][4][5] this compound, by blocking ENaC-mediated sodium and fluid absorption, helps to rehydrate the airway surface, thereby facilitating more effective mucus transport.[3][6]
These application notes provide a comprehensive guide for utilizing this compound to investigate its effects on mucociliary clearance, including detailed protocols for key experiments and a summary of its quantitative effects.
Mechanism of Action
The primary mechanism of action of this compound is the direct inhibition of the ENaC channel located on the apical membrane of epithelial cells in the airways.[1][2] ENaC is a heterotrimeric protein that mediates the influx of sodium ions from the airway lumen into the epithelial cells.[1] This sodium absorption creates an osmotic gradient that drives water from the ASL into the cells, thus regulating the ASL volume.
In pathological conditions such as cystic fibrosis, the dysfunction of the cystic fibrosis transmembrane conductance regulator (CFTR) channel leads to ENaC hyperactivation.[4] This results in excessive sodium and water absorption, leading to a dehydrated and viscous mucus layer that is difficult to clear by ciliary action.[4] this compound blocks the ENaC pore, reducing sodium influx and consequently water absorption. This leads to an increase in the ASL height, rehydration of the mucus, and restoration of efficient mucociliary clearance.[3][6]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound and a structurally related ENaC inhibitor, BI 1265162, which serves as a relevant reference for the expected efficacy in mucociliary clearance studies.
Table 1: In Vitro Efficacy of this compound
| Assay | Cell Type | Parameter | Value | Reference |
| Ussing Chamber | Human Airway Epithelium | IC₅₀ for Na⁺ Current Inhibition | 17 nM | [1][2] |
| Water Resorption | M-1 Mouse Kidney Tubule Cells | % Inhibition at 3 µM | 81% | [1][2] |
Table 2: In Vivo Efficacy of this compound
| Assay | Animal Model | Parameter | Dose | Value | Reference |
| Airway Fluid Absorption | Wistar Rats | % Inhibition of Fluid Absorption | 3 µg/kg | Up to 33% | [1][2] |
Table 3: Efficacy of a Similar ENaC Inhibitor (BI 1265162) on Mucociliary Clearance
| Assay | Model | Parameter | Treatment | Effect | Reference |
| Mucociliary Clearance | Sheep | MCC Acceleration | Inhaled BI 1265162 | Increased MCC | [7] |
| Mucus Transport Velocity | Human CF Airway Epithelium | Mucus Velocity | BI 1265162 + Lumacaftor/Ivacaftor | Further improved mucus transport velocity to a level similar to normal airway cultures | [4] |
| Water Transport | Human Normal and CF Airway Epithelium | Water Transport | BI 1265162 | Decreased water transport | [7] |
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Pardon Our Interruption [opnme.com]
- 2. opnme.com [opnme.com]
- 3. Linking increased airway hydration, ciliary beating, and mucociliary clearance through ENaC inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. publications.ersnet.org [publications.ersnet.org]
- 5. benthamdirect.com [benthamdirect.com]
- 6. researchgate.net [researchgate.net]
- 7. Preclinical evaluation of the epithelial sodium channel inhibitor BI 1265162 for treatment of cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: BI-8668 for the Study of Ion Channel Function in Cystic Fibrosis Organoids
Introduction
Cystic Fibrosis (CF) is a genetic disorder caused by mutations in the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) gene, which leads to defective chloride ion transport.[1] In respiratory epithelia, this defect is coupled with the hyperactivity of the epithelial sodium channel (ENaC), causing increased sodium and water absorption from the airway surface.[2][3] This ion imbalance results in the dehydration of airway surfaces, leading to thick, obstructive mucus, chronic infections, and inflammation.[3]
BI-8668 is a potent and highly selective inhibitor of the epithelial sodium channel (ENaC).[2][4] Unlike amiloride-derived compounds, it represents a structurally distinct class of ENaC inhibitors.[2][3] Its mode of action makes it a valuable research tool for investigating ion transport mechanisms in the context of cystic fibrosis. In patient-derived intestinal or airway organoids, which recapitulate the epithelial physiology of the donor, this compound can be used to study the specific role of ENaC in the overall ion and fluid transport, particularly in assays that measure CFTR function.[5][6]
Mechanism of Action
In the apical membrane of epithelial cells, ENaC mediates the influx of sodium ions from the lumen into the cell. In cystic fibrosis, the dysfunction of the CFTR chloride channel is accompanied by an increased activity of ENaC.[3] This leads to excessive sodium absorption, which drives water out of the airway lumen, contributing to mucus dehydration. This compound directly blocks the ENaC pore, thereby inhibiting this sodium influx. By blocking ENaC, this compound is expected to increase the hydration of the epithelial surface. This makes it a compound of interest for therapeutic strategies in CF and a useful tool for in vitro studies in CF organoid models.[2][3]
Quantitative Data
The following table summarizes the key pharmacological data for this compound.
| Parameter | Value | Species/Assay | Reference |
| IC₅₀ (ENaC Inhibition) | 17 nM | Human Airway Epithelium (Ussing Chamber) | [7][8] |
| Inhibition of Water Resorption | 81% at 3 µM | M-1 mouse kidney tubules cells | [7][8] |
| Inhibition of Airway Fluid Absorption | 33% at 3 µg/kg | Wistar Rats (in vivo) | [3] |
Experimental Protocols
Assessing CFTR Function with this compound in a Forskolin-Induced Swelling (FIS) Assay
This protocol describes how to use this compound in a forskolin-induced swelling (FIS) assay with human intestinal or airway organoids to assess CFTR function. Forskolin activates adenylyl cyclase, increasing intracellular cAMP and opening the CFTR channel.[1][5] This leads to chloride efflux into the organoid lumen, followed by osmotic water movement and organoid swelling.[1][5] This swelling is CFTR-dependent.[6] this compound, as an ENaC inhibitor, can be used to prevent sodium absorption, thus isolating and maximizing the CFTR-dependent fluid secretion component.
Materials:
-
Mature cystic fibrosis patient-derived organoids (intestinal or airway) cultured in Matrigel
-
Basal culture medium
-
Forskolin (10 µM final concentration)
-
This compound (various concentrations for dose-response, e.g., 1 nM - 10 µM)
-
Amiloride (B1667095) (as a positive control for ENaC inhibition, 20 µM final concentration)[5]
-
DMSO (vehicle control)
-
Calcein Green AM stain (optional, for visualization)
-
96-well plates
-
Automated imaging system or confocal microscope
Protocol:
-
Organoid Seeding:
-
Harvest and dissociate mature organoids into small fragments.
-
Resuspend fragments in Matrigel and seed 30-80 organoids per well into a 96-well plate.
-
After polymerization of the Matrigel, add culture medium and grow for 3-4 days to allow organoids to mature.
-
-
Compound Incubation (Pre-treatment):
-
Prepare assay solutions in pre-warmed basal medium containing:
-
Vehicle Control (DMSO)
-
This compound (at desired concentrations)
-
Amiloride (positive control)
-
-
Carefully remove the culture medium from the wells.
-
Add the prepared assay solutions to the respective wells.
-
Incubate for 30-60 minutes at 37°C and 5% CO₂.
-
-
Forskolin Stimulation and Imaging:
-
Prepare a solution of Forskolin (10 µM) in basal medium. For combination treatments, add Forskolin to the media already containing this compound or the controls.
-
Acquire initial images (Time = 0) of the organoids in each well before adding forskolin.[1]
-
Add the forskolin-containing medium to the wells.
-
Immediately begin live-cell imaging, capturing brightfield or fluorescent (if using Calcein Green) images every 15-20 minutes for a total of 120 minutes.[1]
-
-
Data Analysis:
-
Using image analysis software (e.g., ImageJ), measure the total area of each organoid at each time point.
-
Normalize the organoid area at each time point to its area at T=0.
-
Calculate the Area Under the Curve (AUC) for the normalized swelling over the time course for each condition.
-
Compare the swelling (AUC) in this compound treated wells to the vehicle control and the amiloride control. Increased swelling in the presence of an ENaC inhibitor suggests that blocking sodium influx enhances the CFTR-driven fluid secretion.
-
Visualizations
Caption: Signaling pathway of Forskolin-Induced Swelling and ENaC inhibition by this compound.
Caption: Experimental workflow for the Forskolin-Induced Swelling (FIS) assay.
References
- 1. stemcell.com [stemcell.com]
- 2. opnme.com [opnme.com]
- 3. Pardon Our Interruption [opnme.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. stemcell.com [stemcell.com]
- 6. A functional CFTR assay using primary cystic fibrosis intestinal organoids [ecc.isc.ac]
- 7. This compound |CAS:2084059-97-0 Probechem Biochemicals [probechem.com]
- 8. Pardon Our Interruption [opnme.com]
Application Notes and Protocols for Measuring ENaC Activity with BI-8668
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epithelial Sodium Channel (ENaC) plays a crucial role in maintaining sodium and fluid homeostasis across various epithelial tissues, including the airways, kidneys, and colon.[1][2] Dysregulation of ENaC activity is implicated in several pathologies, most notably cystic fibrosis, where its hyperactivation leads to airway surface liquid depletion and impaired mucociliary clearance. Consequently, ENaC has emerged as a significant therapeutic target.
BI-8668 is a highly potent and selective small molecule inhibitor of ENaC, structurally distinct from amiloride (B1667095) and its derivatives.[1][2] Its favorable physicochemical and pharmacokinetic properties make it a valuable tool for investigating ENaC function in both in vitro and in vivo models.[1][2] This document provides detailed application notes and protocols for utilizing this compound to measure and characterize ENaC activity. A structurally analogous inactive compound, BI-0377, is available as a negative control for these experiments.[1]
Quantitative Data Summary
The inhibitory potency and efficacy of this compound on ENaC activity have been characterized in various assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Activity of this compound
| Assay System | Cell Type | Parameter | Value | Reference |
| Ussing Chamber | Human Airway Epithelium | IC₅₀ | 17 nM | [1] |
| M-1 Water Resorption Assay | M-1 Mouse Kidney Cells | % Inhibition at 3 µM | 81% | [1] |
Table 2: In Vivo Activity of this compound
| Assay System | Animal Model | Dose | % Inhibition of Fluid Absorption | Reference |
| Airway Fluid Absorption Assay | Wistar Rat | 3 µg/kg | 33% | [1][2] |
Table 3: Selectivity Profile of this compound
| Target Panel (50 targets) | This compound (at 10 µM) | BI-0377 (Negative Control at 10 µM) | Reference |
| Number of targets with ≥1,000-fold selectivity | 47 out of 50 | Not specified | [1] |
| Targets with >50% inhibition | M3, M2, α1 (at least 50-fold selectivity indicated) | 4 out of 44 targets | [1] |
Experimental Protocols
Herein, we provide detailed protocols for three key experiments to assess ENaC activity using this compound.
Ussing Chamber Electrophysiology for Measuring ENaC-mediated Ion Current
This protocol describes the measurement of ENaC-mediated sodium transport across polarized epithelial cell monolayers cultured on permeable supports.
Materials:
-
Epithelial cells cultured on permeable supports (e.g., human airway epithelial cells)
-
Ussing Chamber System
-
Voltage-clamp amplifier
-
Ringer's Solution (e.g., 120 mM NaCl, 25 mM NaHCO₃, 3.3 mM KH₂PO₄, 0.8 mM K₂HPO₄, 1.2 mM MgCl₂, 1.2 mM CaCl₂, 10 mM Glucose)
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
BI-0377 (negative control) stock solution
-
Amiloride (positive control)
-
Gas mixture (95% O₂ / 5% CO₂)
Procedure:
-
Equilibrate the Ringer's solution to 37°C and continuously bubble with the 95% O₂ / 5% CO₂ gas mixture to maintain pH at 7.4.
-
Mount the permeable support with the cultured epithelial monolayer in the Ussing chamber, separating the apical and basolateral compartments.
-
Fill both chambers with an equal volume of the pre-warmed and gassed Ringer's solution.
-
Establish a stable baseline short-circuit current (Isc) by clamping the transepithelial voltage to 0 mV.
-
After the baseline is stable, add this compound to the apical chamber in a cumulative concentration-dependent manner (e.g., from 1 nM to 10 µM). Allow the Isc to stabilize after each addition.
-
Record the change in Isc at each concentration. The inhibition of ENaC activity will result in a decrease in the Isc.
-
At the end of the experiment, add a saturating concentration of amiloride (e.g., 10 µM) to the apical chamber to determine the total ENaC-mediated current.
-
In parallel experiments, use the negative control compound BI-0377 to confirm the specificity of the observed effects.
Data Analysis:
-
Calculate the percentage inhibition of the amiloride-sensitive Isc for each concentration of this compound.
-
Plot the percentage inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
M-1 Cell Water Resorption Assay
This assay measures the ability of an ENaC inhibitor to block water transport across a confluent monolayer of M-1 mouse kidney collecting duct cells.
Materials:
-
M-1 cells
-
Permeable filter supports (e.g., Transwell®)
-
Cell culture medium
-
Assay buffer (e.g., Hanks' Balanced Salt Solution)
-
Tritiated water ([³H]₂O)
-
This compound stock solution
-
BI-0377 (negative control) stock solution
-
Scintillation counter and vials
-
Scintillation fluid
Procedure:
-
Seed M-1 cells on the apical side of permeable filter supports and culture until a confluent and polarized monolayer is formed.
-
Wash the cell monolayers with pre-warmed assay buffer.
-
Add fresh assay buffer to the basolateral compartment.
-
To the apical compartment, add assay buffer containing a known concentration of this compound, BI-0377, or vehicle control. Pre-incubate for a specified time (e.g., 30 minutes).
-
Add a known amount of tritiated water ([³H]₂O) to the apical compartment.
-
Incubate for a defined period (e.g., 4 hours) to allow for water transport from the apical to the basolateral compartment.
-
At the end of the incubation, collect samples from both the apical and basolateral compartments.
-
Add the collected samples to scintillation vials with scintillation fluid.
-
Measure the radioactivity in each sample using a scintillation counter.
Data Analysis:
-
Calculate the amount of tritiated water transported from the apical to the basolateral compartment in the control and treated wells.
-
The inhibition of water resorption is determined by the increased retention of tritiated water in the apical compartment of this compound-treated cells compared to the control.
-
Express the data as a percentage inhibition of water transport.
In Vivo Airway Fluid Absorption Assay in Rats
This in vivo model assesses the ability of this compound to inhibit fluid absorption from the lungs of anesthetized rats.
Materials:
-
Wistar rats
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments for tracheostomy
-
Syringe and catheter for intratracheal instillation
-
Ringer's Lactate solution (vehicle control)
-
This compound solution (in Ringer's Lactate)
-
BI-0377 solution (in Ringer's Lactate)
-
Scale for weighing lungs
Procedure:
-
Anesthetize the Wistar rat.
-
Perform a tracheostomy to expose the trachea.
-
Instill a precise volume of either the vehicle control, this compound solution, or BI-0377 solution directly into the lungs via a catheter inserted into the trachea.
-
Maintain the animal under anesthesia for a set period (e.g., 3 hours) to allow for fluid absorption.
-
At the end of the experimental period, euthanize the animal.
-
Carefully dissect and remove the lungs.
-
Weigh the lungs to determine the amount of remaining fluid.
Data Analysis:
-
The weight of the lungs from the treated groups is compared to the weight of the lungs from the vehicle control group.
-
A higher lung weight in the this compound-treated group indicates inhibition of fluid absorption.
-
The percentage inhibition of fluid absorption is calculated as: [1 - ((Lung Weight_treated - Lung Weight_baseline) / (Lung Weight_control - Lung Weight_baseline))] * 100 (where baseline lung weight is determined from a separate group of untreated animals).
Signaling Pathway and Mechanism of Action
ENaC is a heterotrimeric channel composed of α, β, and γ subunits that forms a highly selective pore for Na⁺ ions in the apical membrane of epithelial cells. The influx of Na⁺ through ENaC creates an osmotic gradient that drives the absorption of water. This compound directly binds to and blocks the ENaC pore, thereby inhibiting Na⁺ influx and subsequent water reabsorption.
Conclusion
This compound is a potent and selective ENaC inhibitor that serves as a critical tool for studying ENaC physiology and pathophysiology. The protocols outlined in this document provide a framework for researchers to reliably measure ENaC activity in various experimental settings. The use of the inactive control compound, BI-0377, is recommended to ensure the specificity of the observed effects. These methods can be adapted for screening new ENaC inhibitors and for further elucidating the role of ENaC in health and disease.
References
Application Notes and Protocols: Preparation of BI-8668 Stock Solution
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the preparation of a stock solution of BI-8668, a potent and selective inhibitor of the epithelial sodium channel (ENaC). Accurate preparation of stock solutions is critical for ensuring the reproducibility and reliability of experimental results. These guidelines cover the necessary materials, step-by-step procedures for dissolution in both dimethyl sulfoxide (B87167) (DMSO) and aqueous buffers, and recommendations for proper storage to maintain the compound's stability and activity.
Introduction
This compound is a small molecule inhibitor of ENaC with a molecular weight of 523.46 g/mol .[1][2] It is a valuable tool for in vitro and in vivo studies related to ENaC function and its role in conditions such as cystic fibrosis.[1][3] Proper handling and preparation of this compound are essential for achieving accurate and consistent results in downstream applications. This protocol outlines the standardized procedure for preparing a concentrated stock solution of this compound.
Physicochemical Properties of this compound
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value | Source |
| Molecular Weight | 523.46 g/mol | [1][2] |
| Molecular Formula | C₂₃H₃₂Cl₂N₈O₂ | [2] |
| Solubility | High aqueous solubility | [3][4] |
| 10 mM in DMSO | [2] | |
| Appearance | Solid | [2] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol provides instructions for preparing a 10 mM stock solution of this compound. It is crucial to use high-purity solvents and sterile techniques to avoid contamination.
Materials
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.7% purity
-
Sterile, nuclease-free water or phosphate-buffered saline (PBS)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Procedure for Preparing a 10 mM Stock Solution in DMSO
-
Equilibrate this compound: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation.
-
Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.23 mg of this compound.
-
Calculation:
-
Desired Molarity (M) = 10 mM = 0.01 mol/L
-
Desired Volume (V) = 1 mL = 0.001 L
-
Molecular Weight (MW) = 523.46 g/mol
-
Mass (g) = M x V x MW = 0.01 mol/L x 0.001 L x 523.46 g/mol = 0.00523 g = 5.23 mg
-
-
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the weighed this compound powder. For a 10 mM solution with 5.23 mg of compound, add 1 mL of DMSO.
-
Mixing: Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particulates. Gentle warming (e.g., in a 37°C water bath for a few minutes) may assist in dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C.[2]
Procedure for Preparing an Aqueous Stock Solution
Given its high aqueous solubility, this compound can also be prepared in aqueous buffers for direct use in certain cell-based assays.
-
Follow steps 1 and 2 from the DMSO protocol to weigh the appropriate amount of this compound.
-
Dissolution in Aqueous Buffer: Add the desired volume of sterile water or PBS to the weighed this compound powder.
-
Mixing: Vortex thoroughly until the compound is fully dissolved.
-
Sterilization (Optional): If required for your application, sterile-filter the aqueous stock solution through a 0.22 µm syringe filter into a new sterile tube.
-
Storage: Aqueous stock solutions are generally less stable than DMSO stocks. It is recommended to prepare them fresh before use. If short-term storage is necessary, store at 4°C for no longer than a few days. For longer-term storage, aliquoting and freezing at -20°C or -80°C is advisable, though stability should be validated for your specific buffer.
Storage and Stability
-
Solid Powder: Store at -20°C for up to 12 months or at 4°C for up to 6 months.[2]
-
In Solvent (DMSO): Store at -80°C for up to 6 months or at -20°C for up to 6 months.[2]
-
Avoid repeated freeze-thaw cycles of stock solutions.
Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow for preparing the this compound stock solution and the signaling pathway it inhibits.
Caption: Workflow for preparing this compound stock solution.
Caption: Inhibition of ENaC by this compound.
References
Application Notes and Protocols for BI-8668 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
BI-8668 is a potent and selective inhibitor of the epithelial sodium channel (ENaC), a key regulator of sodium and fluid balance in various tissues, including the lungs, kidneys, and colon.[1][2][3] Dysregulation of ENaC activity is implicated in the pathophysiology of several diseases, most notably cystic fibrosis, where hyperactivation of ENaC leads to airway surface dehydration.[1][2] this compound offers a valuable chemical tool for investigating ENaC biology and for the discovery of novel therapeutic agents. These application notes provide detailed protocols for utilizing this compound in high-throughput screening (HTS) assays to identify and characterize ENaC modulators.
Mechanism of Action
The epithelial sodium channel (ENaC) is a heterotrimeric protein complex, composed of α, β, and γ subunits, that forms a highly selective pore for sodium ions in the apical membrane of epithelial cells.[1][4] The activity of ENaC is tightly regulated by a variety of signaling pathways. A key regulatory mechanism involves the ubiquitin ligase Nedd4-2, which binds to the C-terminal PY motifs of the ENaC subunits, leading to ubiquitination and subsequent internalization and degradation of the channel. This process is inhibited by the serum and glucocorticoid-inducible kinase 1 (SGK1), which is, in turn, activated by hormones such as aldosterone. By phosphorylating Nedd4-2, SGK1 prevents its interaction with ENaC, thereby increasing the number of active channels at the cell surface.[3][5]
Data Presentation
The following tables summarize the key quantitative data for this compound, providing a basis for assay design and data interpretation.
Table 1: In Vitro Potency and Efficacy of this compound
| Assay Type | Cell Line / System | Parameter | Value | Reference |
| Ussing Chamber | Human Airway Epithelium | IC50 | 17 nM | [1][6] |
| M-1 Water Resorption | M-1 Mouse Kidney Tubule Cells | % Inhibition @ 3 µM | 81% | [1][2][6] |
Table 2: Selectivity Profile of this compound
| Target Panel | Number of Targets | Selectivity | Comments | Reference |
| General Selectivity Panel | 50 | ≥1,000-fold for 47/50 targets | ≤ 50% inhibition @ 10 µM | [1][2] |
| Muscarinic Receptors (M2, M3), Adrenergic Receptor (α1) | 3 | ≥50-fold | - | [1][2] |
Experimental Protocols
The following are detailed protocols for high-throughput screening assays that can be adapted for the use of this compound to identify and characterize ENaC inhibitors.
Fluorescence-Based Membrane Potential Assay (HTS)
This assay provides a high-throughput method to functionally measure the activity of ENaC inhibitors by detecting changes in cell membrane potential.
Materials:
-
HEK293 cells stably expressing human ENaC (α, β, and γ subunits)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)
-
Voltage-sensitive FRET dye pair (e.g., from a commercially available kit)
-
This compound (positive control)
-
Test compounds
-
384-well black, clear-bottom microplates
-
FLIPR (Fluorometric Imaging Plate Reader) or equivalent instrument
Protocol:
-
Cell Plating: Seed the ENaC-expressing HEK293 cells into 384-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Dye Loading:
-
Prepare the voltage-sensitive dye solution in assay buffer according to the manufacturer's instructions.
-
Remove the cell culture medium from the plates and add the dye solution to each well.
-
Incubate the plates at 37°C for 60 minutes to allow for dye loading.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound and test compounds in assay buffer.
-
Add the compound solutions to the appropriate wells of the assay plate. Include wells with vehicle control (e.g., DMSO) and a positive control (a known ENaC activator, if applicable).
-
Incubate at room temperature for 15-30 minutes.
-
-
Fluorescence Reading:
-
Place the assay plate into the FLIPR instrument.
-
Establish a baseline fluorescence reading for each well.
-
Initiate ENaC activity. This can be achieved by adding a stimulating agent such as a protease (e.g., trypsin) that is known to increase ENaC open probability.
-
Immediately begin recording the fluorescence signal over time. A decrease in the FRET ratio typically indicates membrane hyperpolarization due to ENaC inhibition.
-
-
Data Analysis:
-
Calculate the change in fluorescence for each well.
-
Normalize the data to the vehicle control (0% inhibition) and a maximal inhibition control (e.g., a high concentration of this compound, 100% inhibition).
-
Generate concentration-response curves and calculate the IC50 values for this compound and the test compounds.
-
Automated Patch Clamp Electrophysiology Assay (Medium-Throughput)
This assay provides a more direct measure of ENaC ion channel activity and is suitable for hit confirmation and characterization of compound potency and mechanism of action.
Materials:
-
ENaC-expressing HEK293 cells
-
External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, pH 7.4 with NaOH
-
Internal solution (in mM): 120 KCl, 2 MgCl2, 10 EGTA, 10 HEPES, pH 7.2 with KOH
-
This compound and test compounds
-
Automated patch clamp system (e.g., IonWorks, Patchliner)
Protocol:
-
Cell Preparation: Culture and harvest ENaC-expressing cells to obtain a single-cell suspension.
-
Instrument Setup: Prepare the automated patch clamp instrument with the appropriate external and internal solutions and compound plates.
-
Cell Seeding: Load the cell suspension onto the instrument's recording plates.
-
Automated Recording:
-
The instrument will automatically perform cell capture, seal formation, and whole-cell break-in.
-
Record baseline ENaC currents under voltage-clamp conditions.
-
Apply a series of concentrations of this compound or test compounds to the cells.
-
Record the resulting inhibition of the ENaC current.
-
-
Data Analysis:
-
Measure the peak current amplitude before and after compound application.
-
Calculate the percentage of inhibition for each compound concentration.
-
Generate concentration-response curves and determine the IC50 values.
-
Conclusion
This compound is a valuable tool for the study of ENaC function and for the discovery of novel modulators. The protocols outlined in these application notes provide robust and scalable methods for the use of this compound in high-throughput screening campaigns. The fluorescence-based membrane potential assay is well-suited for primary screening of large compound libraries, while the automated patch clamp electrophysiology assay offers a higher-resolution method for hit validation and detailed pharmacological characterization. By employing these assays, researchers can effectively identify and characterize new chemical entities targeting the epithelial sodium channel for potential therapeutic development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Regulation of the epithelial sodium channel by membrane trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Epithelial sodium channel - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. aurorabiomed.com [aurorabiomed.com]
Application Notes and Protocols for Preclinical Evaluation of BI-8668 Efficacy in Breast Cancer Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The epithelial sodium channel (ENaC) is a highly selective ion channel whose role in cancer biology is becoming increasingly recognized. Dysregulation of ENaC expression and activity has been implicated in various cancers, including breast cancer, where it can influence cellular processes such as proliferation, migration, and invasion.[1][2] BI-8668 is a potent and selective inhibitor of ENaC, offering a potential therapeutic tool to investigate the impact of ENaC blockade on tumor progression.[3] These application notes provide detailed protocols for establishing breast cancer xenograft models and conducting preclinical efficacy studies with this compound.
Rationale for Targeting ENaC in Breast Cancer
Studies have shown a differential expression of ENaC subunits in breast cancer cell lines and patient tissues, with some reports suggesting that higher expression of the α-ENaC subunit correlates with improved patient outcomes and reduced cell migration and proliferation.[1][4] Conversely, other studies indicate that ENaC activity may promote cancer cell migration.[5] This context-dependent role of ENaC makes it a compelling target for investigation. By inhibiting ENaC with this compound, researchers can explore the therapeutic potential of modulating sodium ion influx in cancer cells.
Proposed ENaC Signaling Pathway in Breast Cancer
The precise downstream signaling pathways regulated by ENaC in breast cancer are an active area of research. Based on current understanding, ENaC-mediated sodium influx can influence intracellular signaling cascades that are crucial for cancer cell behavior, such as the PI3K/Akt and MAPK/ERK pathways. These pathways are central regulators of cell proliferation, survival, and motility. It is hypothesized that by altering membrane potential and intracellular sodium concentrations, ENaC activity can modulate the activation of these key signaling nodes.
Recommended Breast Cancer Cell Lines for Xenograft Models
The choice of cell line is critical for designing a relevant preclinical study. The following table summarizes the characteristics of commonly used breast cancer cell lines in which ENaC expression has been studied.
| Cell Line | Subtype | ENaC Expression (α-subunit) | Key Features |
| MDA-MB-231 | Triple-Negative Breast Cancer (TNBC) | Low | Highly invasive and migratory; suitable for studying metastasis.[1] |
| MCF-7 | Luminal A (ER+, PR+, HER2-) | High | Estrogen-dependent for growth; represents a common breast cancer subtype. |
| T-47D | Luminal A (ER+, PR+, HER2-) | High | Estrogen-dependent; another well-characterized luminal A model.[1] |
| BT-549 | Triple-Negative Breast Cancer (TNBC) | Low | Mesenchymal-like; invasive. |
Experimental Protocols
Protocol 1: Subcutaneous Xenograft Model using MDA-MB-231 Cells
This protocol describes the establishment of a subcutaneous tumor model, which is well-suited for initial efficacy screening of this compound.
Materials:
-
MDA-MB-231 human breast cancer cell line
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel® Basement Membrane Matrix (growth factor reduced)
-
Female immunodeficient mice (e.g., athymic nude or NOD/SCID), 6-8 weeks old
-
Sterile syringes and needles (27-30 gauge)
-
Calipers for tumor measurement
Procedure:
-
Cell Culture: Culture MDA-MB-231 cells in a 37°C, 5% CO2 incubator. Passage cells before they reach 80-90% confluency to maintain exponential growth.
-
Cell Preparation for Injection:
-
On the day of injection, harvest cells by trypsinization.
-
Wash the cells once with complete medium to inactivate trypsin and then twice with sterile, ice-cold PBS.
-
Perform a cell count and assess viability using a hemocytometer and trypan blue exclusion. Viability should be >95%.
-
Resuspend the cell pellet in a 1:1 mixture of ice-cold PBS and Matrigel® to a final concentration of 5 x 10^7 cells/mL. Keep the cell suspension on ice.
-
-
Tumor Cell Implantation:
-
Anesthetize the mice using an appropriate method (e.g., isoflurane (B1672236) inhalation).
-
Shave and disinfect the right flank of each mouse.
-
Gently mix the cell suspension before drawing it into a 1 mL syringe with a 27-gauge needle.
-
Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10^6 cells) into the prepared flank.
-
-
Tumor Growth Monitoring:
-
Monitor the mice daily for general health and tumor appearance.
-
Once tumors become palpable, measure their dimensions 2-3 times per week using calipers.
-
Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.
-
Randomize mice into treatment and control groups when the average tumor volume reaches approximately 100-150 mm³.
-
Protocol 2: Orthotopic Xenograft Model using MCF-7 Cells
This protocol establishes a tumor in the mammary fat pad, providing a more physiologically relevant microenvironment.
Materials:
-
MCF-7 human breast cancer cell line
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and insulin)
-
17β-Estradiol pellets (e.g., 0.72 mg, 60-day release)
-
Female ovariectomized immunodeficient mice (e.g., athymic nude or NOD/SCID), 6-8 weeks old
-
All other materials as listed in Protocol 1.
Procedure:
-
Estrogen Supplementation: One week prior to cell implantation, subcutaneously implant a 17β-estradiol pellet in the dorsal neck region of each mouse. This is essential for the growth of estrogen-receptor-positive MCF-7 cells.
-
Cell Culture and Preparation: Culture and prepare MCF-7 cells as described for MDA-MB-231 in Protocol 1, resuspending them in a PBS/Matrigel® mixture.
-
Tumor Cell Implantation:
-
Anesthetize the mice.
-
Make a small incision in the skin over the fourth inguinal mammary fat pad.
-
Gently expose the mammary fat pad.
-
Using a 1 mL syringe with a 30-gauge needle, slowly inject 50 µL of the cell suspension (containing 2.5 x 10^6 cells) into the center of the fat pad.
-
Close the incision with surgical clips or sutures.
-
-
Tumor Growth Monitoring: Monitor tumor growth by palpation and caliper measurement as described in Protocol 1.
In Vivo Efficacy Study of this compound
This protocol outlines a typical efficacy study to evaluate the anti-tumor activity of this compound.
Experimental Design:
| Group | Treatment | Dose | Route | Schedule | No. of Animals |
| 1 | Vehicle Control | - | Oral Gavage | Daily | 8-10 |
| 2 | This compound | Low Dose (e.g., 10 mg/kg) | Oral Gavage | Daily | 8-10 |
| 3 | This compound | High Dose (e.g., 30 mg/kg) | Oral Gavage | Daily | 8-10 |
| 4 | Positive Control (e.g., Doxorubicin) | 2 mg/kg | Intraperitoneal | Twice weekly | 8-10 |
Procedure:
-
Drug Formulation:
-
Prepare the vehicle control solution (e.g., 0.5% methylcellulose (B11928114) in sterile water).
-
Formulate this compound in the vehicle at the desired concentrations. The formulation should be prepared fresh daily or as stability data allows.
-
-
Treatment Administration:
-
Once tumors reach the target size and mice are randomized, begin treatment according to the experimental design.
-
Administer the vehicle, this compound, or positive control drug via the specified route and schedule.
-
-
Data Collection and Endpoints:
-
Tumor Volume: Measure tumor volume 2-3 times per week.
-
Body Weight: Record the body weight of each mouse 2-3 times per week as an indicator of toxicity.
-
Clinical Observations: Monitor mice daily for any signs of distress or toxicity.
-
Study Termination: The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or at a fixed time point (e.g., 21-28 days).
-
Tissue Collection: At the end of the study, euthanize the mice and collect tumors for downstream analysis (e.g., histopathology, biomarker analysis).
-
-
Data Analysis:
-
Calculate the mean tumor volume for each group over time.
-
Determine the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Perform statistical analysis to assess the significance of the observed differences.
-
Experimental Workflow Diagram
Conclusion
The provided protocols offer a framework for the preclinical evaluation of the ENaC inhibitor this compound in relevant breast cancer animal models. These studies will be instrumental in elucidating the therapeutic potential of targeting ENaC in oncology and will provide crucial data to support further drug development efforts. Careful execution of these experiments, with attention to animal welfare and rigorous data analysis, will be key to generating high-quality, translatable results.
References
- 1. Stable overexpression of the epithelial sodium channel alpha subunit reduces migration and proliferation in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ENaC/DEG in Tumor Development and Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Research Portal [ourarchive.otago.ac.nz]
Application Notes and Protocols for Investigating Airway Surface Liquid Regulation with BI-8668
For Researchers, Scientists, and Drug Development Professionals
Introduction
The regulation of airway surface liquid (ASL) is critical for maintaining a healthy respiratory system. The ASL consists of a thin layer of fluid lining the airways, which is essential for mucociliary clearance, the primary defense mechanism for removing inhaled particles and pathogens. Dysregulation of ASL volume is a key pathophysiological feature of several respiratory diseases, including cystic fibrosis (CF). The epithelial sodium channel (ENaC) plays a crucial role in ASL volume regulation by mediating the absorption of sodium ions (Na⁺) from the airway lumen, with water following osmotically. In conditions like CF, hyperactivation of ENaC leads to excessive fluid absorption, dehydration of the ASL, and impaired mucociliary clearance.[1][2][3]
BI-8668 is a potent and highly selective inhibitor of the epithelial sodium channel (ENaC).[1][4] It is structurally distinct from amiloride-based ENaC inhibitors and serves as a valuable research tool for investigating the role of ENaC in ASL regulation in both in vitro and in vivo models.[1] This document provides detailed application notes and protocols for utilizing this compound in the study of ASL homeostasis.
This compound: A Potent and Selective ENaC Inhibitor
This compound is a well-characterized chemical probe that effectively blocks the Na⁺ current mediated by ENaC.[1][4] Its high potency and selectivity make it an ideal tool for dissecting the specific contribution of ENaC to airway epithelial ion and fluid transport.
A structurally similar but significantly less potent analog, BI-0377 , is available as a negative control for in vitro experiments to help ensure that the observed effects are due to specific ENaC inhibition.[1]
Chemical Structures
Quantitative Data
The following tables summarize the key quantitative data for this compound and its negative control, BI-0377.
Table 1: In Vitro Potency and Efficacy of this compound
| Parameter | Cell Type/Assay | Value | Reference |
| IC₅₀ (ENaC Inhibition) | Human Airway Epithelium (Ussing Chamber) | 17 nM | [1][4] |
| Inhibition of Water Resorption | M-1 Mouse Kidney Tubule Cells | 81% at 3 µM | [1][4] |
Table 2: In Vivo Efficacy of this compound
| Parameter | Animal Model | Dosing | Result | Reference |
| Inhibition of Airway Fluid Absorption | Wistar Rats | 3 µg/kg (intratracheal) | Up to 33% inhibition | [1] |
Table 3: Selectivity Profile of this compound
| Target Panel | Number of Targets | Selectivity | Reference |
| Broad Target Panel | 50 | ≥1,000-fold for 47/50 targets (≤ 50% inhibition @ 10 µM) | [1] |
| Muscarinic Receptors (M2, M3), Adrenergic Receptor (α1) | 3 | ≥50-fold selectivity | [1] |
Table 4: Physicochemical and DMPK Properties of this compound
| Property | Value | Reference |
| Aqueous Solubility | High | [1] |
| Microsomal Stability | High | [1] |
| Hepatocyte Stability | High | [1] |
| Caco-2 Permeability | Moderate | [1] |
| Cytochrome P450 Inhibition | Devoid | [1] |
| Plasma Protein Binding | Low | [1] |
Signaling Pathway of Airway Surface Liquid Regulation
The volume of the ASL is tightly regulated by a balance between Na⁺ absorption, primarily through ENaC, and chloride (Cl⁻) secretion, primarily through the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR). In a healthy airway epithelium, these two processes are coupled to maintain an optimal ASL height for efficient mucociliary clearance. This compound directly inhibits ENaC, thereby reducing Na⁺ and water absorption and increasing ASL volume.
Experimental Protocols
The following are detailed protocols for key experiments to investigate ASL regulation using this compound.
Protocol 1: Ussing Chamber Electrophysiology on Human Airway Epithelial Cells
This protocol measures the effect of this compound on ENaC-mediated sodium transport across a polarized monolayer of human airway epithelial cells.
Materials:
-
Human airway epithelial cells cultured on permeable supports (e.g., Transwell®)
-
Ussing chamber system
-
Voltage-clamp amplifier
-
Ag/AgCl electrodes with 3M KCl agar (B569324) bridges
-
Ringer's solution (e.g., 120 mM NaCl, 25 mM NaHCO₃, 3.3 mM KH₂PO₄, 0.8 mM K₂HPO₄, 1.2 mM MgCl₂, 1.2 mM CaCl₂, 10 mM glucose)
-
This compound stock solution (in DMSO or appropriate solvent)
-
Amiloride (B1667095) (positive control)
-
Forskolin (B1673556) and IBMX (to stimulate CFTR activity)
-
Gas mixture (95% O₂ / 5% CO₂)
Procedure:
-
Equilibrate the Ringer's solution to 37°C and continuously bubble with the gas mixture.
-
Mount the permeable support with the cell monolayer in the Ussing chamber, separating the apical and basolateral compartments.
-
Fill both compartments with an equal volume of pre-warmed and gassed Ringer's solution.
-
Connect the electrodes and voltage-clamp amplifier.
-
Allow the baseline short-circuit current (Isc) to stabilize (typically 15-30 minutes).
-
Add this compound to the apical chamber in a cumulative concentration-dependent manner. Record the change in Isc after each addition until a stable reading is achieved.
-
At the end of the experiment, add a supramaximal concentration of amiloride (e.g., 10-100 µM) to the apical chamber to determine the total amiloride-sensitive current, which represents the maximal ENaC activity.
-
(Optional) After amiloride, add forskolin (e.g., 10 µM) and IBMX (e.g., 100 µM) to the basolateral side to activate CFTR and measure Cl⁻ secretion.
-
Calculate the percentage inhibition of the amiloride-sensitive Isc at each concentration of this compound to determine the IC₅₀.
References
Troubleshooting & Optimization
Technical Support Center: BI-8668 Properties and Handling
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the solubility, handling, and mechanism of action of BI-8668. Contrary to inquiries regarding solubility issues, this compound is characterized by its high aqueous solubility.[1][2] This guide addresses frequently asked questions to facilitate the effective use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
What are the known solubility characteristics of this compound?
This compound is a highly water-soluble compound.[3] It is also soluble in dimethyl sulfoxide (B87167) (DMSO).[4] The high aqueous solubility is a key feature of this compound, making it suitable for a variety of in vitro and in vivo applications.[1][2]
How should I prepare a stock solution of this compound?
To prepare a stock solution of this compound, it is recommended to use DMSO for an initial high-concentration stock, which can then be further diluted in aqueous buffers. For a 10 mM stock solution in DMSO, please refer to the detailed protocol below.
What are the recommended storage conditions for this compound solutions?
For powdered this compound, storage at -20°C for up to 12 months or at 4°C for up to 6 months is recommended.[4] When in a solvent such as DMSO, it is advised to store the solution at -80°C for up to 6 months or at -20°C for up to 6 months.[4]
Can this compound be used in aqueous buffers for in vitro assays?
Yes, due to its high aqueous solubility, this compound is well-suited for use in aqueous buffers for various in vitro assays.[1][2] Direct dilution of a DMSO stock solution into the aqueous assay medium is a common practice.
What is the mechanism of action for this compound?
This compound is a potent and highly selective inhibitor of the epithelial sodium channel (ENaC).[4][5] ENaC is a transmembrane ion channel that mediates the diffusion of sodium ions across the apical membrane of epithelial cells in tissues such as the lungs, kidneys, and colon.[1][2] By blocking ENaC, this compound inhibits sodium and subsequent water reabsorption.
Quantitative Data Summary
The following table summarizes the key physicochemical and solubility properties of this compound.
| Property | Value | Reference |
| Molecular Weight | 523.463 g/mol | [4] |
| Formula | C23H32Cl2N8O2 | [4] |
| Aqueous Solubility | High | [1][2] |
| Solubility in DMSO | 10 mM | [4] |
| IC50 for ENaC | 17 nM (Ussing chamber assay) | [4][5] |
Experimental Protocols
Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound solid powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes
-
-
Procedure:
-
Equilibrate the this compound solid powder to room temperature before opening the vial to prevent moisture condensation.
-
Calculate the required amount of this compound and DMSO. For 1 mL of a 10 mM stock solution, you will need 5.23 mg of this compound.
-
Calculation: 523.463 g/mol (MW) * 0.010 mol/L (Target Conc.) * 0.001 L (Volume) = 0.00523 g = 5.23 mg
-
-
Weigh out the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the microcentrifuge tube containing the this compound powder.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (to no more than 40°C) may be applied if necessary to aid dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C as recommended.
-
Visualizations
Experimental Workflow for this compound Stock Solution Preparation
Caption: Workflow for preparing a this compound stock solution.
Signaling Pathway of ENaC Inhibition by this compound
Caption: this compound inhibits ENaC-mediated sodium and water reabsorption.
References
Optimizing BI-8668 Concentration for In Vitro Assays: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of BI-8668, a potent and selective epithelial sodium channel (ENaC) inhibitor, for in vitro assays.[1][2][3][4][5][6] This resource offers troubleshooting advice, answers to frequently asked questions, detailed experimental protocols, and key data to facilitate successful and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a highly potent and selective inhibitor of the epithelial sodium channel (ENaC).[1][5][6] ENaC is a transmembrane protein that mediates the diffusion of sodium and water across the apical membrane of epithelial cells in various tissues, including the lungs, kidneys, and colon.[1][2] By blocking ENaC, this compound can modulate electrolyte and fluid balance.[1][2]
Q2: What is a recommended starting concentration for this compound in a new in vitro assay?
A2: A good starting point for a new in vitro assay is to test a wide range of concentrations centered around the known IC50 value. For this compound, the reported IC50 for inhibiting the Na+ current in human airway epithelium is 17 nM.[1][2] Therefore, a dose-response experiment could start from low nanomolar (e.g., 1 nM) to low micromolar (e.g., 1-10 µM) concentrations.[7] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell type and assay conditions.[8][9]
Q3: How should I prepare and store this compound stock solutions?
A3: this compound possesses high aqueous solubility.[1][2] For cell-based assays, it is recommended to prepare a concentrated stock solution in a high-purity solvent like DMSO or sterile water. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can lead to compound degradation.[10][11] When preparing working dilutions, ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is low (typically ≤ 0.1% to <0.5%) to prevent solvent-induced toxicity or off-target effects.[10][12]
Q4: Are there any known off-target effects of this compound?
A4: this compound has been shown to be highly selective for ENaC.[1][2] A selectivity panel screening of 50 targets showed ≥1,000-fold selectivity for 47 of them.[2][13] However, at concentrations exceeding 1 µM, there is a potential for off-target inhibition of M1/M2/M3 muscarinic receptors and the alpha1A adrenergic receptor.[13] Therefore, it is recommended not to exceed a concentration of 1 µM in your experiments to minimize the risk of off-target effects.[13]
Q5: Is there a negative control available for this compound?
A5: Yes, a structurally analogous but inactive compound, BI-0377, is available and can be used as a negative control in your experiments.[1][2] BI-0377 has a much lower potency in inhibiting ENaC (>500-fold lower than this compound) and can help confirm that the observed effects are due to the specific inhibition of ENaC by this compound.[1][2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability between replicate wells | - Inconsistent cell seeding density.- Pipetting errors during compound dilution or addition.- Edge effects in the microplate. | - Ensure a homogenous cell suspension and consistent plating technique.[14]- Use calibrated pipettes and be meticulous with dilutions.[10]- To minimize edge effects, avoid using the outer wells of the plate for experimental samples or fill them with sterile media/PBS.[14] |
| No or weak inhibitory effect observed | - Suboptimal compound concentration.- Compound degradation.- Cell line does not express ENaC or expresses it at very low levels. | - Perform a wider dose-response curve to identify the effective concentration range.[8]- Prepare fresh dilutions from a new stock aliquot for each experiment.[10]- Confirm ENaC expression in your cell line using techniques like qPCR or Western blotting. |
| Significant cytotoxicity observed | - this compound concentration is too high.- Solvent toxicity.- Off-target effects. | - Determine the cytotoxic concentration range by performing a cell viability assay (e.g., MTT or LDH assay).[15][16]- Ensure the final solvent concentration is non-toxic to your cells (typically ≤ 0.1% DMSO).[10]- Keep this compound concentration below 1 µM to avoid known off-target effects.[13] |
| Inconsistent results between experiments | - Variation in cell passage number or confluency.- Inconsistent incubation times.- Variability in reagent quality. | - Use cells within a consistent passage number range and at a similar confluency for all experiments.[9][17]- Standardize all incubation times for compound treatment and assay development.[14]- Use high-quality, fresh reagents and maintain a consistent source.[17] |
Quantitative Data Summary
| Parameter | Value | Assay | Reference |
| IC50 | 17 nM | Ussing Chamber (human airway epithelium) | [1][2] |
| Inhibition | 81% | M-1 water resorption assay (at 3 µM) | [1][2] |
| Selectivity | ≥1,000-fold for 47/50 targets | Selectivity Panel (at 10 µM) | [2][13] |
| Negative Control (BI-0377) IC50 | >10,000 nM | Ussing Chamber (human airway epithelium) | [1] |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a Cell-Based Assay (e.g., Ion Flux Assay)
This protocol provides a general framework. Specific parameters should be optimized for the chosen cell line and assay technology.
Materials:
-
Cells expressing ENaC
-
Appropriate cell culture medium
-
This compound
-
BI-0377 (negative control)
-
DMSO (or other suitable solvent)
-
Assay-specific reagents (e.g., ion-sensitive fluorescent dyes)
-
96-well or 384-well microplates
-
Plate reader with appropriate detection capabilities
Procedure:
-
Cell Seeding: Seed the ENaC-expressing cells into the microplate at a pre-optimized density and allow them to adhere and grow for the recommended time (typically 24-48 hours).[17]
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer or cell culture medium. A typical 10-point, 3-fold dilution series starting from 1 µM down to the picomolar range is recommended. Also, prepare a vehicle control (e.g., DMSO at the same final concentration) and a positive control if available. Include BI-0377 as a negative control.
-
Compound Treatment: Remove the cell culture medium and add the prepared compound dilutions to the respective wells.
-
Incubation: Incubate the plate for a predetermined time to allow the compound to interact with the cells and inhibit ENaC.
-
Assay Measurement: Follow the specific instructions for your chosen ion flux assay to measure the ENaC activity. This may involve adding a stimulus and measuring the change in fluorescence or other signals over time.
-
Data Analysis: Plot the response (e.g., percentage of inhibition) against the logarithm of the this compound concentration. Use a non-linear regression model (e.g., four-parameter logistic fit) to determine the IC50 value.[8][18]
Protocol 2: Assessing Cytotoxicity of this compound using an MTT Assay
This protocol helps determine the concentration range at which this compound may induce cell death.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., acidified isopropanol (B130326) or SDS solution)
-
96-well plate
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.[19]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the inhibitor dilutions. Include vehicle-only controls and untreated controls.[19]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well to achieve a final concentration of 0.45-0.5 mg/mL.[20]
-
Incubation: Incubate the plate for 1-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.[20]
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[20] Mix thoroughly.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot cell viability against the this compound concentration to determine the cytotoxic concentration range.
Visualizations
References
- 1. Pardon Our Interruption [opnme.com]
- 2. opnme.com [opnme.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pardon Our Interruption [opnme.com]
- 5. This compound |CAS:2084059-97-0 Probechem Biochemicals [probechem.com]
- 6. This compound|CAS 2084059-97-0|DC Chemicals [dcchemicals.com]
- 7. caymanchem.com [caymanchem.com]
- 8. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 9. promegaconnections.com [promegaconnections.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 14. marinbio.com [marinbio.com]
- 15. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 16. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. biocompare.com [biocompare.com]
- 18. Dose–response relationship - Wikipedia [en.wikipedia.org]
- 19. benchchem.com [benchchem.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
potential off-target effects of BI-8668
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of BI-8668. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: this compound is a highly potent and selective inhibitor of the epithelial sodium channel (ENaC). Its primary mechanism of action is the blockage of this channel, which plays a crucial role in sodium and fluid balance across epithelial surfaces.[1]
Q2: What is known about the off-target profile of this compound?
A2: this compound has been profiled against a panel of 50 molecular targets to assess its selectivity. The results indicate a favorable selectivity profile.[1][2] At a concentration of 10 µM, this compound showed less than or equal to 50% inhibition for 47 of the 50 targets tested.[1][2] For the remaining three targets, which include the muscarinic M2 and M3 receptors and the α1-adrenergic receptor, the data suggests at least a 50-fold selectivity.[1][2] Some evidence also suggests potential off-target interactions with M1, M2, and M3 muscarinic receptors, the alpha1A adrenergic receptor, and acetylcholinesterase at concentrations exceeding 1 µM.
Q3: Is there a negative control available for this compound?
A3: Yes, a structurally similar compound, BI-0377, is available as a negative control. BI-0377 has a significantly lower potency for ENaC and can be used to differentiate on-target from potential off-target effects in your experiments.[1][2]
Troubleshooting Guide
This guide is intended to help researchers identify and troubleshoot potential off-target effects when using this compound in their experiments.
Issue 1: Unexpected Phenotypes Observed in Cellular Assays
-
Potential Cause: The observed cellular phenotype may be due to the inhibition of off-target molecules rather than, or in addition to, the intended ENaC inhibition.
-
Troubleshooting Steps:
-
Dose-Response Analysis: Perform a dose-response experiment with this compound. If the unexpected phenotype occurs at concentrations significantly higher than the IC50 for ENaC inhibition (17 nM), it may suggest an off-target effect.[1]
-
Utilize the Negative Control: Repeat the experiment using the negative control compound, BI-0377, at the same concentrations as this compound. If the unexpected phenotype is not observed with BI-0377, it is more likely to be an on-target effect of ENaC inhibition.
-
Literature Review for Off-Target Pathways: Review the known off-targets of this compound (muscarinic and adrenergic receptors) and consider if their inhibition could plausibly lead to the observed phenotype in your experimental system.
-
Rescue Experiments: If the phenotype is hypothesized to be due to ENaC inhibition, attempt to rescue the phenotype by manipulating downstream signaling pathways of ENaC.
-
Issue 2: Discrepancies Between In Vitro and In Vivo Results
-
Potential Cause: Differences in drug metabolism, tissue distribution, or the engagement of off-targets in a complex biological system can lead to varied results between in vitro and in vivo studies.
-
Troubleshooting Steps:
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Ensure that the concentrations of this compound used in vivo are relevant to the concentrations that produce on-target and potential off-target effects in vitro.
-
Target Engagement Biomarkers: Whenever possible, use biomarkers to confirm the engagement of ENaC in the target tissue in vivo.
-
Consider Off-Target Expression: Investigate the expression levels of potential off-targets (e.g., muscarinic and adrenergic receptors) in the tissues being studied in vivo. High local expression of an off-target could lead to unexpected effects.
-
Data Presentation
The following table summarizes the available quantitative data on the off-target effects of this compound.
| Target Family | Target | Assay Concentration (µM) | % Inhibition | Estimated Selectivity |
| GPCR | Muscarinic M2 Receptor | 10 | >50% | >50-fold |
| Muscarinic M3 Receptor | 10 | >50% | >50-fold | |
| α1-Adrenergic Receptor | 10 | >50% | >50-fold | |
| Various | 47 other targets | 10 | ≤50% | ≥1,000-fold |
Note: Specific IC50 or Ki values for the off-target interactions are not publicly available. The selectivity is estimated based on the percentage of inhibition at a high concentration.
Experimental Protocols
While specific, detailed protocols for the this compound selectivity panel are proprietary, this section outlines general methodologies for assessing off-target effects on muscarinic and adrenergic receptors.
Protocol 1: Radioligand Binding Assay for Muscarinic/Adrenergic Receptor Affinity
This protocol provides a general framework for determining the binding affinity of a test compound like this compound to muscarinic or adrenergic receptors.
-
Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the receptor of interest (e.g., CHO or HEK293 cells expressing M2, M3, or α1A receptors).
-
Radioligand Selection: Choose a suitable radioligand with high affinity and specificity for the receptor subtype being tested (e.g., [³H]-N-methylscopolamine for muscarinic receptors, [³H]-prazosin for α1-adrenergic receptors).
-
Competition Binding Assay:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound (this compound).
-
Incubations are typically carried out in a buffer at a specific temperature and for a duration sufficient to reach equilibrium.
-
Non-specific binding is determined in the presence of a high concentration of a known, unlabeled antagonist for the receptor.
-
-
Detection: Separate the bound from free radioligand by rapid filtration through glass fiber filters. The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the test compound. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Protocol 2: Functional Cellular Assay for Receptor Antagonism
This protocol outlines a general method to assess the functional antagonism of this compound at G-protein coupled receptors like muscarinic and adrenergic receptors.
-
Cell Culture: Culture a cell line endogenously or recombinantly expressing the receptor of interest.
-
Second Messenger Assay:
-
Pre-incubate the cells with varying concentrations of the test compound (this compound) or vehicle control.
-
Stimulate the cells with a known agonist for the receptor at a concentration that elicits a submaximal response (e.g., EC80).
-
Measure the resulting change in a relevant second messenger, such as intracellular calcium (for Gq-coupled receptors like M1, M3, and α1) or cyclic AMP (cAMP) (for Gi-coupled receptors like M2).
-
-
Detection: Use a plate-based reader to quantify the fluorescence (for calcium assays) or luminescence (for cAMP assays).
-
Data Analysis: Plot the agonist dose-response curves in the presence of different concentrations of the antagonist (this compound). A rightward shift in the agonist dose-response curve indicates competitive antagonism. The Schild regression analysis can be used to determine the pA2 value, which represents the affinity of the antagonist.
Signaling Pathways and Experimental Workflows
dot
Caption: Experimental workflow for investigating potential off-target effects of this compound.
dot
References
BI-8668 Ussing Chamber Experiments: Technical Support Center
Welcome to the technical support center for the BI-8668 Ussing Chamber system. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during epithelial transport studies.
Troubleshooting Guides
This section addresses specific issues that may arise during your Ussing chamber experiments.
Issue 1: Unstable or Drifting Baseline Readings (Isc or PD)
-
Question: My baseline short-circuit current (Isc) or potential difference (PD) is drifting and not stabilizing. What are the possible causes and solutions?
-
Answer: A drifting baseline is a common issue that can compromise the quality of your data. The primary causes include temperature fluctuations, electrode problems, and inadequate tissue equilibration.
-
Temperature Instability: Ensure that the buffer solutions in the chambers are maintained at a constant temperature (typically 37°C for mammalian tissues).[1][2] Even minor temperature variations of 1-2°C can alter ion channel and transporter activity, leading to baseline drift.[2] Verify that your water bath or heating system is functioning correctly.
-
Electrode Issues: Unstable readings can result from several electrode-related problems:
-
Electrode Offset and Asymmetry: Before mounting the tissue, ensure you have corrected for any voltage offsets between the sensing electrodes by shorting them in the same buffer solution and setting the baseline PD to approximately 0 mV.[1]
-
Air Bubbles: Air bubbles lodged in the agar (B569324) bridges or at the electrode tips can interrupt the electrical circuit and cause erratic readings.[3] Degas your solutions before use and visually inspect for and remove any bubbles.[1][2]
-
Liquid Junction Potentials (LJP): If using different solutions in the apical and basolateral chambers, LJPs can develop. Using 3M KCl agar bridges can help minimize this effect.[4]
-
Electrode Polarization or Contamination: Over time, Ag/AgCl electrodes can become polarized. Periodically re-chloriding the electrodes can restore their performance. If you suspect contamination, gently clean the electrodes.[5]
-
-
Inadequate Equilibration: Tissues require a period of equilibration in the Ussing chamber to recover from the mounting procedure and reach a stable metabolic state.[6] Allow for a sufficient equilibration time (often 15-30 minutes) until a stable baseline is achieved before adding any experimental compounds.[1]
-
Issue 2: Low Transepithelial Electrical Resistance (TEER)
-
Question: My measured TEER values are much lower than expected for my tissue type. What could be wrong?
-
Answer: Low TEER is often an indication of a leaky epithelial barrier, which can be caused by tissue damage or improper mounting.
-
Edge Damage: This is a significant artifact where the tissue is crushed at the edge of the chamber aperture during mounting, creating a shunt pathway for ions to bypass the epithelium.[7] This artificially lowers the measured TEER.[7] To minimize edge damage, ensure the tissue is flat and gently mounted without excessive compression.[1][7] Using a larger aperture size can also reduce the relative contribution of edge damage to the total conductance.[7]
-
Tissue Viability: Poor tissue health will result in a compromised barrier function. Ensure that the tissue is fresh, handled gently during preparation, and continuously oxygenated with an appropriate gas mixture (e.g., 95% O₂ / 5% CO₂) in a physiological buffer.[6][8]
-
Improper Sealing: A poor seal between the tissue and the chamber halves will create a leak. Ensure the mounting surfaces are clean and consider using a small amount of vacuum grease to create a better seal, especially for high-resistance epithelia.[5]
-
Issue 3: Noisy Electrical Readings
-
Question: My Isc or PD signal is very noisy. How can I reduce the noise?
-
Answer: Electrical noise can obscure the physiological signals of interest. Common sources of noise include:
-
Air Bubbles: As with baseline drift, air bubbles in the system can cause a noisy signal.[1][2] Ensure all tubing and chamber ports are free of bubbles.
-
Poor Grounding: Inadequate grounding of the Ussing chamber system or other nearby electrical equipment can introduce significant noise. Ensure all components are properly grounded.[1]
-
Mechanical Vibrations: Vibrations from pumps, stir plates, or other laboratory equipment can be transmitted to the Ussing chamber and manifest as noise in the recordings. Isolate the setup from sources of vibration.[1]
-
Blocked Agar Bridges: Blockages in the agar bridges can increase the circuit resistance and contribute to noise.[1] Ensure the bridges are clear and properly filled.
-
Frequently Asked Questions (FAQs)
Q1: What are the key measurements in an Ussing chamber experiment?
A1: The primary electrical measurements are:
-
Potential Difference (PD) or Transepithelial Voltage (Vt): The voltage difference across the epithelium, reflecting active ion transport.[1]
-
Short-Circuit Current (Isc): The current required to nullify the PD across the epithelium. It is a measure of the net active ion transport.[6][7][9]
-
Transepithelial Electrical Resistance (TEER): A measure of the overall tightness of the epithelial barrier, reflecting the resistance to ion flow through both transcellular and paracellular pathways.[6][10] It is calculated using Ohm's law from the PD and Isc or by applying a small voltage pulse.[7]
Q2: How should I prepare my tissue for an Ussing chamber experiment?
A2: Proper tissue preparation is critical for obtaining viable and reliable results.
-
Dissection: Immediately after excision, place the tissue in ice-cold, oxygenated physiological buffer (e.g., Ringer's solution) to maintain its viability.[6][8]
-
Mucosal Stripping: For intestinal tissues, it is often necessary to remove the underlying seromuscular layers to isolate the mucosal epithelium. This is a delicate procedure that should be performed carefully to avoid damaging the mucosa.[11]
-
Mounting: The prepared tissue should be carefully mounted between the two halves of the Ussing chamber, ensuring it is flat, without wrinkles, and properly sealed.[5][6]
Q3: What is a typical buffer composition for Ussing chamber experiments?
A3: A common physiological buffer is Krebs-Ringer Bicarbonate (KBR) solution, which typically has the following composition (in mM): 115 NaCl, 25 NaHCO₃, 2.4 K₂HPO₄, 1.2 CaCl₂, 1.2 MgCl₂, and 0.4 KH₂PO₄.[7] The solution should be maintained at pH 7.4 and gassed with 95% O₂ / 5% CO₂ at 37°C.[7] Glucose (e.g., 10 mM) is usually added to the serosal side as an energy source, with an osmotic balance like mannitol (B672) added to the mucosal side.[7]
Q4: How can I pharmacologically dissect specific ion transport pathways?
A4: Specific inhibitors and activators can be used to study the function of particular ion channels and transporters. For example, in airway epithelia research:
-
Amiloride: Added to the apical side to block the epithelial sodium channel (ENaC).[1][2]
-
Forskolin and IBMX: Used to increase intracellular cAMP, which activates the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) chloride channel.[1][2]
-
Bumetanide: Added to the basolateral side to inhibit the Na-K-Cl cotransporter (NKCC1), which is involved in chloride secretion.[1][2]
Quantitative Data Summary
The following table provides typical baseline electrical parameters for various epithelial tissues commonly studied in Ussing chambers. Note that these values can vary depending on the species, specific tissue region, and experimental conditions.
| Tissue Type | Potential Difference (PD) (mV) | Short-Circuit Current (Isc) (µA/cm²) | Transepithelial Electrical Resistance (TEER) (Ω·cm²) |
| Mammalian Small Intestine | 1 - 5 | 50 - 150 | 50 - 150 |
| Mammalian Colon | 1 - 10 | 20 - 100 | 100 - 400 |
| Mammalian Airway Epithelia | 5 - 30 | 20 - 80 | 200 - 1000 |
| Frog Skin | 20 - 100 | 10 - 50 | > 1000 |
| Cultured Epithelial Monolayers (e.g., Caco-2) | 1 - 5 | 5 - 30 | 200 - 600 |
Experimental Protocols
A generalized protocol for a typical Ussing chamber experiment is as follows:
-
System Preparation:
-
Electrode Offset Correction:
-
Fill both chamber halves with the physiological buffer.
-
Place the electrodes in their respective ports.
-
Measure the potential difference and adjust the offset to zero.[1]
-
-
Tissue Preparation and Mounting:
-
Equilibration:
-
Fill the chambers with the warmed and gassed buffer.
-
Allow the tissue to equilibrate for 15-30 minutes, or until the baseline PD and Isc are stable.[6]
-
-
Data Acquisition:
-
Post-Experiment Procedures:
-
At the end of the experiment, remove the tissue and clean the chambers and electrodes thoroughly.[8]
-
Visualizations
Caption: General workflow for an Ussing chamber experiment.
References
- 1. physiologicinstruments.com [physiologicinstruments.com]
- 2. physiologicinstruments.com [physiologicinstruments.com]
- 3. The Ussing chamber system for measuring intestinal permeability in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. wpiinc.com [wpiinc.com]
- 6. physiologicinstruments.com [physiologicinstruments.com]
- 7. A guide to Ussing chamber studies of mouse intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. physiologicinstruments.com [physiologicinstruments.com]
- 9. Ussing chamber - Wikipedia [en.wikipedia.org]
- 10. Ussing Chamber | What is a Ussing Chamber & How does it work? [ussingchamber.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: BI-8668 and Small Molecule Inhibitor Stability
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and storage of the epithelial sodium channel (ENaC) inhibitor, BI-8668, and other small molecule inhibitors to prevent degradation and ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: I am seeing inconsistent results with this compound in my experiments. Could compound degradation be a factor?
A1: Inconsistent results are a common indicator of compound instability. Small molecules can degrade over time due to improper storage, handling, or incompatibility with experimental conditions. Factors that can contribute to degradation include repeated freeze-thaw cycles, exposure to light, and suboptimal storage temperatures. To minimize variability, it is crucial to adhere to best practices for compound handling and storage. Preparing fresh dilutions from a stable stock solution for each experiment is highly recommended.
Q2: What are the recommended procedures for preparing and storing stock solutions of this compound?
A2: To ensure the integrity of your small molecule inhibitor, follow these guidelines for stock solution preparation and storage:
-
Solvent Selection: Use an appropriate solvent to dissolve the compound. While DMSO is common, ensure the final concentration in your assay is low (typically <0.5%) to avoid solvent-induced artifacts.[1]
-
Aliquotting: Once prepared, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[2][3]
-
Storage Temperature: Store stock solutions at -20°C or -80°C for long-term stability.[2][4]
-
Light Protection: Protect solutions from light by using amber vials or by wrapping the container in foil, as light can cause photochemical degradation.[4][5]
-
Inert Atmosphere: For compounds susceptible to oxidation, purging the vial with an inert gas like argon or nitrogen before sealing can prevent degradation.[4]
Q3: My this compound solution has changed color. What does this signify?
A3: A change in the color of a solution often indicates chemical degradation or oxidation of the compound.[4] This can be triggered by exposure to light, air, or impurities in the solvent. It is strongly advised not to use a solution that has changed color and to prepare a fresh solution from a solid compound.
Q4: Can the type of storage container affect the stability of this compound?
A4: Yes, the material of the storage container can impact compound stability. Some compounds may adhere to plastic surfaces, or contaminants can leach from the plastic into the solution. For long-term storage, using inert materials like amber glass vials or polypropylene (B1209903) tubes is recommended.[4]
Troubleshooting Guides
Issue: Loss of Compound Activity or Inconsistent Potency
This troubleshooting guide will help you determine if compound degradation is the cause of unexpected experimental outcomes.
Caption: Troubleshooting guide for identifying compound degradation issues.
Data Presentation
Table 1: General Recommendations for Preventing Degradation of Small Molecule Inhibitors
| Parameter | Recommendation | Rationale |
| Storage of Solid Compound | Store in a cool, dry, and dark place. | Minimizes degradation from heat, humidity, and light.[3] |
| Stock Solution Solvent | Use high-purity, anhydrous solvents (e.g., DMSO). | Water can cause hydrolysis of susceptible compounds. |
| Stock Solution Storage | Aliquot into single-use volumes and store at -20°C or -80°C. | Avoids repeated freeze-thaw cycles which can lead to degradation.[2][4] |
| Working Solution Preparation | Prepare fresh from a frozen stock aliquot for each experiment. | Ensures consistent compound concentration and activity. |
| Light Exposure | Minimize exposure to light by using amber vials or foil wrapping. | Prevents photochemical degradation.[4][5] |
| pH of Aqueous Buffers | Ensure the compound is stable at the pH of the experimental buffer. | pH can significantly affect the stability of ionizable compounds.[4] |
| Container Type | Use inert glass or polypropylene tubes for storage. | Prevents adsorption to container surfaces and leaching of contaminants.[4] |
Experimental Protocols
Protocol: Assessing the Solution Stability of a Small Molecule Inhibitor by HPLC
This protocol outlines a method to determine the stability of a compound in a specific solvent or buffer over time.
Materials:
-
Small molecule inhibitor (e.g., this compound)
-
High-purity solvent (e.g., DMSO)
-
Experimental buffer (e.g., PBS)
-
HPLC system with a suitable column and detector
-
Incubator or water bath
Procedure:
-
Prepare a Stock Solution: Accurately weigh the compound and dissolve it in the chosen solvent to a known concentration (e.g., 10 mM).
-
Prepare the Test Solution: Dilute the stock solution in the experimental buffer to the final working concentration.
-
Timepoint Zero (T=0): Immediately after preparation, inject an aliquot of the test solution into the HPLC system to obtain the initial peak area of the compound. This serves as the baseline.[4]
-
Incubation: Incubate the remaining test solution under the desired experimental conditions (e.g., 37°C).
-
Subsequent Timepoints: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), take aliquots of the test solution and analyze them by HPLC.
-
Data Analysis: Compare the peak area of the parent compound at each timepoint to the peak area at T=0. A decrease in the peak area and the appearance of new peaks indicate degradation.[5]
Caption: Workflow for assessing compound stability in solution.
Signaling Pathway
Epithelial Sodium Channel (ENaC) Signaling Pathway
This compound is an inhibitor of the epithelial sodium channel (ENaC). The activity of ENaC is tightly regulated by various signaling pathways that control its expression, trafficking to the plasma membrane, and open probability.
Caption: Simplified ENaC signaling pathway.
References
- 1. Physiologic regulation of the epithelial Na+ channel (ENaC) by phosphatidylinositides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Regulation of the epithelial sodium channel (ENaC) by membrane trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation and dysregulation of epithelial Na+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]
BI-8668 Technical Support Center: Troubleshooting Unexpected Results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using BI-8668, a potent and selective inhibitor of the epithelial sodium channel (ENaC).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a chemical probe that acts as a highly potent and selective inhibitor of the epithelial sodium channel (ENaC).[1][2][3][4] ENaC is a transmembrane ion channel responsible for sodium and water reabsorption in various epithelial tissues, including those in the lungs, kidneys, and colon.[2] By blocking ENaC, this compound inhibits the diffusion of luminal sodium and water across the apical membrane of epithelial cells.[2][3]
Q2: What is the recommended negative control for experiments with this compound?
The structurally analogous compound, BI-0377, is the recommended negative control for this compound.[2][3][5] While structurally similar, BI-0377 has a significantly lower potency against ENaC (>500-fold less active in Ussing chamber assays) and can be used to ensure that the observed effects are due to on-target ENaC inhibition.[2][3]
Q3: What are the key in vitro and in vivo applications of this compound?
-
In Vitro: this compound is suitable for use in various in vitro assays to study ENaC function, such as Ussing chamber experiments to measure ion transport across epithelial monolayers and water resorption assays in cell lines like M-1 mouse kidney tubule cells.[2][3][6]
-
In Vivo: Due to its favorable pharmacokinetic properties, this compound can be used in in vivo models to investigate the physiological roles of ENaC.[2][3] For instance, it has been used in rat models to study airway fluid absorption.[2][3]
Q4: What is the selectivity profile of this compound?
This compound exhibits high selectivity for ENaC. In a screening panel of 50 targets, it showed ≥1,000-fold selectivity for 47 targets. For the remaining three targets (M3, M2, and α1 muscarinic receptors), it displayed at least 50-fold selectivity.[2][3][5] It is important to consider potential off-target effects at concentrations exceeding 1 µM.[5]
Troubleshooting Unexpected Results
Scenario 1: Reduced or No Inhibitory Effect of this compound
You are performing a Ussing chamber experiment with human airway epithelial cells and observe a smaller than expected (or no) inhibition of the sodium current after applying this compound.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Compound Degradation | Ensure proper storage of this compound according to the manufacturer's instructions. Prepare fresh stock solutions for each experiment. |
| Incorrect Concentration | Verify the calculations for your dilutions. Perform a concentration-response curve to confirm the IC50 in your specific experimental setup. |
| Low ENaC Expression/Activity | Confirm the expression and activity of ENaC in your cell culture model. ENaC expression can vary with cell passage number and culture conditions. |
| Presence of Proteases | Apical proteases can activate ENaC, potentially masking the inhibitory effect. Consider the use of protease inhibitors in your experimental buffer. |
| Experimental Setup Issues | Check the integrity of your Ussing chamber setup, including the electrodes and perfusion system. Ensure proper sealing of the epithelial monolayer. |
Experimental Workflow for Troubleshooting Reduced ENaC Inhibition
Caption: Troubleshooting workflow for reduced this compound efficacy.
Scenario 2: Off-Target or Unexpected Cellular Effects
You observe cellular effects in your experiment that are not readily explained by ENaC inhibition, for example, changes in signaling pathways not directly linked to sodium transport.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| High Compound Concentration | As with any chemical probe, high concentrations can lead to off-target effects. It is recommended not to exceed a concentration of 1 µM.[5] Perform a dose-response experiment to determine the lowest effective concentration. |
| Use of Negative Control | The most critical step is to repeat the experiment side-by-side with the negative control, BI-0377.[5] If the unexpected effect persists with BI-0377, it is likely an off-target effect or an artifact of the experimental system. |
| Indirect Effects of ENaC Inhibition | Inhibition of ENaC can lead to downstream cellular changes. Consider the broader physiological consequences of altering ion transport and membrane potential in your specific cell type. |
| Contamination | Ensure that your this compound stock solution and experimental reagents are not contaminated. |
Signaling Pathway Considerations for Unexpected Effects
Caption: On-target vs. potential off-target effects of this compound.
Experimental Protocols
Ussing Chamber Assay for ENaC Inhibition
This protocol is a generalized procedure for measuring the effect of this compound on ENaC-mediated sodium current in polarized epithelial cells.
-
Cell Culture: Culture human airway epithelial cells (or another appropriate cell line) on permeable supports until a confluent and polarized monolayer is formed.
-
Ussing Chamber Setup: Mount the permeable supports in an Ussing chamber system. Bathe the apical and basolateral sides with appropriate physiological solutions (e.g., Krebs-Ringer bicarbonate buffer) and maintain at 37°C with continuous gassing (95% O2, 5% CO2).
-
Short-Circuit Current Measurement: Clamp the transepithelial voltage to 0 mV and measure the short-circuit current (Isc), which is a measure of net ion transport.
-
Baseline aEstablishment: Allow the Isc to stabilize to a baseline reading.
-
Compound Addition: Add this compound to the apical side of the chamber at the desired concentration. The IC50 for this compound in human airway epithelium is approximately 17 nM.[2][3]
-
Data Recording: Continuously record the Isc and observe the inhibitory effect of this compound.
-
Negative Control: In parallel experiments, add the negative control BI-0377 to confirm that the observed inhibition is specific to ENaC.
M-1 Cell Water Resorption Assay
This assay measures the effect of this compound on ENaC-mediated water transport.
-
Cell Seeding: Seed M-1 mouse kidney tubule cells on permeable supports and culture until a confluent monolayer is formed.
-
Assay Initiation: Add a known volume of medium containing a non-absorbable tracer (e.g., radiolabeled inulin (B196767) or dextran) and the test compound (this compound or vehicle control) to the apical side.
-
Incubation: Incubate for a defined period (e.g., 24 hours) to allow for water transport.
-
Measurement: Measure the concentration of the tracer in the apical fluid at the end of the incubation period. An increase in tracer concentration indicates water resorption.
-
Data Analysis: Calculate the percentage of inhibition of water resorption by comparing the tracer concentration in the this compound-treated wells to the vehicle-treated wells. This compound has been shown to cause 81% inhibition in this assay at a concentration of 3 µM.[2][3]
Quantitative Data Summary
In Vitro Potency of this compound
| Assay | Cell Type/System | Parameter | Value |
| Ussing Chamber | Human Airway Epithelium | IC50 | 17 nM[2][3] |
| Water Resorption | M-1 Mouse Kidney Tubule Cells | % Inhibition @ 3 µM | 81%[2] |
In Vivo Activity of this compound
| Assay | Animal Model | Dose | Effect |
| Airway Fluid Absorption | Wistar Rats | 3 µg/kg | Up to 33% inhibition of fluid absorption[2][3] |
Selectivity Profile of this compound
| Target Class | Number of Targets Tested | Selectivity |
| Various Receptors, Channels, Transporters | 50 | ≥1,000-fold for 47 targets[2][3][5] |
| M2, M3, α1 Muscarinic Receptors | 3 | ≥50-fold[2][3][5] |
References
Technical Support Center: Minimizing Variability in BI-8668 Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize variability in experiments involving the ENaC inhibitor, BI-8668.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a highly potent and selective inhibitor of the epithelial sodium channel (ENaC). It is structurally distinct from amiloride-based compounds and exhibits high aqueous solubility and stability, making it suitable for both in vitro and in vivo studies. Its primary mechanism of action is the inhibition of Na+ current through ENaC, which plays a crucial role in regulating sodium and water transport across epithelial surfaces in tissues such as the lungs, kidneys, and colon.[1][2]
Q2: What are the recommended storage and handling conditions for this compound?
A2: For optimal stability, this compound solid powder should be stored at -20°C for up to 12 months or at 4°C for up to 6 months.[3] When in solvent, it should be stored at -80°C for up to 6 months.[3] It is recommended to consult the Certificate of Analysis for specific storage conditions.[4]
Q3: How should this compound be reconstituted for in vitro experiments?
A3: this compound is soluble in DMSO, with a recommended concentration of 10 mM.[3] For cell-based assays, it is crucial to prepare fresh dilutions from a stock solution for each experiment to minimize variability. When preparing working solutions, ensure that the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced artifacts.
Q4: Are there known off-target effects of this compound that I should be aware of?
A4: this compound has been shown to be highly selective for ENaC. In a selectivity panel of 50 targets, it demonstrated ≥1,000-fold selectivity for 47 of them when tested at a concentration of 10 µM (≤ 50% inhibition). For three other targets (M3, M2, and α1 receptors), at least 50-fold selectivity was observed. However, as with any potent inhibitor, it is good practice to consider the possibility of off-target effects, especially at higher concentrations. Utilizing the provided negative control, BI-0377, can help differentiate between on-target and potential off-target effects.[1]
Q5: What are the most common sources of variability in cell-based assays using kinase inhibitors like this compound?
A5: While this compound is an ENaC inhibitor and not a kinase inhibitor, the sources of variability in cell-based assays are often similar. These can include:
-
Cell Health and Passage Number: Inconsistent cell health, high passage numbers, and cell density at the time of the experiment can significantly impact results.[5]
-
Liquid Handling and Pipetting Errors: Inaccurate or inconsistent liquid handling can lead to significant variability in compound concentrations and assay readouts.
-
Incomplete Trypsinization: This can lead to the selection of a subpopulation of cells with different characteristics.
-
Assay-Specific Conditions: Factors such as incubation time, temperature, and CO2 levels can all contribute to variability if not strictly controlled.
-
Batch-to-Batch Variation: Differences between batches of cells, reagents, or the compound itself can introduce variability.
Troubleshooting Guides
Ussing Chamber Experiments
| Observed Issue | Potential Cause | Troubleshooting Steps |
| High baseline noise in current/voltage readings | 1. Air bubbles on the tissue or electrodes.2. Poor electrode connection.3. Grounding issues. | 1. Carefully inspect for and remove any air bubbles.2. Ensure electrodes are properly seated and making good contact.3. Check the grounding of the Ussing chamber system. |
| Low Transepithelial Electrical Resistance (TEER) | 1. Damaged or improperly mounted epithelial monolayer.2. Leaky seal around the tissue insert. | 1. Visually inspect the monolayer for any damage before and after mounting.2. Ensure the insert is properly seated and sealed in the chamber. |
| Inconsistent response to this compound | 1. Inaccurate drug concentration.2. Variability in ENaC expression in the cell monolayer.3. Incomplete washout of previous reagents. | 1. Prepare fresh dilutions of this compound for each experiment.2. Standardize cell culture conditions, including seeding density and time to confluence.3. Ensure thorough washing between reagent additions. |
| Drifting baseline current | 1. Temperature instability.2. Changes in buffer pH or osmolarity.3. Tissue deterioration over time. | 1. Ensure the Ussing chamber's temperature control is stable at 37°C.2. Use freshly prepared and properly buffered solutions.3. Limit the duration of the experiment to the window of optimal tissue viability. |
M-1 Water Resorption Assay
| Observed Issue | Potential Cause | Troubleshooting Steps |
| High variability between replicate wells | 1. Inconsistent cell seeding density.2. Edge effects in the multi-well plate.3. Pipetting errors during the addition of this compound or tritiated water. | 1. Use a cell counter to ensure consistent seeding density.2. Avoid using the outermost wells of the plate, or fill them with sterile PBS to maintain humidity.3. Use calibrated pipettes and consistent technique. |
| Low signal-to-noise ratio | 1. Low ENaC expression or activity in M-1 cells.2. Insufficient osmotic gradient.3. Suboptimal concentration of tritiated water. | 1. Ensure M-1 cells are cultured under conditions that promote ENaC expression (e.g., on permeable supports).2. Optimize the osmotic gradient to drive water transport.3. Titrate the concentration of tritiated water to find the optimal signal. |
| Unexpectedly low inhibition by this compound | 1. Incorrect this compound concentration.2. Short incubation time with the inhibitor.3. M-1 cells have become less responsive over multiple passages. | 1. Verify the concentration of the this compound stock solution.2. Optimize the pre-incubation time with this compound to ensure adequate target engagement.3. Use low-passage M-1 cells and regularly check for ENaC expression and function. |
Quantitative Data Summary
Table 1: In Vitro and In Vivo Activity of this compound
| Parameter | Value | Assay System |
| IC50 (Na+ current inhibition) | 17 nM | Ussing Chamber with human airway epithelium |
| Water Resorption Inhibition | 81% at 3 µM | M-1 cell monolayer assay |
| In Vivo Fluid Absorption Inhibition | 33% at 3 µg/kg | Airway fluid absorption in Wistar rats[1] |
Table 2: Selectivity Profile of this compound
| Target Category | Number of Targets Tested | Selectivity |
| High Selectivity | 47 out of 50 | ≥1,000-fold (≤ 50% inhibition @ 10 µM) |
| Moderate Selectivity | 3 out of 50 (M3, M2, α1) | ≥50-fold |
Experimental Protocols
Ussing Chamber Assay for ENaC Inhibition
Objective: To measure the effect of this compound on ENaC-mediated sodium current across a polarized epithelial cell monolayer.
Methodology:
-
Cell Culture: Culture M-1 cells on permeable supports (e.g., Transwell® inserts) until a confluent and polarized monolayer with high transepithelial resistance (TEER) is formed.
-
Ussing Chamber Setup:
-
Mount the cell-containing insert in the Ussing chamber, separating the apical and basolateral compartments.
-
Fill both compartments with pre-warmed (37°C) and gassed (95% O2, 5% CO2) Ringer's solution.
-
Equilibrate the system for 15-30 minutes until a stable baseline short-circuit current (Isc) is achieved.
-
-
This compound Application:
-
Prepare serial dilutions of this compound in Ringer's solution.
-
Add the desired concentrations of this compound to the apical chamber.
-
Record the change in Isc over time until a new steady state is reached.
-
-
Data Analysis:
-
Calculate the percentage inhibition of the amiloride-sensitive Isc for each concentration of this compound.
-
Plot the concentration-response curve and determine the IC50 value.
-
M-1 Cell Water Resorption Assay
Objective: To assess the inhibitory effect of this compound on ENaC-mediated water transport across an M-1 cell monolayer.
Methodology:
-
Cell Culture: Seed M-1 cells on permeable supports and culture until a confluent monolayer is formed.
-
Assay Setup:
-
Wash the monolayers with pre-warmed PBS.
-
Add a known volume of medium containing tritiated water (3H2O) to the apical side.
-
Create an osmotic gradient by adding a hypertonic solution to the basolateral side.
-
-
This compound Treatment:
-
Pre-incubate the cell monolayers with various concentrations of this compound or vehicle control for a specified time (e.g., 30 minutes).
-
-
Measurement of Water Transport:
-
At designated time points, collect samples from the basolateral compartment.
-
Measure the amount of 3H2O that has been transported from the apical to the basolateral side using a scintillation counter.
-
-
Data Analysis:
-
Calculate the rate of water transport for each condition.
-
Determine the percentage inhibition of water transport by this compound compared to the vehicle control.
-
Visualizations
Caption: ENaC signaling and inhibition by this compound.
Caption: Ussing chamber experimental workflow.
Caption: Troubleshooting logic for inconsistent results.
References
- 1. opnme.com [opnme.com]
- 2. Epithelial sodium channel - Wikipedia [en.wikipedia.org]
- 3. This compound |CAS:2084059-97-0 Probechem Biochemicals [probechem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.ca]
Technical Support Center: Ensuring Consistent In Vivo Delivery of BI-8668
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for the consistent in vivo delivery of BI-8668, a potent and selective epithelial sodium channel (ENaC) inhibitor. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during preclinical research.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound relevant to its in vivo delivery?
A1: this compound is characterized by high aqueous solubility, as well as high microsomal and hepatocyte stability.[1][2] This favorable solubility profile suggests that complex formulation strategies are likely unnecessary for achieving adequate dissolution for in vivo administration.
Q2: What is the recommended vehicle for in vivo administration of this compound?
A2: Given its high water solubility, this compound can be effectively formulated in simple aqueous vehicles. A common starting point is sterile isotonic saline (0.9% NaCl) or a buffered solution such as Phosphate-Buffered Saline (PBS) to maintain physiological pH and osmolarity. For intratracheal instillation in rats, a Ringer's Lactate solution has been used as a vehicle.[1]
Q3: What are the known pharmacokinetic parameters of this compound?
A3: In vivo pharmacokinetic data for this compound is available and summarized in the table below. It is characterized by low plasma protein binding and is devoid of cytochrome P450 inhibition.[1][2]
Q4: What is the mechanism of action of this compound?
A4: this compound is a potent inhibitor of the epithelial sodium channel (ENaC).[1][2] ENaC is a key regulator of sodium and fluid balance across epithelial surfaces in various organs, including the lungs, kidneys, and colon. By blocking ENaC, this compound can modulate sodium reabsorption.[1]
Troubleshooting Guides
This section addresses specific issues that may arise during the in vivo administration of this compound.
Issue 1: Inconsistent or unexpected experimental results.
-
Possible Cause: Variability in formulation preparation.
-
Troubleshooting:
-
Ensure this compound is fully dissolved in the vehicle before administration.
-
Prepare fresh formulations for each experiment to avoid potential degradation.
-
Verify the accuracy of the final concentration through appropriate analytical methods.
-
-
-
Possible Cause: Improper animal handling and dosing technique.
-
Troubleshooting:
-
Ensure all personnel are thoroughly trained and proficient in the chosen administration route (e.g., intravenous, intraperitoneal, oral gavage).
-
Use appropriate and consistent restraint methods to minimize stress on the animals.
-
Verify the correct placement of the needle or gavage tube to ensure the dose is delivered to the intended location.
-
-
-
Possible Cause: Animal-to-animal variability.
-
Troubleshooting:
-
Ensure a homogenous study population in terms of age, weight, and health status.
-
Increase the number of animals per group to improve statistical power and account for biological variability.
-
-
Issue 2: Adverse events or signs of toxicity in animals.
-
Possible Cause: High dose or rapid administration.
-
Troubleshooting:
-
Conduct a dose-response study to determine the optimal therapeutic window.
-
For intravenous administration, consider a slower infusion rate instead of a bolus injection.
-
-
-
Possible Cause: Off-target effects.
-
Troubleshooting:
-
This compound has been shown to be highly selective for ENaC.[2] However, if unexpected effects are observed, consider potential interactions with other biological targets by consulting available selectivity profiling data.
-
-
Quantitative Data Summary
The following tables provide a summary of key quantitative data for this compound to aid in experimental design.
Table 1: Physicochemical and In Vitro Properties of this compound
| Parameter | Value | Reference |
| Aqueous Solubility | High | [1][2] |
| Microsomal Stability | High | [1][2] |
| Hepatocyte Stability | High | [1][2] |
| Caco-2 Permeability | Moderate | [1][2] |
| ENaC IC50 (Ussing Chamber) | 17 nM | [2] |
| M-1 Water Resorption Inhibition @ 3 µM | 81% | [2] |
Table 2: In Vivo Pharmacokinetic Parameters of this compound
| Parameter | Species | Dose | Route | Observation | Reference |
| Inhibition of Fluid Absorption | Wistar Rat | 3 µg/kg | Intratracheal | Up to 33% inhibition | [1] |
| Systemic ENaC Inhibition | Wistar Rat | 0.3 & 3 µg/kg | Intratracheal | No relevant ENaC inhibition in the kidney | [1] |
Experimental Protocols
Below are detailed methodologies for common in vivo administration routes suitable for the water-soluble compound this compound.
Protocol 1: Intravenous (IV) Tail Vein Injection in Mice
-
Formulation Preparation:
-
Dissolve the required amount of this compound in sterile, pre-warmed (to room temperature) 0.9% saline or PBS (pH 7.4) to the desired final concentration.
-
Ensure complete dissolution by vortexing.
-
Filter the solution through a 0.22 µm sterile filter.
-
-
Animal Preparation:
-
Place the mouse in a warming cabinet or under a heat lamp for 5-10 minutes to induce vasodilation of the tail veins.
-
Secure the mouse in a suitable restraint device.
-
-
Injection Procedure:
-
Clean the tail with 70% ethanol.
-
Using a 27-30 gauge needle with the bevel facing up, insert the needle into one of the lateral tail veins at a shallow angle.
-
Slowly inject the this compound formulation. Successful injection is indicated by the absence of resistance and no bleb formation.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
-
Post-Procedure Monitoring:
-
Return the mouse to its cage and monitor for any adverse reactions.
-
Protocol 2: Intraperitoneal (IP) Injection in Mice
-
Formulation Preparation:
-
Follow the same procedure as for IV injection formulation.
-
-
Injection Procedure:
-
Manually restrain the mouse by scruffing the neck and securing the tail.
-
Tilt the mouse so its head is pointing downwards.
-
Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to internal organs.
-
Aspirate to ensure no fluid or blood is drawn, then inject the solution.
-
-
Post-Procedure Monitoring:
-
Return the mouse to its cage and observe for any signs of distress.
-
Protocol 3: Oral Gavage in Rats
-
Formulation Preparation:
-
Dissolve this compound in sterile water or 0.9% saline.
-
-
Gavage Procedure:
-
Gently restrain the rat.
-
Measure the appropriate length of the gavage needle (from the tip of the nose to the last rib).
-
Carefully insert the gavage needle into the esophagus. Do not force the needle.
-
Slowly administer the formulation directly into the stomach.
-
-
Post-Procedure Monitoring:
-
Return the rat to its cage and monitor for any signs of respiratory distress or discomfort.
-
Mandatory Visualizations
Diagram 1: Epithelial Sodium Channel (ENaC) Signaling Pathway
Caption: Inhibition of the ENaC channel by this compound blocks sodium influx.
Diagram 2: Experimental Workflow for In Vivo Pharmacokinetic Study
Caption: A typical workflow for a preclinical pharmacokinetic study.
References
Navigating the Translational Gap: A Technical Support Center for BI-8668
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered when translating in vitro data of the ENaC inhibitor BI-8668 to in vivo models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of the epithelial sodium channel (ENaC).[1][2] ENaC is a key regulator of sodium and fluid balance across epithelial surfaces, including in the airways, kidneys, and colon.[1][3] By blocking ENaC, this compound inhibits the reabsorption of sodium ions, which in turn reduces water reabsorption. This mechanism is being explored for therapeutic benefit in conditions characterized by airway surface liquid dehydration, such as cystic fibrosis.[4]
Q2: What are the reported in vitro and in vivo potencies of this compound?
A2: this compound demonstrates high potency in in vitro assays. It inhibits the Na+ current in human airway epithelium with an IC50 of 17 nM in Ussing chamber experiments and shows 81% inhibition in an M-1 cell water resorption assay at 3 µM.[1][2][5] In an in vivo rat model of airway fluid absorption, intratracheal administration of this compound at 3 µg/kg resulted in up to 33% inhibition of fluid absorption.[3]
Q3: Why is there a discrepancy between the high in vitro potency and the observed in vivo efficacy of this compound?
A3: The translation of potent in vitro activity to predictable in vivo efficacy is a common challenge in drug development.[6] Several factors can contribute to this discrepancy for this compound, including:
-
Complex Biological Environment: The in vivo airway environment is significantly more complex than a cell monolayer in an in vitro assay. Factors such as mucus viscosity, presence of proteases, and other cellular and secreted factors can influence drug availability and target engagement.
-
Pharmacokinetics and Distribution: While this compound has favorable pharmacokinetic properties like high solubility and stability, its distribution and retention in the lung tissue at the site of action can impact its effective concentration.[3]
-
Species Differences: There may be differences in the ENaC subunit composition or regulation between the human cells used in in vitro assays and the rodent models used for in vivo testing.
-
Off-Target Effects: Although this compound is highly selective, minor off-target activities could potentially modulate the overall physiological response in vivo.[1][7]
Q4: What is the selectivity profile of this compound?
A4: this compound has been shown to be a highly selective compound. In a screening panel of 50 targets, it demonstrated ≥1,000-fold selectivity for 47 targets. For the remaining three targets (muscarinic M2 and M3 receptors, and the α1-adrenergic receptor), it showed at least 50-fold selectivity.[1][3][7]
Troubleshooting Guides
Issue 1: Lower than expected efficacy in the in vivo rat airway fluid absorption model.
-
Possible Cause 1: Suboptimal Drug Delivery and Retention.
-
Troubleshooting Tip: Ensure the intratracheal instillation technique is optimized for consistent delivery to the lungs. Consider formulation strategies to enhance retention at the site of action. The high aqueous solubility of this compound might lead to rapid clearance from the airway surface.[3]
-
-
Possible Cause 2: Mucus Obstruction.
-
Troubleshooting Tip: In disease models with significant mucus hypersecretion, the drug may not effectively reach the epithelial surface. Consider co-administration with a mucolytic agent.
-
-
Possible Cause 3: Species-Specific Differences in ENaC.
-
Troubleshooting Tip: While challenging to address directly, be mindful of potential differences in ENaC subunit expression and regulation between rats and humans. If possible, confirm target engagement in the rat model using a relevant biomarker.
-
Issue 2: High variability in Ussing chamber assay results.
-
Possible Cause 1: Inconsistent Epithelial Monolayer Integrity.
-
Troubleshooting Tip: Monitor the transepithelial electrical resistance (TEER) of the cell monolayers before and during the experiment to ensure barrier function is intact. Discard any monolayers that do not meet a predefined TEER threshold.[8]
-
-
Possible Cause 2: Issues with Buffer Composition and Equilibration.
-
Possible Cause 3: Proteolytic Activation of ENaC.
-
Troubleshooting Tip: The activity of ENaC can be influenced by proteases in the cell culture medium or secreted by the cells themselves. Consider including protease inhibitors in the experimental buffer to obtain a stable baseline.[10]
-
Issue 3: Difficulty in replicating the M-1 cell water resorption assay.
-
Possible Cause 1: Issues with Tritiated Water Handling and Detection.
-
Troubleshooting Tip: Ensure accurate and safe handling of the tritiated water. Use a reliable liquid scintillation counter and a validated protocol for sample preparation and measurement to ensure accurate quantification of water transport.[11]
-
-
Possible Cause 2: Inconsistent Cell Seeding and Differentiation.
-
Troubleshooting Tip: M-1 cells need to form a confluent and polarized monolayer to exhibit consistent water transport. Optimize cell seeding density and allow sufficient time for differentiation.
-
-
Possible Cause 3: Evaporation or Leakage.
-
Troubleshooting Tip: Ensure a tight seal in your experimental setup to prevent evaporation or leakage of the tritiated water, which could lead to inaccurate results.
-
Data Presentation
Table 1: In Vitro Activity of this compound
| Assay | Cell Line/Tissue | Parameter | Value | Reference |
| Ussing Chamber | Human Airway Epithelium | IC50 | 17 nM | [1][2] |
| Water Resorption | M-1 Mouse Kidney Cells | % Inhibition @ 3 µM | 81% | [1][5] |
Table 2: In Vivo Activity of this compound
| Model | Species | Route of Administration | Dose | Effect | Reference |
| Airway Fluid Absorption | Wistar Rat | Intratracheal | 3 µg/kg | 33% Inhibition | [3] |
Table 3: Selectivity Profile of this compound
| Target | Fold Selectivity | Reference |
| 47 out of 50 targets | ≥1,000-fold | [1][3][7] |
| Muscarinic M2 Receptor | ≥50-fold | [1][3][7] |
| Muscarinic M3 Receptor | ≥50-fold | [1][3][7] |
| α1-Adrenergic Receptor | ≥50-fold | [1][3][7] |
Experimental Protocols
Ussing Chamber Assay for ENaC Inhibition
-
Cell Culture: Culture human airway epithelial cells on permeable supports until a confluent and differentiated monolayer is formed.
-
Chamber Setup: Mount the permeable support in an Ussing chamber, separating the apical and basolateral compartments.
-
Buffer Addition: Fill both compartments with pre-warmed and oxygenated Krebs-Ringer bicarbonate buffer.
-
Equilibration: Allow the system to equilibrate for 20-30 minutes, monitoring the baseline short-circuit current (Isc).
-
Compound Addition: Add this compound to the apical chamber at various concentrations.
-
Measurement: Record the change in Isc, which reflects the inhibition of sodium transport.
-
Data Analysis: Calculate the IC50 value from the concentration-response curve.
M-1 Cell Water Resorption Assay
-
Cell Culture: Seed M-1 cells on permeable supports and culture until a confluent monolayer is formed.
-
Assay Setup: Place the permeable supports in a plate with basolateral buffer.
-
Compound and Tracer Addition: Add apical buffer containing a known concentration of this compound and tritiated water (3H2O).
-
Incubation: Incubate for a defined period (e.g., 24 hours) to allow for water transport.
-
Sample Collection: Collect samples from the basolateral compartment.
-
Quantification: Measure the amount of tritiated water that has moved from the apical to the basolateral compartment using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage inhibition of water resorption compared to a vehicle control.
Rat Airway Fluid Absorption Model
-
Animal Preparation: Anesthetize a Wistar rat and cannulate the trachea.
-
Instillation: Instill a known volume of a test solution (e.g., Ringer's lactate) containing this compound or vehicle into the lungs via the tracheal cannula.
-
Incubation: Maintain the animal under anesthesia for a set period (e.g., 1 hour).
-
Measurement: At the end of the incubation period, sacrifice the animal and aspirate the remaining fluid from the lungs.
-
Quantification: Determine the volume of the aspirated fluid.
-
Data Analysis: Calculate the percentage inhibition of fluid absorption by comparing the remaining fluid volume in the this compound-treated group to the vehicle-treated group.
Mandatory Visualization
References
- 1. Pardon Our Interruption [opnme.com]
- 2. This compound |CAS:2084059-97-0 Probechem Biochemicals [probechem.com]
- 3. Pardon Our Interruption [opnme.com]
- 4. The Epithelial Sodium Channel (ENaC) as a Therapeutic Target for Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pardon Our Interruption [opnme.com]
- 6. researchgate.net [researchgate.net]
- 7. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 8. physiologicinstruments.com [physiologicinstruments.com]
- 9. researchgate.net [researchgate.net]
- 10. Acute Regulation of the Epithelial Sodium Channel in Airway Epithelia by Proteases and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bundesumweltministerium.de [bundesumweltministerium.de]
Validation & Comparative
A Head-to-Head Battle for ENaC Inhibition: BI-8668 vs. Amiloride
For researchers, scientists, and drug development professionals, the quest for potent and selective inhibitors of the epithelial sodium channel (ENaC) is paramount in the pursuit of novel therapeutics for conditions like cystic fibrosis and certain forms of hypertension. This guide provides a detailed comparison of BI-8668, a novel ENaC inhibitor, and amiloride (B1667095), a long-standing therapeutic and research tool.
The epithelial sodium channel (ENaC) plays a critical role in maintaining sodium and water homeostasis across epithelial tissues.[1] Its dysregulation is implicated in several diseases, making it a key therapeutic target. Amiloride, a potassium-sparing diuretic, has been a cornerstone of ENaC inhibition for decades. However, its clinical utility can be limited by its modest potency and off-target effects. This compound is a newer, structurally distinct compound designed for high potency and selectivity.[2]
This guide presents a comprehensive analysis of the available experimental data for both compounds, details the methodologies of key assays used in their evaluation, and provides visual representations of the relevant biological pathways and experimental workflows.
Quantitative Performance: A Tale of Two Inhibitors
The following tables summarize the key quantitative data for this compound and amiloride based on available in vitro and in vivo studies. It is important to note that the data presented here are compiled from different sources and were not obtained from head-to-head comparative studies. Therefore, direct comparisons of absolute values should be made with caution, as experimental conditions can vary significantly between studies.
Table 1: In Vitro Potency and Efficacy
| Parameter | This compound | Amiloride | Reference |
| ENaC IC50 (Human Airway Epithelium) | 17 nM | 100 - 500 nM | [2] |
| M-1 Cell Water Resorption Inhibition | 81% at 3 µM | Data not available | [1] |
Table 2: In Vivo Efficacy
| Parameter | This compound | Amiloride | Reference |
| Rat Airway Fluid Absorption Inhibition | 33% at 3 µg/kg | Data not available in a comparable model | [3] |
Table 3: Selectivity Profile
| Target | This compound Inhibition | Amiloride Inhibition | Reference |
| ENaC | Highly potent inhibition | Moderate potency | [2] |
| Na+/H+ Exchanger (NHE) | Not a primary target | Inhibits at higher concentrations | |
| Na+/Ca2+ Exchanger (NCX) | Not a primary target | Inhibits at higher concentrations | |
| Other Targets (Panel of 50) | ≥1,000-fold selectivity for 47/50 targets | Known to have off-target effects | [2] |
Signaling and Inhibition Pathway
The activity of the epithelial sodium channel is regulated by a complex signaling network. Proteolytic cleavage by enzymes such as furin and cell surface proteases is a key activation step.[4] ENaC inhibitors like this compound and amiloride physically block the channel pore, preventing the influx of sodium ions.
Figure 1. Simplified signaling pathway of ENaC activation and inhibition.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are the protocols for the key assays used to characterize this compound and amiloride.
Ussing Chamber Assay for ENaC Inhibition
The Ussing chamber is the gold standard for measuring ion transport across epithelial tissues.[5]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound on ENaC-mediated sodium current.
Methodology:
-
Cell Culture: Human bronchial epithelial cells are cultured on permeable supports at an air-liquid interface to form a polarized monolayer.[6]
-
Chamber Setup: The permeable support is mounted in an Ussing chamber, separating the apical and basolateral compartments. Both compartments are filled with a warmed and oxygenated Ringer's solution.[7]
-
Electrophysiological Measurements: The epithelial monolayer is voltage-clamped at 0 mV, and the resulting short-circuit current (Isc), which represents the net ion transport, is continuously recorded.[6]
-
Compound Addition: Increasing concentrations of the test compound (e.g., this compound or amiloride) are added to the apical chamber.
-
Data Analysis: The decrease in Isc following the addition of the inhibitor is measured. The IC50 value is calculated by fitting the concentration-response data to a logistical equation. A final addition of a high concentration of a known ENaC blocker like benzamil (B1198395) is used to determine the maximal ENaC-dependent current.[6]
Figure 2. Experimental workflow for the Ussing chamber assay.
M-1 Cell Water Resorption Assay
This cellular assay measures the ability of an ENaC inhibitor to prevent water transport across a cell monolayer.[2]
Objective: To quantify the percentage of inhibition of ENaC-mediated water resorption.
Methodology:
-
Cell Culture: M-1 mouse kidney cortical collecting duct cells are seeded on permeable supports and cultured until a confluent monolayer is formed.
-
Assay Setup: The apical and basolateral chambers are filled with appropriate culture medium. Tritiated water (3H2O) is added to the apical chamber as a tracer.
-
Compound Incubation: The test compound is added to the apical chamber.
-
Water Transport Measurement: After a defined incubation period, the amount of tritiated water that has moved from the apical to the basolateral chamber is quantified by scintillation counting.
-
Data Analysis: The percentage of inhibition is calculated by comparing the amount of water transported in the presence of the inhibitor to that in a vehicle-treated control.
Figure 3. Workflow for the M-1 cell water resorption assay.
In Vivo Rat Airway Fluid Absorption Assay
This in vivo model assesses the efficacy of an ENaC inhibitor in a physiologically relevant setting.[3]
Objective: To measure the inhibition of fluid absorption from the lungs of live rats.
Methodology:
-
Animal Preparation: Anesthetized rats are placed in a supine position, and the trachea is cannulated.
-
Instillation: A solution containing a test compound or vehicle is instilled into the lungs via the tracheal cannula. This is followed by the instillation of a known volume of a fluid containing a non-absorbable tracer.[8]
-
Incubation: The animal is maintained under anesthesia for a set period to allow for fluid absorption.
-
Fluid Recovery and Analysis: The remaining lung fluid is aspirated, and its volume and tracer concentration are measured.
-
Data Analysis: The volume of fluid absorbed is calculated based on the change in tracer concentration. The percentage of inhibition is determined by comparing the fluid absorption in compound-treated animals to that in vehicle-treated animals.
Figure 4. In vivo rat airway fluid absorption assay workflow.
Conclusion
The available data suggest that this compound is a significantly more potent and selective ENaC inhibitor than amiloride. Its nanomolar potency in in vitro assays and demonstrated efficacy in an in vivo model of airway fluid absorption highlight its potential as a valuable research tool and a candidate for further therapeutic development. Amiloride, while less potent and selective, remains an important pharmacological tool and a clinically used diuretic.
References
- 1. Pardon Our Interruption [opnme.com]
- 2. Pardon Our Interruption [opnme.com]
- 3. Pardon Our Interruption [opnme.com]
- 4. researchgate.net [researchgate.net]
- 5. physiologicinstruments.com [physiologicinstruments.com]
- 6. Preclinical evaluation of the epithelial sodium channel inhibitor AZD5634 and implications on human translation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acute Regulation of the Epithelial Sodium Channel in Airway Epithelia by Proteases and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RNA interference for alpha-ENaC inhibits rat lung fluid absorption in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to ENaC Inhibitors: BI-8668 and Other Key Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel epithelial sodium channel (ENaC) inhibitor, BI-8668, with other well-established ENaC blockers: amiloride (B1667095), benzamil (B1198395), and triamterene. The information presented is supported by experimental data to aid in the selection of appropriate tools for preclinical research and drug discovery.
Executive Summary
The epithelial sodium channel (ENaC) plays a critical role in regulating sodium and water homeostasis in various tissues, making it a key therapeutic target for conditions such as cystic fibrosis and hypertension.[1] this compound is a highly potent and selective ENaC inhibitor, structurally distinct from the classic amiloride-derived compounds.[2][3] Preclinical data indicate that this compound and its analogs, such as BI 1265162, exhibit significantly higher potency compared to amiloride.[2][4] This guide offers a comparative analysis of the available quantitative data, detailed experimental methodologies, and an overview of the ENaC signaling pathway.
Data Presentation: Quantitative Comparison of ENaC Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other ENaC inhibitors. It is important to note that these values are derived from various studies and experimental conditions, which can influence the results. A direct head-to-head comparison under identical conditions is ideal for the most accurate assessment.
| Inhibitor | IC50 (ENaC) | Assay System | Reference |
| This compound | 17 nM | Ussing Chamber (human airway epithelium) | [2] |
| Amiloride | 0.454 µM (454 nM) | Ussing Chamber (human bronchial epithelial cells) | [5] |
| 13.82 µM (ASIC1a) | Whole-cell patch clamp (cortical neurons) | [6] | |
| Benzamil | 21.9 nM | Ussing Chamber (human bronchial epithelial cells) | [5] |
| 2.40 µM (ASIC1a) | Whole-cell patch clamp (cortical neurons) | [6] | |
| Triamterene | Data not available in a directly comparable study | ||
| BI 1265162 | 30-70 fold more potent than amiloride | Preclinical studies | [4] |
Note: The IC50 values for amiloride and benzamil against ASIC1a are included to provide context on their selectivity, as ASICs are related ion channels.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of results. Below are representative protocols for the Ussing chamber and whole-cell patch clamp assays used to characterize ENaC inhibitors.
Ussing Chamber Assay for ENaC Inhibition
The Ussing chamber technique allows for the measurement of ion transport across epithelial tissues or cell monolayers.
Objective: To determine the potency of ENaC inhibitors by measuring the inhibition of sodium current.
Materials:
-
Ussing chamber system
-
Voltage-clamp amplifier
-
Data acquisition system
-
Ringer's solution (e.g., 120 mM NaCl, 25 mM NaHCO3, 3.3 mM KH2PO4, 0.8 mM K2HPO4, 1.2 mM MgCl2, 1.2 mM CaCl2, and 10 mM glucose)[7]
-
Human airway epithelial cell cultures (e.g., HBE cells) grown on permeable supports
-
ENaC inhibitors (this compound, amiloride, benzamil)
-
Gas mixture (95% O2 / 5% CO2)
Procedure:
-
Preparation: Pre-warm Ringer's solution to 37°C and continuously bubble with the gas mixture to maintain pH at 7.4.
-
Mounting: Mount the epithelial cell monolayer on the permeable support in the Ussing chamber, separating the apical and basolateral compartments.[7]
-
Equilibration: Add pre-warmed Ringer's solution to both chambers and allow the system to equilibrate for 20-30 minutes.
-
Measurement of Short-Circuit Current (Isc): Clamp the transepithelial voltage to 0 mV and continuously measure the Isc, which represents the net ion transport.
-
Inhibitor Addition: Add increasing concentrations of the ENaC inhibitor to the apical chamber in a cumulative manner.
-
Data Analysis: Record the change in Isc after each addition. The amiloride-sensitive current is determined by adding a saturating concentration of amiloride at the end of the experiment. Calculate the IC50 value by fitting the concentration-response data to a logistical equation.[5]
Whole-Cell Patch Clamp Electrophysiology
This technique allows for the recording of ion channel activity in individual cells.
Objective: To measure the direct effect of ENaC inhibitors on channel currents.
Materials:
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulator and microscope
-
Borosilicate glass capillaries for pulling patch pipettes
-
Cell line expressing ENaC (e.g., HEK293 cells stably transfected with αβγ-ENaC)
-
Extracellular solution (e.g., containing in mM: 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, pH 7.4)
-
Intracellular solution (e.g., containing in mM: 120 K-aspartate, 20 KCl, 5 EGTA, 10 HEPES, 5 MgATP, pH 7.2)
-
ENaC inhibitors
Procedure:
-
Pipette Preparation: Pull glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with intracellular solution.
-
Cell Culture: Plate ENaC-expressing cells on coverslips for recording.
-
Seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, establishing electrical and diffusive access to the cell's interior.
-
Voltage Clamp: Clamp the cell membrane potential at a holding potential (e.g., -60 mV).
-
Current Recording: Record the whole-cell currents.
-
Inhibitor Application: Perfuse the cell with the extracellular solution containing the ENaC inhibitor at various concentrations.
-
Data Analysis: Measure the reduction in the whole-cell current in the presence of the inhibitor. Calculate the IC50 value from the concentration-response curve.
Mandatory Visualization
ENaC Signaling Pathway
The activity of the epithelial sodium channel is tightly regulated by various signaling pathways, with the mineralocorticoid hormone aldosterone (B195564) playing a central role. Aldosterone increases ENaC activity by both genomic and non-genomic mechanisms, primarily through the activation of Serum and Glucocorticoid-regulated Kinase 1 (SGK1). SGK1, in turn, phosphorylates and inhibits the E3 ubiquitin ligase Nedd4-2, preventing the ubiquitination and subsequent degradation of ENaC.[8] Furthermore, proteolytic cleavage of the extracellular domains of the α and γ ENaC subunits by proteases such as furin and prostasin is a critical step for channel activation.[9]
Caption: Aldosterone-mediated regulation of ENaC activity.
Experimental Workflow for ENaC Inhibitor Screening
The following diagram illustrates a typical workflow for screening and characterizing ENaC inhibitors using the Ussing chamber assay.
Caption: Ussing chamber experimental workflow.
References
- 1. opnme.com [opnme.com]
- 2. opnme.com [opnme.com]
- 3. opnme.com [opnme.com]
- 4. An innovative phase II trial to establish proof of efficacy and optimal dose of a new inhaled epithelial sodium channel inhibitor BI 1265162 in adults and adolescents with cystic fibrosis: BALANCE-CFTM 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical evaluation of the epithelial sodium channel inhibitor AZD5634 and implications on human translation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amiloride Analogs as ASIC1a Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acute Regulation of the Epithelial Sodium Channel in Airway Epithelia by Proteases and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Deubiquitylation Regulates Activation and Proteolytic Cleavage of ENaC - PMC [pmc.ncbi.nlm.nih.gov]
BI-0377 as a Negative Control for BI-8668: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of BI-8668, a potent epithelial sodium channel (ENaC) inhibitor, and its structurally analogous negative control, BI-0377. The appropriate use of a negative control is critical in research to ensure that the observed effects are due to the specific inhibition of the intended target and not off-target effects or compound-specific artifacts. This document outlines the comparative bioactivity of these two compounds, provides detailed experimental protocols for their characterization, and visualizes the relevant biological pathways and experimental workflows.
Introduction to this compound and BI-0377
This compound is a highly potent and selective inhibitor of the epithelial sodium channel (ENaC), a key protein involved in sodium and fluid balance in various tissues, including the airways, kidneys, and colon.[1][2] Its inhibitory action on ENaC makes it a valuable tool for studying the physiological roles of this channel and a potential therapeutic agent for conditions characterized by ENaC hyperactivity, such as cystic fibrosis.[3]
BI-0377 is a close structural analog of this compound that has been designed to serve as a negative control.[1][2] While sharing a similar chemical scaffold, BI-0377 exhibits significantly lower potency against ENaC, making it an ideal tool to differentiate between on-target ENaC inhibition and any non-specific effects of the chemical structure.
Quantitative Comparison of In Vitro Activity
The following table summarizes the key quantitative data comparing the in vitro activity of this compound and BI-0377.
| Parameter | This compound | BI-0377 (Negative Control) | Reference |
| Target | Epithelial Sodium Channel (ENaC) | Epithelial Sodium Channel (ENaC) | [1][2] |
| ENaC Inhibition (IC50) | 17 nM (Ussing chamber assay, human airway epithelium) | > 8.5 µM (>500-fold less potent than this compound) | [1] |
| M-1 Cell Water Resorption Inhibition | 81% at 3 µM | Not available | [1] |
Signaling Pathway
The epithelial sodium channel (ENaC) plays a crucial role in sodium reabsorption in epithelial tissues. Its activity is tightly regulated by various signaling pathways, most notably the aldosterone-mediated pathway. Aldosterone, a mineralocorticoid hormone, increases ENaC activity by promoting its expression and cell surface localization. A key mediator in this pathway is the serum and glucocorticoid-inducible kinase 1 (SGK1). Aldosterone upregulates the expression of SGK1, which in turn phosphorylates and inactivates the ubiquitin ligase Nedd4-2. In its active state, Nedd4-2 ubiquitinates ENaC, marking it for internalization and degradation. By inhibiting Nedd4-2, SGK1 prevents ENaC degradation, leading to an increased number of active channels at the cell surface and consequently, enhanced sodium and water reabsorption.
References
- 1. Phosphorylation of Nedd4-2 by Sgk1 regulates epithelial Na+ channel cell surface expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of the ENaC-regulatory complex in aldosterone-mediated sodium transport - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nedd4-2 Modulates Renal Na+-Cl− Cotransporter via the Aldosterone-SGK1-Nedd4-2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Validating the On-Target Effects of BI-8668: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of BI-8668, a potent and selective inhibitor of the epithelial sodium channel (ENaC), with other relevant compounds. Experimental data is presented to support the on-target effects of this compound, alongside detailed methodologies for key validation assays.
Executive Summary
This compound is a highly potent and well-characterized inhibitor of the epithelial sodium channel (ENaC), a key protein involved in regulating sodium and fluid balance in various tissues.[1][2][3] Validation studies confirm its on-target effects through direct measurement of ion channel inhibition and functional assays that demonstrate its impact on cellular processes mediated by ENaC. This guide compares the performance of this compound with its structurally similar but inactive control, BI-0377, and the established ENaC inhibitor, amiloride.
Data Presentation: Quantitative Comparison of ENaC Inhibitors
The following tables summarize the quantitative data from key in vitro experiments, providing a clear comparison of this compound with other relevant molecules.
Table 1: In Vitro Potency of ENaC Inhibitors in Ussing Chamber Assay on Human Airway Epithelium
| Compound | IC50 (nM) | Negative Control for this compound | Reference Compound |
| This compound | 17 | ||
| BI-0377 | >10,000 | Yes | |
| Amiloride | 454[2] | Yes | |
| Benzamil | 21.9[2] | Yes |
Table 2: Functional Inhibition of Water Resorption in M-1 Cells
| Compound | Concentration (µM) | % Inhibition of Water Resorption |
| This compound | 3 | 81% [1][3] |
| BI-0377 | Not Available |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
Ussing Chamber Assay for ENaC Inhibition
The Ussing chamber technique is the gold standard for measuring ion transport across epithelial tissues.[4] It allows for the direct assessment of ENaC activity by measuring the short-circuit current (Isc), which represents the net ion flow across the epithelium.
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds on ENaC-mediated sodium current in human airway epithelial cells.
Methodology:
-
Cell Culture: Primary human bronchial epithelial cells are cultured on permeable supports at an air-liquid interface to form a differentiated, polarized monolayer.[2]
-
Ussing Chamber Setup: The permeable supports with the cell monolayers are mounted in Ussing chambers, separating the apical and basolateral compartments. Both compartments are filled with a physiological Ringer's solution and maintained at 37°C, continuously gassed with 95% O2/5% CO2.[4]
-
Electrophysiological Measurements: The transepithelial voltage is clamped to 0 mV, and the resulting short-circuit current (Isc) is continuously recorded.
-
Compound Addition: After a stable baseline Isc is established, increasing concentrations of the test compound (e.g., this compound, amiloride) are added to the apical chamber.
-
Data Analysis: The decrease in Isc following the addition of the inhibitor is measured. The IC50 value is calculated by plotting the percentage of inhibition against the log concentration of the inhibitor and fitting the data to a dose-response curve.
M-1 Cell Water Resorption Assay
This cellular assay provides a functional readout of ENaC inhibition by measuring the movement of water across a cell monolayer, a process driven by sodium transport through ENaC.
Objective: To assess the ability of a test compound to inhibit ENaC-mediated water transport in a kidney-derived cell line.
Methodology:
-
Cell Culture: M-1 mouse cortical collecting duct cells are seeded onto permeable filter supports and cultured until a confluent monolayer is formed.
-
Assay Setup: The culture medium in the apical (upper) chamber is replaced with a solution containing the test compound (e.g., this compound at 3 µM).
-
Tracer Addition: Tritiated water (³H₂O) is added to the apical chamber as a tracer for water movement.
-
Incubation: The cells are incubated for a defined period to allow for water transport across the monolayer.
-
Quantification: After incubation, the amount of tritiated water remaining in the apical chamber is measured. A higher amount of remaining tracer compared to the vehicle control indicates inhibition of water resorption.
-
Data Analysis: The percentage of inhibition of water resorption is calculated by comparing the amount of tracer in the compound-treated wells to the vehicle-treated wells.
Mandatory Visualizations
Signaling Pathway of ENaC Inhibition by this compound
References
Cross-Validation of BI-8668: A Comparative Guide to ENaC Inhibition in Diverse Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the epithelial sodium channel (ENaC) inhibitor BI-8668 with other ENaC inhibitors across various cell lines. While direct experimental data for this compound is primarily available for human airway epithelial cells and M-1 mouse kidney cells, this document extrapolates its potential effects on other cell types, including breast and leukemia cancer cell lines, based on the known expression and function of ENaC in these cells and the observed effects of other ENaC inhibitors.
Introduction to this compound and ENaC Inhibition
This compound is a highly potent and selective inhibitor of the epithelial sodium channel (ENaC).[1] ENaC is a key protein involved in regulating sodium and fluid balance across epithelial tissues. Its dysregulation is implicated in various diseases, including cystic fibrosis. Emerging evidence also points to the involvement of ENaC in cancer cell proliferation and migration, making it a potential therapeutic target in oncology.[2][3] This guide summarizes the available data for this compound and compares its potential activity with other ENaC inhibitors in different cellular contexts.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound and other ENaC inhibitors in various cell lines.
Table 1: In Vitro Activity of this compound
| Cell Line | Assay | Endpoint | Result | Negative Control (BI-0377) |
| Human Airway Epithelium (MucilAir™) | Ussing Chamber | IC₅₀ | 17 nM | >10,000 nM |
| M-1 Mouse Kidney Tubules | Water Resorption | % Inhibition @ 3 µM | 81% | Not Available |
Table 2: Comparative Efficacy of ENaC Inhibitors in Cancer Cell Lines
| Cell Line | Compound | Assay | Endpoint | Reported Value |
| Breast Cancer | ||||
| MDA-MB-231, MCF7, SKBR3 | Hexamethylene Amiloride (HMA) | Cytotoxicity | - | Cytotoxic |
| BT549, MDA-MB-231 | Amiloride | Proliferation | Increased proliferation upon ENaC inhibition | Not specified |
| MCF7, T47D | Amiloride | Proliferation | - | Not specified |
| Leukemia | ||||
| K562 | Amiloride | Growth Inhibition | - | Strong inhibition |
| K562, U937 | α-chymotrypsin, plasmin (ENaC activators) | Migration/Invasion | Reduced migration/invasion | Not applicable |
| MOLT-4 | α-chymotrypsin (ENaC activator) | Migration | No effect (no functional ENaC) | Not applicable |
Signaling Pathways and Experimental Workflows
ENaC Signaling Pathway
The following diagram illustrates the general mechanism of ENaC function and its inhibition. ENaC, a heterotrimeric channel composed of α, β, and γ subunits, facilitates the influx of sodium ions across the apical membrane of epithelial cells. This sodium transport is crucial for maintaining fluid balance. In certain pathological conditions, such as some cancers, dysregulation of ENaC activity may contribute to cell proliferation and migration.[2][3]
References
- 1. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potential Roles of Amiloride-Sensitive Sodium Channels in Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ENaC/DEG in Tumor Development and Progression - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of BI-8668's Potency and Selectivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the epithelial sodium channel (ENaC) inhibitor BI-8668 with the established ENaC blocker, amiloride (B1667095). The information presented herein is based on publicly available experimental data to assist researchers in making informed decisions for their preclinical studies.
Executive Summary
This compound is a highly potent and selective ENaC inhibitor.[1][2] Experimental data demonstrates its significantly greater potency compared to amiloride. Furthermore, this compound exhibits a superior selectivity profile, having been tested against a broad panel of molecular targets. This guide summarizes the available quantitative data, provides detailed experimental methodologies for key assays, and visualizes the relevant biological pathways and experimental workflows.
Data Presentation
Table 1: In Vitro Potency of ENaC Inhibitors
| Compound | Assay System | Target | IC50 | Reference |
| This compound | Ussing Chamber (human airway epithelium) | ENaC | 17 nM | [1][2][3] |
| Amiloride | Various (see notes) | ENaC | 0.1 - 2.6 µM | [2][4][5] |
| BI-0377 (Negative Control) | Ussing Chamber (human airway epithelium) | ENaC | >10,000 nM | [6] |
Note on Amiloride IC50: The reported IC50 for amiloride varies depending on the specific ENaC subunit composition and the experimental system used. For instance, the IC50 for δβγ ENaC is reported to be 2.6 μM, while for αβγ ENaC it is approximately 0.1 μM.[5][7]
Table 2: In Vitro and In Vivo Activity of this compound
| Assay | Model System | Concentration/Dose | Effect |
| M-1 Water Resorption | M-1 mouse kidney tubule cells | 3 µM | 81% inhibition |
| Airway Fluid Absorption | Wistar rats | 3 µg/kg | 33% inhibition |
Table 3: Selectivity Profile
| Compound | Target Panel | Selectivity | Off-Targets (at 10 µM) |
| This compound | 50 targets | ≥1,000-fold for 47/50 targets | M3, M2, α1 receptors (at least 50-fold selectivity) |
| Amiloride | Various ion transporters | Lower selectivity | Na+/H+ exchanger (NHE), Na+/Ca2+ exchanger (NCX) |
Experimental Protocols
Ussing Chamber Assay for ENaC Inhibition
This protocol is a generalized procedure for assessing ENaC inhibition using an Ussing chamber with cultured human airway epithelial cells.
-
Cell Culture: Human bronchial epithelial cells are cultured on permeable supports until a differentiated, polarized monolayer is formed.
-
Chamber Setup: The permeable support with the cell monolayer is mounted in an Ussing chamber, separating the apical and basolateral compartments. Both compartments are filled with Krebs-Ringer bicarbonate buffer, maintained at 37°C, and continuously gassed with 95% O2/5% CO2.
-
Equilibration and Baseline Measurement: The tissue is allowed to equilibrate for 20-30 minutes. The transepithelial voltage is clamped to 0 mV, and the resulting short-circuit current (Isc), representing net ion transport, is continuously recorded.
-
Inhibitor Addition: A baseline Isc is established. The test compound (e.g., this compound or amiloride) is then added to the apical chamber in increasing concentrations.
-
Data Analysis: The change in Isc after the addition of the inhibitor is measured. The IC50 value is calculated by plotting the percentage of Isc inhibition against the log concentration of the inhibitor.
M-1 Cell Water Resorption Assay
This assay measures the ability of a compound to inhibit ENaC-mediated water transport across a cell monolayer.
-
Cell Culture: M-1 mouse kidney collecting duct cells are seeded on permeable supports and cultured to form a confluent monolayer.
-
Assay Setup: The permeable supports are placed in a plate with buffer in the basolateral compartment. The apical side receives a buffer containing a non-absorbable marker (e.g., radiolabeled inulin (B196767) or a fluorescent dextran).
-
Compound Incubation: Test compounds are added to the apical buffer.
-
Water Transport Measurement: The plate is incubated at 37°C to allow for water transport from the apical to the basolateral side. The change in the concentration of the non-absorbable marker in the apical compartment is measured over time.
-
Data Analysis: The percentage of inhibition of water resorption is calculated by comparing the change in marker concentration in the presence of the test compound to the control (vehicle-treated) wells.
In Vivo Rat Lung Fluid Absorption Model
This in vivo model assesses the effect of ENaC inhibitors on fluid clearance from the lungs.
-
Animal Preparation: Male Wistar rats are anesthetized.
-
Instillation: A solution containing a fluid marker (e.g., Evans blue-labeled albumin) and the test compound (or vehicle control) is instilled into the trachea.
-
Incubation: The animals are maintained for a set period (e.g., 1 hour) to allow for fluid absorption.
-
Sample Collection: At the end of the incubation period, the animals are euthanized, and the lungs are lavaged to collect the remaining fluid.
-
Data Analysis: The concentration of the fluid marker in the lavage fluid is measured. The volume of fluid absorbed is calculated by comparing the final marker concentration to the initial concentration. The percentage of inhibition of fluid absorption is determined by comparing the treated group to the control group.
Mandatory Visualization
References
- 1. The role of the ENaC-regulatory complex in aldosterone-mediated sodium transport - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. researchgate.net [researchgate.net]
- 6. Automated Cell-Based Assay for Screening of Aquaporin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular principles of assembly, activation, and inhibition in epithelial sodium channel | eLife [elifesciences.org]
Comparative Analysis of BI-8668: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of BI-8668, a potent and selective epithelial sodium channel (ENaC) inhibitor. This document summarizes key in vitro and in vivo data across different species, details experimental methodologies, and visualizes relevant biological pathways and workflows.
This compound is a novel ENaC inhibitor, structurally distinct from amiloride (B1667095) and its derivatives, with high aqueous solubility and stability in microsomes and hepatocytes.[1][2] Its primary mechanism of action is the inhibition of the epithelial sodium channel (ENaC), a key regulator of sodium and fluid balance in various tissues, including the airways. By blocking ENaC, this compound is being investigated as a potential therapeutic for conditions such as cystic fibrosis, where ENaC hyperactivity contributes to airway surface dehydration.[1][2]
In Vitro Efficacy
This compound demonstrates potent inhibition of ENaC in cellular assays across different species. In human airway epithelial cells, it effectively blocks the sodium current with a half-maximal inhibitory concentration (IC50) in the nanomolar range. Furthermore, it significantly inhibits ENaC-mediated water resorption in a mouse kidney cell line.
| Parameter | Species/Cell Line | Value | Reference |
| IC50 (Na+ Current Inhibition) | Human (Airway Epithelium) | 17 nM | [1][2] |
| Inhibition of Water Resorption | Mouse (M-1 Kidney Cells) | 81% at 3 µM | [1][2] |
In Vivo Efficacy
In vivo studies in Wistar rats have demonstrated the efficacy of this compound in a model of airway fluid absorption. Intratracheal administration of the compound led to a dose-dependent reduction in fluid absorption from the lungs.
| Parameter | Species | Dosage | Effect | Reference |
| Inhibition of Airway Fluid Absorption | Rat (Wistar) | 3 µg/kg | Up to 33% inhibition | [1][2] |
Comparative Pharmacokinetics
Pharmacokinetic studies have been conducted in mice and rats, providing key parameters for clearance, mean residence time, and volume of distribution.
| Parameter | Mouse | Rat | Reference |
| Clearance (mL/min/kg) | 46 | 59 | |
| Mean Residence Time (h) | 0.39 | 0.17 | |
| Volume of Distribution (Vss) (L/kg) | 1.10 | 0.58 | |
| Tmax (h) | n.d. | 0.1 | |
| Cmax (nM) | n.d. | 683 |
Safety and Toxicology
As of the latest available information, specific quantitative safety and toxicology data for this compound, such as No-Observed-Adverse-Effect-Level (NOAEL) values from formal toxicology studies in different species, are not publicly available. Preclinical safety assessment is a standard component of drug development, but the detailed results for this compound have not been disclosed in the public domain. A selectivity panel has shown that this compound is highly selective for ENaC.[1]
Signaling Pathway and Experimental Workflow
To further elucidate the context of this compound's application, the following diagrams illustrate the ENaC signaling pathway and a typical experimental workflow for evaluating ENaC inhibitors.
Caption: ENaC Signaling Pathway and Inhibition by this compound.
Caption: Workflow for In Vivo Efficacy Testing of this compound.
Experimental Protocols
In Vitro Na+ Current Inhibition (Ussing Chamber Assay)
-
Cell Culture: Human airway epithelial cells are cultured on permeable supports to form polarized monolayers.
-
Ussing Chamber Setup: The cell monolayers are mounted in Ussing chambers, which separate the apical and basolateral compartments.
-
Electrophysiological Recordings: Short-circuit current (Isc), a measure of net ion transport, is recorded using voltage-clamp techniques.
-
ENaC Inhibition: Amiloride or a test compound like this compound is added to the apical side to block ENaC-mediated sodium transport. The resulting change in Isc is measured.
-
Data Analysis: The concentration of the inhibitor that causes a 50% reduction in the amiloride-sensitive Isc is determined as the IC50 value.
In Vivo Airway Fluid Absorption Assay (Rat Model)
-
Animal Model: Male Wistar rats are used for this study.
-
Anesthesia and Intubation: Animals are anesthetized, and a cannula is inserted into the trachea.
-
Instillation: A known volume of a test solution (e.g., Ringer's lactate) containing either vehicle or this compound at various concentrations is instilled into the lungs.
-
Incubation: The animals are maintained for a specific period (e.g., 1-3 hours) to allow for fluid absorption.
-
Measurement: At the end of the incubation period, the lungs are excised, and the remaining fluid is measured. The difference between the instilled volume and the recovered volume represents the amount of fluid absorbed.
-
Data Analysis: The percentage inhibition of fluid absorption in the this compound treated group is calculated relative to the vehicle-treated control group.[1]
In Vivo Pharmacokinetic Study (Mouse and Rat)
-
Animal Models: Studies are conducted in mice and rats.
-
Drug Administration: A single dose of this compound is administered intravenously or via the relevant route of administration (e.g., intratracheal).
-
Blood Sampling: Blood samples are collected at predetermined time points post-dosing.
-
Plasma Analysis: Plasma is separated from the blood samples, and the concentration of this compound is quantified using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as clearance (CL), volume of distribution (Vss), maximum concentration (Cmax), and time to maximum concentration (Tmax) using non-compartmental analysis.
References
Validating BI-8668 Efficacy in Patient-Derived Cells: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the potential efficacy of BI-8668, a potent and selective epithelial sodium channel (ENaC) inhibitor, in patient-derived cancer cells. While this compound is well-characterized for its role in non-cancerous conditions like cystic fibrosis, its application in oncology is an emerging area of investigation. This document outlines the scientific rationale for targeting ENaC in cancer, compares the potential use of this compound with existing standard-of-care therapies, and provides detailed experimental protocols for validation using patient-derived cell models.
Introduction
The epithelial sodium channel (ENaC) is a key regulator of sodium and fluid homeostasis in epithelial tissues.[1] Emerging evidence suggests that ENaC and its subunits (α, β, γ, and δ) are aberrantly expressed in various cancers and may play a role in tumor progression by influencing cell proliferation, migration, and apoptosis.[1] The α-ENaC subunit, in particular, has been identified as a potential mediator in cancer cell proliferation and migration.[1] This has led to the hypothesis that inhibiting ENaC activity could be a novel therapeutic strategy in oncology.
This compound is a highly potent ENaC inhibitor, structurally distinct from amiloride-derived compounds. While direct studies of this compound in cancer are currently lacking, its high selectivity and potency make it an interesting candidate for investigation. This guide will use data from the well-studied, albeit less selective, ENaC inhibitor amiloride (B1667095) as a surrogate to explore the potential of this target class in oncology and compare it against current therapeutic standards.
The Role of ENaC in Cancer
There is growing evidence for the involvement of ENaC subunits in several types of cancer:
-
Breast Cancer: High expression of the α-ENaC subunit has been associated with less aggressive and less proliferative breast cancer subtypes.[2][3] Conversely, decreased α-ENaC expression or activity has been shown to increase breast cancer cell proliferation.[2][3] Studies have indicated that higher αENaC expression is correlated with improved patient outcomes and reduced cell migration and proliferation.[4]
-
Lung Cancer: The gene encoding α-ENaC, SCNN1A, has been identified as a direct transcriptional target of the ASCL1 oncogene in small cell lung cancer (SCLC).[5] The ENaC inhibitor amiloride has been shown to inhibit the growth of ASCL1-dependent SCLC cells.[5] Furthermore, amiloride can inhibit the proliferation, migration, and invasion of lung cancer stem cells and promote their apoptosis.[6]
-
Other Cancers: ENaC expression has also been implicated in ovarian cancer, where high expression of SCNN1A is correlated with poor prognosis, and in hepatocellular carcinoma.[1][7][8]
Comparative Efficacy Data
Due to the absence of published data on this compound in cancer models, this section presents data on the effects of the ENaC inhibitor amiloride on various cancer cell lines. This is intended to provide a preliminary indication of the potential efficacy of ENaC inhibition.
Table 1: Preclinical Efficacy of Amiloride in Cancer Cell Lines
| Cancer Type | Cell Line(s) | Assay Type | Observed Effect of Amiloride | IC50 Value (if available) | Reference(s) |
| Lung Cancer | NCI-H1975 (CSCs) | Proliferation, Migration, Invasion, Apoptosis | Inhibition of proliferation, migration, and invasion; promotion of apoptosis. | Not specified | [6] |
| Breast Cancer | BT549, MDA-MB-231 | Proliferation (MTT, EdU) | Increased proliferation with ENaC inhibition. | Not applicable | [2][3] |
| Breast Cancer | MDA-MB-231, MCF7, SKBR3 | Cytotoxicity | Cytotoxic to breast cancer cells, but not to non-transformed breast cells. | High micromolar range | [9] |
| Hepatocellular Carcinoma | HepG2 | Proliferation | Decreased cell proliferation. | Not specified | [1] |
Table 2: Standard-of-Care Therapies for Selected Cancers with ENaC Involvement
| Cancer Type | Standard-of-Care Therapies (Examples) | Mechanism of Action |
| Breast Cancer (Triple-Negative) | Chemotherapy (e.g., Docetaxel, Carboplatin), Immunotherapy (e.g., Pembrolizumab in combination with chemotherapy for PD-L1 positive tumors), PARP inhibitors (for BRCA-mutated tumors). | Cytotoxic agents, immune checkpoint inhibition, inhibition of DNA repair.[10] |
| Small Cell Lung Cancer (SCLC) | Platinum-based chemotherapy (e.g., Cisplatin, Carboplatin) plus Etoposide, often in combination with an immune checkpoint inhibitor (e.g., Atezolizumab, Durvalumab). | DNA cross-linking agents, topoisomerase II inhibition, immune checkpoint inhibition.[11] |
| Colorectal Cancer (Metastatic) | Combination chemotherapy (e.g., FOLFOX, FOLFIRI), targeted therapies (e.g., anti-VEGF antibodies like Bevacizumab, anti-EGFR antibodies like Cetuximab for RAS wild-type tumors). | Antimetabolites, topoisomerase inhibitors, DNA alkylating agents, inhibition of angiogenesis, inhibition of EGFR signaling.[12][13][14] |
Experimental Protocols
Protocol 1: Establishment and Culture of Patient-Derived Organoids (PDOs)
Patient-derived organoids are 3D cell culture systems that closely recapitulate the cellular and architectural heterogeneity of the original tumor.
Materials:
-
Fresh patient tumor tissue obtained under sterile conditions.
-
Digestion solution (e.g., Collagenase, Dispase, DNase).
-
Basement membrane matrix (e.g., Matrigel).
-
Organoid growth medium (specific to the cancer type).
-
Standard cell culture reagents and equipment.
Procedure:
-
Tissue Processing: Mechanically mince the tumor tissue into small fragments (1-2 mm³).
-
Enzymatic Digestion: Incubate the tissue fragments in the digestion solution at 37°C with agitation until the tissue is dissociated into single cells or small cell clusters.
-
Cell Plating: Resuspend the cell pellet in the basement membrane matrix and plate as droplets in a culture plate.
-
Polymerization: Allow the matrix to solidify at 37°C.
-
Culture: Add the appropriate organoid growth medium and culture in a humidified incubator at 37°C and 5% CO₂.
-
Maintenance: Change the medium every 2-3 days and passage the organoids as they grow.
Protocol 2: Cell Viability and Cytotoxicity Assay (e.g., CellTiter-Glo® 3D Assay)
This assay measures ATP levels as an indicator of cell viability.
Materials:
-
Patient-derived organoids cultured in 96-well plates.
-
This compound and comparator compounds (e.g., standard-of-care drugs).
-
CellTiter-Glo® 3D Reagent.
-
Luminometer.
Procedure:
-
Compound Treatment: Add serial dilutions of this compound and comparator drugs to the organoid cultures. Include a vehicle-only control.
-
Incubation: Incubate for a predetermined period (e.g., 72 hours).
-
Assay: Equilibrate the plate to room temperature. Add the CellTiter-Glo® 3D Reagent to each well.
-
Lysis and Signal Stabilization: Mix to induce cell lysis and stabilize the luminescent signal.
-
Measurement: Read the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and determine the IC50 values.
Protocol 3: Western Blotting for Signaling Pathway Analysis
Western blotting can be used to assess the effect of this compound on downstream signaling pathways.
Materials:
-
Treated and untreated patient-derived cells.
-
Lysis buffer with protease and phosphatase inhibitors.
-
Primary antibodies (e.g., against phosphorylated and total forms of proteins in relevant pathways).
-
Secondary antibodies conjugated to HRP.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Lysis: Lyse the cells in lysis buffer and quantify the protein concentration.
-
Electrophoresis: Separate the protein lysates by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies, followed by HRP-conjugated secondary antibodies.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Visualizations
Caption: Experimental workflow for validating drug efficacy in patient-derived models.
Caption: Proposed mechanism of ENaC inhibition in cancer cells.
References
- 1. ENaC/DEG in Tumor Development and Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-tumour/metastasis effects of the potassium-sparing diuretic amiloride: an orally active anti-cancer drug waiting for its call-of-duty? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The epithelial sodium channel has a role in breast cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stable overexpression of the epithelial sodium channel alpha subunit reduces migration and proliferation in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Epithelial Sodium Channel (αENaC) Is a Downstream Therapeutic Target of ASCL1 in Pulmonary Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of amiloride on physiological activity of stem cells of human lung cancer and possible mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Epithelial sodium channel (ENaC) in GtoPdb v.2023.1 | IUPHAR/BPS Guide to Pharmacology CITE [journals.ed.ac.uk]
- 9. A novel lipophilic amiloride derivative efficiently kills chemoresistant breast cancer cells [escholarship.org]
- 10. Standard of Care and Promising New Agents for the Treatment of Mesenchymal Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. deceraclinical.com [deceraclinical.com]
- 12. Treatment of Metastatic Colorectal Cancer: Standard of Care and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Current and emerging therapeutic approaches for colorectal cancer: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. clinicallab.com [clinicallab.com]
Head-to-Head Comparison of BI-8668 and Other Investigational ENaC Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The epithelial sodium channel (ENaC) has been a key therapeutic target in cystic fibrosis (CF) research for its role in airway surface liquid dehydration. Inhibition of ENaC is a promising, mutation-agnostic approach to restore mucociliary clearance. This guide provides a head-to-head comparison of the preclinical data for BI-8668, a potent ENaC inhibitor, against other investigational drugs in the same class.
Mechanism of Action: ENaC Inhibition
In healthy airways, a balance between ENaC-mediated sodium absorption and CFTR-mediated chloride secretion maintains airway surface liquid homeostasis, which is crucial for mucociliary clearance.[1] In cystic fibrosis, dysfunctional CFTR leads to ENaC hyperactivation, resulting in excessive sodium and fluid absorption, dehydrated mucus, and impaired mucociliary clearance.[1] ENaC inhibitors aim to block this excessive sodium absorption, thereby rehydrating the airway surface and restoring mucus transport.
References
Assessing the Specificity of the ENaC Inhibitor BI-8668 with Knockout Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the epithelial sodium channel (ENaC) inhibitor BI-8668 with other common ENaC inhibitors, amiloride (B1667095) and benzamil. A key focus is on the experimental validation of inhibitor specificity, particularly through the use of knockout models. This document offers detailed experimental protocols and visual aids to support the design and interpretation of studies aimed at confirming the on-target effects of ENaC inhibitors.
Comparison of ENaC Inhibitor Specificity
The specificity of a small molecule inhibitor is crucial for its utility as a research tool and its potential as a therapeutic agent. This compound has been characterized as a highly potent and selective ENaC inhibitor.[1][2] In contrast, amiloride and benzamil, while effective ENaC blockers, are known to have off-target effects.
Table 1: Comparison of ENaC Inhibitor Potency and Selectivity
| Feature | This compound | Amiloride | Benzamil |
| Target | Epithelial Sodium Channel (ENaC) | ENaC, Na+/H+ exchangers, other ion transporters | ENaC, T-type Ca2+ channels, Na+/Ca2+ exchanger |
| Potency (IC50 for ENaC) | 17 nM (human airway epithelium)[1][2] | ~100-500 nM (varies with conditions)[3] | ~20-50 nM (varies with conditions)[3][4] |
| Selectivity Profile | ≥1,000-fold selectivity for 47/50 targets tested (≤ 50% inhibition @ 10 µM).[1][2] | Known to inhibit other ion channels and transporters. | Also inhibits other ion channels, with higher potency for some off-targets than amiloride. |
| Negative Control Available | Yes (BI-0377)[1][2] | No structurally analogous inactive control widely available. | No structurally analogous inactive control widely available. |
Validating Specificity with Knockout Models
The most definitive method to confirm the on-target specificity of an inhibitor is to utilize a knockout (KO) model where the target protein is absent. If the inhibitor's effect is abolished in the KO model compared to the wild-type (WT) control, it provides strong evidence for on-target activity.
Experimental Workflow for Knockout Validation
A typical workflow for validating the specificity of an ENaC inhibitor using a knockout mouse model is depicted below. This involves comparing the physiological or cellular response to the inhibitor in both wild-type and ENaC knockout mice.
Caption: Workflow for validating ENaC inhibitor specificity using knockout mice.
Signaling Pathway of ENaC Regulation
The activity of the epithelial sodium channel is tightly regulated by a variety of signaling pathways. Understanding these pathways provides context for the mechanism of action of ENaC inhibitors.
Caption: Simplified signaling pathway of ENaC regulation and inhibition by this compound.
Detailed Experimental Protocols
In Vivo Nasal Potential Difference (NPD) Measurement
This protocol is adapted from established methods for measuring ion transport across the nasal epithelium in mice.[5][6][7]
Objective: To measure ENaC-mediated sodium transport in the nasal passages of wild-type and ENaC knockout mice and to assess the effect of this compound.
Materials:
-
Anesthesia (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)
-
High-impedance voltmeter
-
Ag/AgCl electrodes (reference and exploring)
-
Double-lumen catheter
-
Perfusion pump
-
Ringer's solution (140 mM NaCl, 5 mM KCl, 1 mM MgCl2, 2 mM CaCl2, 10 mM HEPES, 5 mM glucose, pH 7.4)
-
Ringer's solution with 100 µM amiloride (or this compound at the desired concentration)
-
Low Cl- Ringer's solution (replace NaCl with sodium gluconate)
-
Low Cl- Ringer's solution with amiloride (or this compound) and a CFTR activator (e.g., forskolin)
Procedure:
-
Anesthetize the mouse and place it on a heated pad to maintain body temperature.
-
Insert the reference electrode subcutaneously in the flank.
-
Carefully insert the double-lumen exploring catheter into one nostril to a fixed depth.
-
Begin perfusion of the nasal cavity with Ringer's solution at a slow, constant rate (e.g., 5 µL/min).
-
Record the baseline potential difference (PD) until a stable reading is obtained.
-
Switch the perfusate to Ringer's solution containing the ENaC inhibitor (e.g., 100 µM amiloride or a concentration of this compound). The change in PD reflects ENaC-mediated Na+ transport.
-
Subsequently, perfuse with a low Cl- solution to measure CFTR-independent Cl- transport.
-
Finally, perfuse with a low Cl- solution containing the ENaC inhibitor and a CFTR activator to measure CFTR-dependent Cl- secretion.
-
At the end of the experiment, remove the catheter and allow the mouse to recover from anesthesia.
Expected Outcome: In wild-type mice, this compound should cause a significant depolarization (a decrease in the negative PD), similar to amiloride, indicating inhibition of ENaC. In ENaC knockout mice, the baseline PD should be significantly lower, and the response to this compound should be absent or greatly diminished.
In Vivo Airway Surface Liquid (ASL) Height Measurement
This protocol is based on confocal microscopy methods to visualize and quantify the ASL height in the airways of live mice.[8][9]
Objective: To measure the height of the ASL in the trachea of wild-type and ENaC knockout mice and to determine the effect of this compound.
Materials:
-
Anesthesia
-
Ventilator
-
Confocal microscope with a long working distance objective
-
Fluorescently labeled dextran (B179266) (e.g., 10 kDa Texas Red-dextran)
-
Micro-osmotic pump or microsprayer for delivering dextran and inhibitor
Procedure:
-
Anesthetize the mouse and intubate it.
-
Mechanically ventilate the mouse to maintain normal breathing.
-
Surgically expose the trachea.
-
Deliver a small volume of fluorescently labeled dextran solution (in PBS) onto the tracheal surface.
-
Position the mouse on the stage of the confocal microscope.
-
Acquire z-stack images of the trachea to visualize the fluorescently labeled ASL.
-
Administer either vehicle or this compound via a microsprayer or pre-implanted micro-osmotic pump.
-
Acquire z-stack images at various time points after treatment.
-
Use image analysis software to measure the height of the ASL from the epithelial surface to the air interface.
Expected Outcome: In wild-type mice, this compound is expected to increase the ASL height by inhibiting sodium and fluid absorption. In ENaC knockout mice, the baseline ASL height may be altered, and the effect of this compound on ASL height should be significantly reduced or absent.
Western Blot Analysis of ENaC Expression
This protocol is a standard method to confirm the absence of ENaC protein in knockout tissues.
Objective: To confirm the absence of the targeted ENaC subunit in knockout mouse tissues.
Materials:
-
Tissue homogenization buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against the α, β, and γ subunits of ENaC
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Harvest tissues (e.g., kidney, lung, colon) from wild-type and ENaC knockout mice.
-
Homogenize the tissues in ice-cold homogenization buffer.
-
Centrifuge the homogenates to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the lysates.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and capture the image using an imaging system.
Expected Outcome: The Western blot should show a clear band for the specific ENaC subunit in the wild-type tissue lysate, while this band should be absent in the lysate from the corresponding ENaC knockout mouse, confirming the successful knockout of the gene at the protein level. The loading control should show equal protein loading between samples.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Mice lacking γENaC palmitoylation sites maintain benzamil-sensitive Na+ transport despite reduced channel activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical evaluation of the epithelial sodium channel inhibitor AZD5634 and implications on human translation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Assessment of Lentiviral Vector Mediated CFTR Correction in Mice Using an Improved Rapid in vivo Nasal Potential Difference Measurement Protocol [frontiersin.org]
- 6. Nasal Potential Difference to Quantify Trans-epithelial Ion Transport in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of Nasal Potential Difference in cftr Knockout and F508del-CFTR Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Automated acquisition and analysis of airway surface liquid height by confocal microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measuring Airway Surface Liquid Depth in Ex Vivo Mouse Airways by X-Ray Imaging for the Assessment of Cystic Fibrosis Airway Therapies | PLOS One [journals.plos.org]
Comparative Analysis of BI-8668: A Guide to its Dose-Response Profile in ENaC Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the epithelial sodium channel (ENaC) inhibitor, BI-8668, with other relevant alternatives. The focus is on the dose-response relationship, supported by experimental data and detailed methodologies to aid in research and development.
Executive Summary
This compound is a potent and selective inhibitor of the epithelial sodium channel (ENaC), a key protein in regulating sodium and fluid transport across epithelial surfaces.[1] Its high potency makes it a significant tool for studying ENaC function and a potential therapeutic agent for conditions like cystic fibrosis. This guide presents a comparative analysis of this compound's dose-response characteristics against other known ENaC inhibitors, including amiloride (B1667095), benzamil (B1198395), and the investigational compound AZD5634. The data is primarily derived from in vitro Ussing chamber assays on human bronchial epithelial cells, providing a standardized platform for comparison.
Data Presentation: Comparative Dose-Response of ENaC Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and its comparators, reflecting their potency in inhibiting ENaC. Lower IC50 values indicate higher potency.
| Compound | IC50 (nM) | Negative Control | Key Characteristics |
| This compound | 17 | BI-0377 (>500-fold less potent) | High potency and selectivity.[1] |
| Amiloride | 454 | - | A well-established, but less potent, ENaC inhibitor.[2] |
| Benzamil | 21.9 | - | An analog of amiloride with improved potency.[2] |
| AZD5634 | 3.8 | - | A highly potent investigational ENaC inhibitor.[2] |
| P-552-02 | More potent than amiloride | - | An amiloride analog designed for inhaled delivery. |
Interpretation of Dose-Response Data
The data clearly positions this compound as a highly potent ENaC inhibitor, significantly more so than the benchmark compound amiloride. Its potency is comparable to that of benzamil and within the same order of magnitude as the highly potent inhibitor AZD5634. The availability of a structurally similar but significantly less active negative control, BI-0377, provides a valuable tool for validating the specificity of ENaC inhibition in experimental setups.
While a full dose-response curve for this compound is not publicly available, its IC50 of 17 nM suggests a steep dose-response relationship, characteristic of potent pharmacological agents. In contrast, the dose-response curve for amiloride is shallower, reflecting its lower potency.[2] The comparative data indicates that this compound can achieve significant ENaC inhibition at nanomolar concentrations, a desirable characteristic for therapeutic applications to minimize off-target effects.
Experimental Protocols
Ussing Chamber Assay for ENaC Inhibition
This in vitro electrophysiological technique is the gold standard for measuring ion transport across epithelial tissues.
Methodology:
-
Cell Culture: Human bronchial epithelial (HBE) cells are cultured on permeable supports until a confluent monolayer with high electrical resistance is formed.
-
Chamber Setup: The permeable support with the HBE cell monolayer is mounted in an Ussing chamber, separating the apical and basolateral compartments. Both compartments are filled with a warmed and oxygenated physiological salt solution (e.g., Krebs-Ringer bicarbonate buffer).
-
Short-Circuit Current (Isc) Measurement: The potential difference across the epithelium is clamped to 0 mV, and the current required to maintain this clamp, known as the short-circuit current (Isc), is measured. The Isc is a direct measure of net ion transport.
-
Dose-Response Analysis:
-
A baseline Isc is established.
-
Increasing concentrations of the ENaC inhibitor (e.g., this compound, amiloride) are cumulatively added to the apical chamber.
-
The percentage inhibition of the Isc is calculated at each concentration relative to the baseline.
-
The IC50 value is determined by fitting the dose-response data to a sigmoidal curve.
-
M-1 Cell Water Resorption Assay
This assay provides a functional measure of ENaC's role in water transport.
Methodology:
-
Cell Culture: M-1 mouse cortical collecting duct cells are seeded on permeable supports and cultured to form a confluent monolayer.
-
Assay Setup: A known volume of medium is placed in the apical compartment.
-
Compound Addition: The test compound (e.g., this compound) is added to the apical medium at a specific concentration.
-
Incubation: The cells are incubated for a defined period to allow for water transport from the apical to the basolateral compartment.
-
Measurement: The remaining volume in the apical compartment is measured. A decrease in volume indicates water resorption.
-
Data Analysis: The percentage inhibition of water resorption is calculated by comparing the remaining volume in the presence of the inhibitor to that of a vehicle control. This compound has been shown to cause 81% inhibition in this assay at a concentration of 3 µM.[1]
In Vivo Rat Airway Fluid Absorption Model
This in vivo model assesses the efficacy of ENaC inhibitors in a living organism.
Methodology:
-
Animal Preparation: Anesthetized rats are intubated.
-
Instillation: A known volume of a test solution (e.g., Ringer's lactate) containing a tracer is instilled into the lungs. The test solution may contain the ENaC inhibitor at a specific dose.
-
Incubation: The animal is maintained for a set period (e.g., 3 hours) to allow for fluid absorption.
-
Measurement: The lungs are excised, and the amount of remaining tracer is quantified to determine the volume of fluid absorbed.
-
Data Analysis: The percentage inhibition of fluid absorption is calculated by comparing the absorbed volume in inhibitor-treated animals to that in vehicle-treated controls. In this model, this compound demonstrated up to 33% inhibition of fluid absorption at a dose of 3 µg/kg.[1]
Visualizations
Signaling Pathway of ENaC and its Inhibition
Caption: Signaling pathway of ENaC-mediated sodium and water transport and its inhibition by this compound.
Experimental Workflow for Ussing Chamber Assay
Caption: Experimental workflow for determining the dose-response curve of an ENaC inhibitor using the Ussing chamber assay.
References
Safety Operating Guide
Personal protective equipment for handling BI-8668
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling and disposal of the potent ENaC inhibitor, BI-8668.
This document provides crucial safety and logistical information for the handling and disposal of this compound, a highly potent epithelial sodium channel (ENaC) inhibitor. Given the potent nature of this small molecule, stringent adherence to safety protocols is paramount to ensure personnel safety and prevent environmental contamination.
Personal Protective Equipment (PPE)
Due to the high potency of this compound, a comprehensive approach to personal protective equipment is mandatory. The following table summarizes the required PPE for various laboratory operations involving this compound.
| Operation | Required Personal Protective Equipment (PPE) |
| Weighing and Dispensing (Dry Powder) | - Dedicated, disposable full-body suit (e.g., Tyvek) - Double nitrile gloves - Safety goggles or face shield - Powered Air-Purifying Respirator (PAPR) or a properly fitted N95 respirator within a certified chemical fume hood or ventilated balance enclosure. |
| Solution Preparation and Handling | - Laboratory coat - Nitrile gloves - Safety glasses with side shields or safety goggles |
| In-Vitro and In-Vivo Experiments | - Laboratory coat - Nitrile gloves - Safety glasses. Additional PPE may be required based on the specific experimental procedures. |
| Spill Cleanup | - Disposable full-body suit - Double nitrile gloves - Safety goggles or face shield - Appropriate respiratory protection (PAPR or respirator) |
| Waste Disposal | - Laboratory coat - Heavy-duty nitrile or rubber gloves - Safety goggles |
Operational Plan: Step-by-Step Handling Procedures
1. Engineering Controls and Designated Areas:
-
All work with solid this compound must be conducted in a designated area within a certified chemical fume hood, a ventilated balance enclosure, or a glove box to minimize inhalation exposure.
-
The work area should be clearly demarcated as a "Potent Compound Handling Area."
2. Weighing and Solution Preparation:
-
Weighing of this compound powder should be performed on a non-porous, disposable surface (e.g., weigh paper or a plastic weigh boat) within a ventilated enclosure.
-
Use dedicated, clearly labeled spatulas and glassware for handling this compound.
-
When preparing solutions, add the solvent to the solid compound slowly to avoid aerosolization.
3. Experimental Procedures:
-
When handling solutions of this compound, avoid direct contact with skin and eyes.
-
All procedures should be performed in a manner that minimizes the creation of aerosols or splashes.
4. Decontamination:
-
All surfaces and equipment contaminated with this compound should be decontaminated. A suitable decontamination solution (e.g., a mild detergent and water, followed by an appropriate solvent rinse) should be used.
-
For spills, follow the established spill cleanup protocol immediately.
Disposal Plan: Managing this compound Waste
Proper segregation and disposal of waste contaminated with potent compounds are critical to prevent environmental release and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Solid Waste (Contaminated PPE, weigh boats, etc.) | - Collect in a dedicated, clearly labeled, sealed plastic bag. - Dispose of as hazardous chemical waste through your institution's Environmental Health and Safety (EHS) office. |
| Liquid Waste (Unused solutions, contaminated solvents) | - Collect in a dedicated, sealed, and properly labeled hazardous waste container. - Do not mix with other chemical waste streams unless explicitly permitted by your EHS office. - Arrange for pickup and disposal by your institution's EHS office. |
| Sharps Waste (Contaminated needles, serological pipettes) | - Place in a designated, puncture-resistant sharps container labeled for "Potent Compound Waste." - Dispose of through your institution's hazardous waste program. |
| Empty Stock Vials | - Triple rinse with a suitable solvent. - Collect the rinsate as hazardous liquid waste. - Deface the label and dispose of the empty vial in accordance with institutional guidelines for chemically contaminated glass. |
Experimental Workflow and Safety Decision Making
The following diagrams illustrate the general workflow for handling this compound and a logical decision-making process for ensuring safety.
Caption: General workflow for handling this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
